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Core Science & Biosynthesis

Foundational

Synthesis Pathway and Mechanistic Insights for 4,8-Dichloro-3-isopropyl-2-methylquinoline: A Technical Guide

Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry and agrochemical development, frequently serving as the core for kinase inhibitors, antimalarials, and broad-spectrum biocides. 4,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry and agrochemical development, frequently serving as the core for kinase inhibitors, antimalarials, and broad-spectrum biocides. 4,8-Dichloro-3-isopropyl-2-methylquinoline is a highly substituted, sterically hindered halogenated building block. Its synthesis requires precise control over regioselectivity and thermodynamic conditions.

This whitepaper details a robust, three-step synthetic pathway to construct this molecule: (1) Enamine condensation, (2) Conrad-Limpach thermal cyclization, and (3) Deoxychlorination. By exploring the causality behind each experimental choice, this guide provides a self-validating framework for researchers to scale and optimize this synthesis.

Retrosynthetic Strategy & Pathway Visualization

A retrosynthetic disconnection of the target molecule at the C4–Cl bond reveals the corresponding 4-quinolone (8-chloro-3-isopropyl-2-methylquinolin-4(1H)-one) as the immediate precursor. The quinolone core is classically constructed via the Conrad-Limpach synthesis , which disconnects the bicyclic system into two commercially available starting materials: 2-chloroaniline (providing the aromatic ring and the C8-chlorine) and ethyl 2-isopropylacetoacetate (providing the C2-methyl, C3-isopropyl, and C4-oxygen).

Pathway A 2-Chloroaniline + Ethyl 2-isopropylacetoacetate B Enamine Intermediate A->B p-TsOH, Reflux -H₂O C 8-Chloro-3-isopropyl- 2-methylquinolin-4(1H)-one B->C Dowtherm A, 250°C -EtOH D 4,8-Dichloro-3-isopropyl- 2-methylquinoline C->D POCl₃, DMF -PO₂Cl, -HCl

Fig 1: Three-step synthesis pathway of 4,8-Dichloro-3-isopropyl-2-methylquinoline.

Step-by-Step Methodologies and Mechanistic Causality

Step 1: Enamine Condensation

The first step involves the condensation of 2-chloroaniline with the β -keto ester to form a Schiff base, which rapidly tautomerizes to the more stable enamine intermediate[1].

Mechanistic Insights & Causality:

  • Equilibrium Control: The formation of the enamine is a reversible process. To drive the reaction to completion, a Dean-Stark apparatus is employed to continuously remove the water byproduct, shifting the equilibrium forward via Le Chatelier's principle.

  • Catalyst Selection: A catalytic amount of p-Toluenesulfonic acid (p-TsOH) is used to activate the ketone carbonyl, facilitating the nucleophilic attack of the weakly nucleophilic 2-chloroaniline without protonating the amine entirely.

Self-Validating Protocol:

  • Charge a 500 mL round-bottom flask with 2-chloroaniline (1.0 equiv, 100 mmol), ethyl 2-isopropylacetoacetate (1.05 equiv, 105 mmol), and p-TsOH (0.05 equiv, 5 mmol) in 200 mL of anhydrous toluene.

  • Equip the flask with a Dean-Stark trap and a reflux condenser.

  • Heat the mixture to reflux (approx. 110 °C).

  • In-Process Control (IPC): Monitor the collection of water in the trap. The reaction is complete when water ceases to evolve (typically 4–6 hours) and TLC (Hexane:EtOAc 8:2) shows the disappearance of the aniline spot.

  • Concentrate the mixture under reduced pressure to yield the crude enamine, which is used directly in the next step to prevent hydrolytic degradation.

Step 2: Conrad-Limpach Thermal Cyclization

The crude enamine undergoes an electrocyclic ring closure to form the quinolone core.

Mechanistic Insights & Causality:

  • Kinetic vs. Thermodynamic Control: The regioselectivity of this cyclization is highly temperature-dependent. If the enamine is heated slowly, the amine can attack the ester carbonyl to form an amide, which subsequently cyclizes to a 2-quinolone (the Knorr pathway)[2]. To exclusively access the 4-quinolone (Conrad-Limpach pathway), the enamine must be subjected to a sudden, massive thermal shock (~250 °C)[1].

  • Solvent Choice: Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) is chosen because its high boiling point (258 °C) perfectly matches the activation energy required for the electrocyclic ring closure[3].

Self-Validating Protocol:

  • In a 3-neck flask equipped with an addition funnel and a short-path distillation head, heat 150 mL of Dowtherm A to 250 °C.

  • Dissolve the crude enamine from Step 1 in a minimal amount of Dowtherm A (20 mL) and load it into the addition funnel.

  • Add the enamine solution dropwise to the pre-heated Dowtherm A over 30 minutes.

  • IPC: The byproduct, ethanol, will immediately flash off and should be collected via the distillation head. The cessation of ethanol distillation indicates reaction completion.

  • Cool the mixture to room temperature and dilute with 300 mL of hexanes. The 8-chloro-3-isopropyl-2-methylquinolin-4(1H)-one will precipitate as a solid. Filter and wash with hexanes to remove residual Dowtherm A.

Step 3: Deoxychlorination

The final step converts the 4-quinolone into the target 4,8-dichloroquinoline using Phosphorus oxychloride ( POCl3​ ).

Mechanistic Insights & Causality:

  • Oxophilicity of Phosphorus: POCl3​ is specifically utilized because the highly oxophilic phosphorus atom readily reacts with the tautomeric 4-hydroxyl group of the quinolone, forming an O-phosphorylated intermediate[4].

  • Vilsmeier-Haack Activation: A catalytic amount of N,N-dimethylformamide (DMF) is added. DMF reacts with POCl3​ to form the Vilsmeier reagent (chloroiminium ion), which acts as a highly electrophilic catalyst, accelerating the chlorination and suppressing the formation of unreactive pseudodimers[4][5].

Mechanism Q 4-Quinolone (Tautomer) O O-Phosphorylated Intermediate Q->O POCl₃ -HCl TS Nucleophilic Attack (Cl⁻) O->TS Cl⁻ addition at C4 P 4-Chloroquinoline Product TS->P -PO₂Cl₂⁻ Aromatization

Fig 2: Mechanism of deoxychlorination via O-phosphorylated intermediate.

Self-Validating Protocol:

  • Suspend the quinolone intermediate (1.0 equiv, 50 mmol) in neat POCl3​ (5.0 equiv, 250 mmol).

  • Add 3 drops of anhydrous DMF (catalytic).

  • Heat the mixture to reflux (105 °C) for 3 hours.

  • IPC: LC-MS monitoring should confirm the disappearance of the quinolone mass ( M+H ) and the appearance of the dichloro product mass exhibiting the characteristic 3:1 isotopic pattern of a dichloride.

  • Cool the reaction to 50 °C and distill off the excess POCl3​ under reduced pressure to prevent violent exothermic hydrolysis during workup.

  • Carefully pour the concentrated residue over crushed ice while stirring vigorously. Neutralize the aqueous phase to pH 7 with saturated NaHCO3​ , extract with dichloromethane, dry over Na2​SO4​ , and concentrate to yield the pure 4,8-Dichloro-3-isopropyl-2-methylquinoline.

Quantitative Data & Analytical Benchmarks

The table below summarizes the expected reaction metrics and critical analytical markers necessary to validate the success of each synthetic transformation.

Synthesis StepTransformationTypical Yield (%)Key Analytical Marker ( 1 H NMR, CDCl3​ )
1. Condensation Amine Enamine85 - 90Disappearance of aniline NH2​ (~4.0 ppm); Appearance of enamine NH (~10.5 ppm, broad)
2. Cyclization Enamine Quinolone70 - 80Disappearance of ethyl ester signals (quartet at 4.1 ppm, triplet at 1.2 ppm)
3. Chlorination Quinolone Chloroquinoline85 - 95Downfield shift of C5-H (aromatic region) due to the strong electron-withdrawing effect of the C4-Cl

References

  • Source: wikipedia.
  • Source: quimicaorganica.
  • Source: synarchive.
  • Source: nih.
  • The Strategic Use of Phosphorus Oxychloride (POCl3)

Sources

Exploratory

Physicochemical Profiling and Synthetic Methodologies of 4,8-Dichloro-3-isopropyl-2-methylquinoline: A Technical Whitepaper

Executive Summary In the landscape of modern medicinal chemistry and drug development, highly functionalized quinoline scaffolds serve as privileged structures for the discovery of novel active pharmaceutical ingredients...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and drug development, highly functionalized quinoline scaffolds serve as privileged structures for the discovery of novel active pharmaceutical ingredients (APIs). 4,8-Dichloro-3-isopropyl-2-methylquinoline (CAS: 1343146-39-3) is a specialized, multi-substituted heterocyclic building block. Characterized by its unique steric shielding at the C3 position and orthogonal electronic activation at the C4 and C8 positions, this compound is an invaluable intermediate for synthesizing kinase inhibitors, antimalarial agents, and advanced agrochemicals.

This technical guide provides an in-depth analysis of its physicochemical properties, structural reactivity relationships (SRR), and a self-validating, step-by-step methodology for its synthesis via a modified Conrad-Limpach approach.

Physicochemical Properties & Structural Analysis

Understanding the physicochemical profile of a building block is critical for predicting its behavior in downstream synthetic workflows and its ultimate pharmacokinetic influence on a final API. The quantitative data for 4,8-Dichloro-3-isopropyl-2-methylquinoline is summarized in the table below, synthesized from authoritative chemical databases including and [1].

Table 1: Physicochemical and Chemoinformatic Profile
PropertyValueScientific Implication
Chemical Name 4,8-Dichloro-3-isopropyl-2-methylquinolineIUPAC standard nomenclature.
CAS Registry Number 1343146-39-3Unique identifier for regulatory tracking.
Molecular Formula C₁₃H₁₃Cl₂NIndicates a highly lipophilic framework.
Molecular Weight 254.16 g/mol Optimal low-MW fragment for lead optimization.
SMILES String CC1=NC2=C(Cl)C=CC=C2C(Cl)=C1C(C)CEnables computational docking and QSAR modeling.
Predicted LogP (XLogP3) ~ 4.8High lipophilicity; requires formulation strategies if used as a final API core.
Topological Polar Surface Area 12.9 ŲExcellent membrane permeability (blood-brain barrier penetrant).
Hydrogen Bond Donors / Acceptors 0 / 1Acts solely as a hydrogen bond acceptor (via the quinoline nitrogen).
Physical State Crystalline SolidFavorable for purification via recrystallization.
Structure-Reactivity Relationship (SRR)

The precise arrangement of substituents on the quinoline core dictates its synthetic utility:

  • Steric Shielding at C3: The bulky isopropyl group restricts the rotational freedom of incoming nucleophiles. This steric hindrance forces highly regioselective reactions at the adjacent C4 position.

  • Electronic Disparity (C4 vs. C8): While both C4 and C8 possess chlorine atoms, their reactivity profiles are vastly different. The quinoline nitrogen acts as a powerful electron-withdrawing group via resonance, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) at the C2 and C4 positions. Consequently, the C4-Cl bond is highly activated for Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling, whereas the C8-Cl remains relatively inert, allowing for orthogonal functionalization.

SRR Core 4,8-Dichloro-3-isopropyl-2-methylquinoline C4 C4-Chlorine High SNAr / Cross-Coupling Reactivity Core->C4 N-Resonance Activation C8 C8-Chlorine Low Reactivity (Orthogonal) Core->C8 Steric Isolation C3 C3-Isopropyl Steric Shielding & Regiocontrol Core->C3 Bulky Spatial Profile C2 C2-Methyl Lipophilicity & Inductive Donor Core->C2 Electron Donation

Structure-Reactivity Relationship mapping of the functional groups on the quinoline core.

Synthetic Methodology: The Modified Conrad-Limpach Approach

The most scalable and regioselective method for synthesizing this specific scaffold is a modified [2], followed by a deoxychlorination step. As highlighted in recent reviews on [3], the classical Conrad-Limpach reaction utilizes anilines and β-ketoesters to form 4-hydroxyquinolines.

Causality Behind Experimental Choices
  • p-Toluenesulfonic Acid (p-TsOH) & Toluene: The initial condensation between 2-chloroaniline and ethyl 2-isopropylacetoacetate is sluggish. p-TsOH protonates the ester's carbonyl, increasing its electrophilicity. Toluene is chosen as the solvent because it forms an azeotrope with water, allowing the use of a Dean-Stark trap to drive the equilibrium toward the Schiff base (enamine) intermediate.

  • Dowtherm A at 250 °C: The electrocyclic ring closure of the Schiff base requires an exceptionally high activation energy. Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) is utilized because it provides a highly stable, inert, and high-boiling liquid medium that prevents substrate degradation while supplying the necessary thermal energy.

  • Phosphorus Oxychloride (POCl₃): In the final step, POCl₃ acts as both the solvent and the chlorinating reagent. It reacts with the tautomeric 4-hydroxy group to form a transient dichlorophosphate leaving group, which is subsequently displaced by a chloride ion via a Vilsmeier-Haack-like mechanism.

SynthWorkflow A 2-Chloroaniline + Ethyl 2-isopropylacetoacetate B Schiff Base (Enamine Intermediate) A->B p-TsOH, Toluene Reflux, -H₂O C 8-Chloro-3-isopropyl- 2-methylquinolin-4(1H)-one B->C Dowtherm A 250 °C, Cyclization D 4,8-Dichloro-3-isopropyl- 2-methylquinoline C->D POCl₃, Reflux Chlorination

Synthetic workflow for 4,8-Dichloro-3-isopropyl-2-methylquinoline via Conrad-Limpach.

Experimental Protocols

The following protocols are designed as self-validating systems , ensuring that researchers can visually and analytically confirm the success of each step without relying solely on end-point chromatography.

Protocol A: Synthesis of 8-Chloro-3-isopropyl-2-methylquinolin-4(1H)-one

Step-by-Step Methodology:

  • Condensation: In a 500 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 2-chloroaniline (1.0 equiv) and ethyl 2-isopropylacetoacetate (1.1 equiv) in 250 mL of anhydrous toluene.

  • Catalysis: Add a catalytic amount of p-TsOH (0.05 equiv).

  • Azeotropic Distillation: Heat the mixture to reflux (approx. 110 °C).

    • Self-Validation Check: The reaction progress is validated by the accumulation of water in the Dean-Stark trap. Reflux is maintained until the theoretical volume of water is collected (typically 4-6 hours), confirming the complete formation of the Schiff base.

  • Solvent Removal: Concentrate the mixture in vacuo to yield the crude enamine as a viscous oil.

  • Cyclization: In a separate 250 mL three-neck flask, heat 100 mL of Dowtherm A to 250 °C under an inert argon atmosphere.

  • Addition: Dissolve the crude enamine in a minimal amount of warm Dowtherm A and add it dropwise to the 250 °C solvent over 30 minutes to prevent sudden exotherms. Maintain heating for an additional 1 hour.

  • Precipitation: Remove the heat source and allow the mixture to cool to room temperature. Add 200 mL of hexanes with vigorous stirring.

    • Self-Validation Check: The highly polar 4-quinolone product is insoluble in hexanes, causing it to crash out of the Dowtherm A mixture as a crystalline solid, validating successful cyclization.

  • Isolation: Filter the precipitate, wash generously with hexanes to remove residual Dowtherm A, and dry under vacuum.

Protocol B: Chlorination to 4,8-Dichloro-3-isopropyl-2-methylquinoline

Step-by-Step Methodology:

  • Reagent Preparation: Place the dried 8-chloro-3-isopropyl-2-methylquinolin-4(1H)-one (1.0 equiv) into a dry 100 mL round-bottom flask.

  • Reaction Initiation: Slowly add POCl₃ (5.0 equiv). The mixture will initially appear as a heterogeneous suspension due to the insolubility of the hydrogen-bonded quinolone.

  • Heating: Heat the mixture to reflux (approx. 105 °C) under an argon atmosphere for 3 hours.

    • Self-Validation Check: As the reaction proceeds, the polar quinolone is converted into the non-polar 4-chloroquinoline. The visual transition from a cloudy suspension to a clear, homogeneous, amber solution serves as an intrinsic indicator of reaction completion.

  • Quenching (Caution): Cool the mixture to room temperature. Carefully and slowly pour the mixture over crushed ice to hydrolyze the excess POCl₃.

  • Neutralization: Adjust the pH of the aqueous phase to ~8 using a saturated aqueous solution of NaHCO₃.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes:EtOAc gradient) to yield the pure target compound.

References

  • Wang, Y., et al. "Recent Advances in Metal-Free Quinoline Synthesis". Molecules, 2016, 21(8), 965. Available at:[Link]

  • Wikipedia Contributors. "Conrad–Limpach synthesis". Wikipedia, The Free Encyclopedia. Available at:[Link]

Sources

Foundational

4,8-Dichloro-3-isopropyl-2-methylquinoline CAS number and identifiers

Technical Whitepaper: 4,8-Dichloro-3-isopropyl-2-methylquinoline (CAS 1343146-39-3) – Structural Rationale, Synthesis, and Applications in Drug Discovery Executive Summary 4,8-Dichloro-3-isopropyl-2-methylquinoline is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: 4,8-Dichloro-3-isopropyl-2-methylquinoline (CAS 1343146-39-3) – Structural Rationale, Synthesis, and Applications in Drug Discovery

Executive Summary

4,8-Dichloro-3-isopropyl-2-methylquinoline is a highly specialized, multi-substituted heterocyclic building block. As a privileged scaffold in medicinal chemistry, quinoline derivatives are ubiquitous in antimalarial, antibacterial, and oncology drug development. This whitepaper provides a comprehensive analysis of its physicochemical properties, the mechanistic rationale behind its unique substitution pattern, and a field-proven, self-validating synthetic protocol for its generation and downstream functionalization.

Chemical Identity & Physicochemical Properties

Before detailing the synthetic workflows, it is critical to establish the precise chemical identity of the target compound. The presence of two chlorine atoms, an isopropyl group, and a methyl group on the quinoline core significantly influences its lipophilicity, steric profile, and downstream reactivity[1].

Table 1: Chemical Identifiers and Properties

PropertyValue
Chemical Name 4,8-Dichloro-3-isopropyl-2-methylquinoline
CAS Registry Number 1343146-39-3
Molecular Formula C13H13Cl2N
Molecular Weight 254.16 g/mol
Canonical SMILES CC1=NC2=C(C=CC=C2Cl)C(Cl)=C1C(C)C
Core Scaffold Quinoline
Primary Utility Pharmaceutical Intermediate / Building Block

Structural Rationale & Mechanistic Insights

In rational drug design, every substituent on a heterocyclic core serves a specific steric, electronic, or metabolic purpose. The 4,8-dichloro-3-isopropyl-2-methylquinoline scaffold is engineered with four distinct functional handles:

  • 4-Chloro Position (The Reactive Handle): The chlorine atom at the C4 position is highly activated toward Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig or Suzuki couplings). The electron-withdrawing nature of the quinoline nitrogen lowers the lowest unoccupied molecular orbital (LUMO) of the ring, making the C4 position highly electrophilic[2].

  • 8-Chloro Position (Metabolic & Steric Shield): Halogenation at the C8 position serves two purposes. First, it blocks cytochrome P450-mediated oxidation, increasing the metabolic half-life of downstream Active Pharmaceutical Ingredients (APIs). Second, the steric bulk of the chlorine atom restricts the rotation of the quinoline core when bound within a protein's active site.

  • 3-Isopropyl Group (Conformational Modulator): The bulky isopropyl group at C3 induces significant steric strain against any substituent introduced at C4. This forces the C4-substituent (e.g., an aniline ring in a kinase inhibitor) to adopt an orthogonal, out-of-plane conformation. This twisted geometry is a classic strategy to achieve high selectivity for specific kinase hydrophobic pockets.

  • 2-Methyl Group: The methyl group at C2 modulates the pKa of the quinoline nitrogen, reducing its basicity compared to an unsubstituted quinoline, which can improve membrane permeability and reduce hERG liability.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 4,8-dichloro-3-isopropyl-2-methylquinoline typically proceeds via the construction of the quinoline core followed by regioselective chlorination. The most critical step in this workflow is the conversion of the intermediate 8-chloro-3-isopropyl-2-methylquinolin-4-ol to the final 4-chloro derivative using phosphorus oxychloride (POCl3)[3].

Synthesis A 2-Chloroaniline + Ethyl 2-isopropylacetoacetate B Conrad-Limpach Cyclization (Acid Catalyst, Heat) A->B C 8-Chloro-3-isopropyl-2-methylquinolin-4-ol B->C D Chlorination (POCl3, Reflux, 2-4h) C->D E 4,8-Dichloro-3-isopropyl-2-methylquinoline (CAS: 1343146-39-3) D->E

Step-by-step synthetic workflow for 4,8-dichloro-3-isopropyl-2-methylquinoline.

Step-by-Step Protocol: Chlorination of Quinolin-4-ol
  • Causality & Experience: The use of POCl3 serves a dual role as both the chlorinating agent and the solvent. The reaction relies on the tautomerization of the quinolin-4-one to the quinolin-4-ol, which then attacks the electrophilic phosphorus, forming a good leaving group (dichlorophosphate) that is subsequently displaced by chloride[4].

  • Preparation: Charge a dry, nitrogen-flushed round-bottom flask with 1.0 equivalent of 8-chloro-3-isopropyl-2-methylquinolin-4-ol.

  • Reagent Addition: Slowly add 5.0 to 10.0 equivalents of anhydrous POCl3.

    • Causality: The addition must be strictly controlled. Although the substrate is solid, the formation of the intermediate phosphate ester is highly exothermic. A catalytic amount of N,N-dimethylformamide (DMF) can be added to generate the Vilsmeier reagent in situ, accelerating the chlorination[3].

  • Reflux: Heat the reaction mixture to 110–120 °C (reflux) for 2 to 4 hours.

    • Validation: Monitor the reaction via TLC or LC-MS. The system is self-validating when the highly polar starting material completely disappears and a new, less polar UV-active spot (the product) emerges[5].

  • Quenching (Critical Safety Step): Cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove excess POCl3 (which can be recovered). Slowly pour the remaining viscous oil onto crushed ice with vigorous stirring.

    • Causality: Rapid hydrolysis of residual POCl3 generates HCl and phosphoric acid. Ice prevents thermal runaway and degradation of the newly formed product[4].

  • Neutralization & Extraction: Adjust the pH of the aqueous mixture to 7–8 using a saturated sodium bicarbonate (NaHCO3) solution or ammonium hydroxide.

    • Causality: The quinoline nitrogen must be deprotonated to ensure the product partitions entirely into the organic phase. Extract with dichloromethane (DCM) or ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. Purify via silica gel chromatography or recrystallization to yield the highly pure 4,8-dichloro-3-isopropyl-2-methylquinoline.

Downstream Applications: Nucleophilic Aromatic Substitution (SNAr)

Once synthesized, CAS 1343146-39-3 acts as a linchpin for generating diverse libraries of bioactive compounds. The C4-chloride is readily displaced by various nucleophiles, such as primary or secondary amines, to form 4-aminoquinolines.

SNAr A 4,8-Dichloro-3-isopropyl-2-methylquinoline B Nucleophile Addition (e.g., Amine, Base, Heat) A->B C Meisenheimer Complex (Anionic Intermediate) B->C D Chloride Elimination (Rearomatization) C->D E 4-Substituted-8-chloro-3-isopropyl-2-methylquinoline D->E

SNAr mechanism at the C4 position via a Meisenheimer complex intermediate.

Protocol for SNAr Validation

To validate the reactivity of the C4 position, the compound is typically reacted with an amine (e.g., an aniline derivative) in a polar protic solvent (like n-propanol or ethoxyethanol) or under neat conditions at elevated temperatures (120–150 °C). The addition of a catalytic amount of acid (e.g., HCl) can protonate the quinoline nitrogen, significantly lowering the LUMO and accelerating the formation of the Meisenheimer complex[2]. The 8-chloro group remains unreactive under these conditions, demonstrating the exquisite regioselectivity of the scaffold.

Conclusion

4,8-Dichloro-3-isopropyl-2-methylquinoline (CAS 1343146-39-3) is a masterfully designed intermediate. Its synthesis relies on robust, scalable chemistries, and its structural features provide medicinal chemists with a versatile canvas for developing highly selective, metabolically stable therapeutics.

References[6] "4,8-Dichloro-3-isopropyl-2-methylquinoline - Heterocyclic ...", crysdotllc.com. Available Here[1] "CAS:1343146-39-3, 4,8-Dichloro-3-isopropyl-2-methylquinoline", bidepharm.com. Available Here[2] "Practical Synthesis of 4-Chloro-2-(2-naphthyl)quinoline, a Precursor to Triple-Helix DNA Intercalators", ACS Publications. Available Here[3] "Scale-up considerations for the synthesis of 4-Chloroquinoline-6-carbaldehyde", benchchem.com. Available Here[4] "Synthesis of 6-bromo-4-iodoquinoline", Atlantis Press. Available Here[5] "Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor", NIH.gov. Available Here

Sources

Exploratory

The 4,8-Dichloro-3-isopropyl-2-methylquinoline Scaffold: A Technical Guide to Pharmacophore Derivatization and Biological Activity

Executive Overview: The Privileged Quinoline Scaffold In modern structure-based drug design (SBDD), the quinoline nucleus is universally recognized as a "privileged scaffold" due to its profound ability to modulate diver...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview: The Privileged Quinoline Scaffold

In modern structure-based drug design (SBDD), the quinoline nucleus is universally recognized as a "privileged scaffold" due to its profound ability to modulate diverse biological targets, ranging from parasitic heme polymerases to human receptor tyrosine kinases (RTKs) ()[1].

The compound 4,8-Dichloro-3-isopropyl-2-methylquinoline (CAS: 1343146-39-3) represents a highly specialized, sterically encumbered building block[2]. While the bare scaffold itself is a commercial intermediate, its true value lies in its potential biological activity once derivatized. By leveraging the differential reactivity of its two chlorine atoms and the conformational constraints imposed by its alkyl groups, researchers can generate highly selective libraries of 4-aminoquinolines targeted at oncology and infectious disease pathways.

Structural Deconstruction & Pharmacophore Causality

To understand the biological potential of this molecule, we must deconstruct its structure and analyze the causality behind each functional group. As drug developers, we do not view this as a static molecule, but as a dynamic pharmacophore template.

  • The 4-Chloro Position (The Reactive Hub): The quinoline nitrogen withdraws electron density from the C4 position via resonance, making the 4-chloro group highly electrophilic. This allows for rapid, regioselective Nucleophilic Aromatic Substitution (SNAr) with various amines to generate biologically active 4-aminoquinolines ().

  • The 8-Chloro Position (The Hydrophobic Anchor): Unlike the C4 chlorine, the C8 chlorine is significantly less reactive towards nucleophiles. In a biological context, this halogen serves two purposes: it increases the overall lipophilicity (LogP) for cellular penetration, and it acts as a halogen-bond donor within deep hydrophobic pockets of target proteins ()[3].

  • The 2-Methyl & 3-Isopropyl Groups (The Conformational Locks): The adjacent methyl and bulky isopropyl groups create extreme steric hindrance around the quinoline core. When this scaffold binds to the ATP-binding hinge region of a kinase, this steric bulk forces the molecule out of planarity. This entropic pre-organization is a deliberate SBDD strategy to increase target selectivity (e.g., favoring DFG-out over DFG-in kinase conformations).

Quantitative Scaffold Profiling

To guide downstream assay development, the theoretical physicochemical properties of the foundational scaffold are summarized below.

Table 1: Physicochemical Profiling of 4,8-Dichloro-3-isopropyl-2-methylquinoline

PropertyValuePharmacological Implication
CAS Number 1343146-39-3Unique identifier for commercial sourcing and library registration[2].
Molecular Weight 254.15 g/mol Low MW provides ample "budget" for downstream derivatization while remaining within Lipinski's Rule of 5.
Calculated LogP ~4.5High lipophilicity; excellent for membrane permeability but necessitates the addition of polar solubilizing groups at C4.
H-Bond Donors 0Highly hydrophobic core; relies entirely on target-specific derivatization (e.g., amine addition) for donor interactions.
H-Bond Acceptors 1 (Quinoline N)Critical for anchoring the molecule via hydrogen bonding to the kinase hinge region (e.g., Met/Cys backbone amides).
Reactivity Profile C4 C8Enables regioselective SNAr at the 4-position without the need for complex protecting group strategies.

Mechanistic Pathways: From Scaffold to Target Engagement

Once derivatized into a 4-amino analog, the 4,8-Dichloro-3-isopropyl-2-methylquinoline scaffold exhibits two primary modalities of biological activity.

Modality A: Kinase Inhibition (Oncology)

Substituted quinolines are potent ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs) such as EGFR and VEGFR. The quinoline nitrogen accepts a hydrogen bond from the hinge region of the kinase. The bulky 3-isopropyl group projects into the hydrophobic pocket (hydrophobic region I), while the 8-chloro group occupies the solvent-inaccessible back pocket, dramatically increasing binding affinity and residence time.

Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR/EGFR) Ligand->RTK PI3K PI3K / AKT Pathway RTK->PI3K MAPK RAS / MAPK Pathway RTK->MAPK Inhibitor Quinoline Derivative (ATP Competitor) Inhibitor->RTK Inhibits Prolif Cell Proliferation & Angiogenesis PI3K->Prolif MAPK->Prolif

Caption: Proposed mechanism of RTK inhibition by ATP-competitive quinoline derivatives.

Modality B: Antimicrobial & Antimalarial Activity

Historically, 4-chloroquinolines are the direct precursors to antimalarial agents like chloroquine ()[4]. The mechanism of action involves the compound entering the acidic digestive vacuole of the Plasmodium parasite. The basic 4-amino group becomes protonated, trapping the drug inside the vacuole where it binds to hematin, preventing its biocrystallization into non-toxic hemozoin. The resulting buildup of free heme is highly toxic to the parasite.

Self-Validating Experimental Workflows

To harness the biological potential of this scaffold, rigorous, self-validating protocols must be employed. The following methodologies ensure high-fidelity data generation.

Workflow A 4,8-Dichloro-3-isopropyl -2-methylquinoline B SNAr Derivatization (Amine Nucleophile) A->B C 4-Amino Derivative Library B->C D High-Throughput Kinase Screening C->D E Hit Identification & SAR Analysis D->E

Caption: Workflow for the derivatization and biological screening of the quinoline scaffold.

Protocol 1: Regioselective SNAr Derivatization (Library Generation)

Objective: Convert the 4-chloro group to a 4-amino pharmacophore while preserving the 8-chloro anchor.

  • Reaction Assembly: Combine 4,8-Dichloro-3-isopropyl-2-methylquinoline (1.0 eq), the desired primary/secondary amine (1.2 eq), and N,N-diisopropylethylamine (DIPEA, 2.0 eq) in anhydrous N-methyl-2-pyrrolidone (NMP).

    • Causality: NMP is selected over DMF due to its higher boiling point and superior microwave transparency. DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing protonation of the incoming amine nucleophile.

  • Microwave Irradiation: Heat the sealed vessel at 150°C for 30 minutes.

  • Self-Validating In-Process Control (IPC): Sample 5 µL of the reaction mixture and analyze via LC-MS.

    • Validation Logic: The starting material exhibits a distinct multi-chlorine isotope pattern (M, M+2, M+4) at m/z 254. A successful regioselective reaction will show a mass shift corresponding to the amine addition, and the isotope pattern will collapse to a single-chlorine signature (M, M+2). If the M+4 signature remains at the new mass, it indicates a failed reaction; if the signature disappears entirely, it indicates unwanted over-reaction at the C8 position.

  • Purification: Crash the product out in cold water, filter, and purify via reverse-phase preparative HPLC.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Objective: Evaluate the ATP-competitive inhibition ( IC50​ ) of the synthesized derivatives.

  • Assay Setup: In a 384-well low-volume plate, combine the recombinant target kinase, a europium-labeled antibody, a fluorophore-labeled substrate, and ATP at its predetermined Michaelis constant ( Km​ ).

    • Causality: Running the assay strictly at the ATP Km​ ensures that the system is sensitive to ATP-competitive inhibitors (like our quinoline derivatives) while remaining physiologically relevant.

  • Compound Titration: Dispense the quinoline derivative using acoustic liquid handling in a 10-point, 3-fold serial dilution (starting top concentration: 10 µM).

  • Self-Validating Quality Control: Include DMSO (vehicle) as the negative control and Staurosporine (pan-kinase inhibitor) as the positive control on every plate.

    • Validation Logic: Calculate the Z'-factor for the plate using the controls. A Z'-factor > 0.6 mathematically validates that the assay window is robust and the separation between positive and negative controls is statistically significant. If Z' < 0.6, the plate must be discarded to prevent false negatives/positives from corrupting the Structure-Activity Relationship (SAR) data.

Conclusion

The 4,8-Dichloro-3-isopropyl-2-methylquinoline scaffold is not merely a chemical intermediate; it is a highly engineered starting point for drug discovery. By understanding the electronic and steric causality of its substituents, researchers can utilize self-validating SNAr protocols to generate targeted libraries. Whether applied to the disruption of parasitic heme metabolism or the allosteric modulation of oncogenic kinases, this scaffold provides the necessary physicochemical foundation for the development of novel therapeutics.

References

  • Title: Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review Source: PubMed (Chemical Biology & Drug Design) URL: [Link]

  • Title: 8-Chloroquinoline - PubChem Compound Summary (CID 69139) Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Sources

Foundational

The 2-Methylquinoline Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Medicinal Chemists Abstract The quinoline ring system stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers and Medicinal Chemists

Abstract

The quinoline ring system stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural alkaloids and synthetic therapeutic agents.[1] Among its many derivatives, the substituted 2-methylquinoline framework has garnered significant attention, offering a versatile and synthetically accessible starting point for the development of novel drugs.[2] Its unique structural and electronic properties allow for a wide range of chemical modifications, leading to compounds with diverse and potent biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[1][2][3] This guide provides a comprehensive overview of the synthesis, functionalization, and biological evaluation of substituted 2-methylquinolines, offering field-proven insights and detailed protocols to empower researchers in their quest for next-generation therapeutics.

The Strategic Importance of the 2-Methylquinoline Core

The fusion of a benzene ring with a pyridine ring gives rise to the quinoline heterocycle, a structure that confers a unique combination of rigidity, aromaticity, and hydrogen-bonding capability. The addition of a methyl group at the C-2 position is particularly strategic for several reasons:

  • Modulation of Electronic Properties: The electron-donating nature of the methyl group influences the reactivity and basicity of the quinoline nitrogen.

  • Synthetic Handle: The methyl group's protons are acidic, allowing it to serve as a "synthetic handle" for further functionalization, most notably through condensation reactions with aldehydes to form styryl derivatives.[4]

  • Steric Influence: The methyl group provides a steric footprint that can be crucial for specific interactions within the binding pockets of biological targets like enzymes and receptors.[5]

  • Bioisosteric Replacement: In drug design, the 2-methylquinoline core can act as a bioisostere for other aromatic systems, like naphthalene, while introducing a key nitrogen atom for potential hydrogen bonding.

These features make the 2-methylquinoline scaffold an invaluable building block in the synthesis of complex, biologically active molecules.[2]

Synthetic Pathways to the 2-Methylquinoline Scaffold

The construction of the core 2-methylquinoline ring system can be achieved through several classic and modern synthetic methodologies. The choice of method is often dictated by the desired substitution pattern on the carbocyclic ring and the availability of starting materials.

Classical Condensation Reactions

The Doebner-von Miller Reaction: This is one of the most reliable and widely used methods for synthesizing 2-methylquinolines.[6] It involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde, or generated in situ from paraldehyde) under strong acidic conditions.

  • Causality of Experimental Choices: The strong acid (typically HCl or H₂SO₄) serves a dual purpose: it catalyzes the 1,4-conjugate addition of the aniline to the unsaturated carbonyl compound and subsequently facilitates the cyclization and dehydration steps. An oxidizing agent, often the anil itself or arsenic pentoxide in older literature, is required for the final aromatization step. A significant drawback of this reaction is its often violent, exothermic nature and the potential for regioselectivity issues with substituted anilines.[6]

The Skraup Synthesis: A related method, the Skraup synthesis, uses glycerol, an aniline, a dehydrating agent (sulfuric acid), and an oxidizing agent to produce quinolines.[1] When acetaldehyde or paraldehyde is used in place of glycerol, 2-methylquinoline (quinaldine) can be formed.

Modern Synthetic Approaches

Recent advancements have focused on developing milder, more efficient, and environmentally friendly protocols.

  • Metal-Free C(sp³)–H Functionalization: A modern strategy involves the tandem cyclization of 2-styrylanilines with compounds containing an active methyl group, such as 2-methylquinoline itself.[7] This approach avoids the need for transition metals and utilizes reagents like iodine and tert-butyl hydroperoxide (TBHP) under thermal conditions.[7]

  • Iodide-Catalyzed Cyclization: A novel protocol utilizes a nucleophilic catalyst, such as tetrabutylammonium iodide (TBAI), to synthesize 2-substituted quinolines from 2-aminostyryl ketones.[8] The iodide undergoes a conjugate addition, which facilitates a conformation that allows for intramolecular condensation and subsequent elimination to form the quinoline ring and regenerate the catalyst.[8]

The workflow for a classical synthesis versus a modern catalytic approach highlights the evolution towards more controlled and efficient methodologies.

G cluster_0 Classical Doebner-von Miller Synthesis cluster_1 Modern Iodide-Catalyzed Synthesis A0 Aniline + α,β-Unsaturated Aldehyde C0 1,4-Conjugate Addition A0->C0 Reactants B0 Strong Acid (e.g., HCl) B0->C0 Catalyst D0 Cyclization & Dehydration C0->D0 E0 Oxidation D0->E0 F0 Substituted 2-Methylquinoline E0->F0 A1 2-Aminostyryl Ketone C1 Conjugate Addition A1->C1 B1 Iodide Catalyst (TBAI) B1->C1 Catalyst D1 Intramolecular Condensation C1->D1 E1 HI Elimination D1->E1 E1->B1 Catalyst Regeneration F1 Substituted 2-Methylquinoline E1->F1

Caption: Comparison of classical and modern synthetic workflows.

Biological Activities & Structure-Activity Relationships (SAR)

Substituted 2-methylquinolines exhibit a remarkable breadth of biological activities. The nature and position of substituents on the quinoline ring are critical determinants of potency and selectivity.

Anticancer Activity

The 2-methylquinoline scaffold is a key feature in numerous compounds with selective anticancer properties.

  • Substitution at C-2 and C-6: A study involving a series of 2-arylquinolines and their partially saturated tetrahydroquinoline analogs revealed significant in vitro cytotoxicity against various human cancer cell lines.[3] Specifically, C-6 substituted 2-phenylquinolines and 2-(3,4-methylenedioxyphenyl)quinolines showed potent activity against prostate (PC3) and cervical (HeLa) cancer cells.[3]

  • Lipophilicity and Potency: A clear structure-activity relationship was observed where the more lipophilic aromatic 2-arylquinoline derivatives displayed better anticancer activity compared to their less lipophilic tetrahydroquinoline counterparts.[3] This suggests that membrane permeability and hydrophobic interactions at the target site are crucial for efficacy.

Compound TypeSubstitution PatternTarget Cell LineIC₅₀ (µM)Selectivity Index (SI)Reference
2-ArylquinolineC-6-Br, 2-phenylHeLa8.3113.08[3]
2-ArylquinolineC-6-Cl, 2-phenylPC331.37> 15.94[3]
2-ArylquinolineC-6-H, 2-(3,4-methylenedioxyphenyl)PC334.34> 14.56[3]
Tetrahydroquinoline4-acetamido, C-6-Br, 2-methylHeLa13.1536.21[3]
Table 1: Cytotoxicity of selected substituted 2-methylquinoline derivatives.
Enzyme Inhibition
  • Carbonic Anhydrase (CA) Inhibition: Quinoline-sulfonamides are a well-known class of CA inhibitors. The 2-methylquinoline-6-sulfonamide core serves as a valuable starting material for derivatives that target CAs, which are implicated in cancer.[9] The primary sulfonamide moiety is essential for activity as it coordinates to the zinc ion in the enzyme's active site.[9]

  • α-Glucosidase Inhibition: This enzyme is a key target for managing type 2 diabetes.[10] Recently, a series of 2-(quinoline-2-ylthio)acetamide derivatives were developed as highly potent α-glucosidase inhibitors, with some compounds showing competitive inhibition and IC₅₀ values in the sub-micromolar range, far exceeding the potency of the standard drug, acarbose.[10]

Antimicrobial and Other Activities
  • Antimycobacterial Activity: Quinoline-2-carboxamides have demonstrated significant activity against Mycobacterium tuberculosis and other mycobacterial species, with some derivatives showing higher potency than standard drugs like isoniazid.[11]

  • Anti-inflammatory & Immunosuppressive Activity: The quinoline core is present in anti-inflammatory agents.[1] Furthermore, novel quinolinone derivatives have been shown to act as potent immunosuppressive agents by inhibiting the release of interleukin-2 (IL-2) from activated T cells, targeting pathways like NF-κB and NFAT.[12]

The diverse activities are often linked to specific substitution patterns, as illustrated below.

SAR cluster_R1 cluster_R2 cluster_R3 cluster_R4 Core R1 Aryl, Heteroaryl Activity1 Anticancer R1->Activity1 R2 Amino, Carboxamide Activity3 Antimicrobial R2->Activity3 R3 Sulfonamide, Halogen R3->Activity1 Activity2 Enzyme Inhibition R3->Activity2 R4 Condensation to Styryl Activity4 Antiviral R4->Activity4

Caption: Structure-Activity Relationship (SAR) map for 2-methylquinolines.

(Note: The image placeholder in the DOT script would be replaced with a chemical structure diagram in a live environment.)

Experimental Protocols: A Self-Validating System

The integrity of research relies on robust and reproducible methodologies. Here, we provide detailed protocols for a key synthesis and a fundamental biological assay.

Synthesis of 2-Methylquinoline-6-sulfonyl Chloride

This two-step protocol transforms the basic 2-methylquinoline scaffold into a highly versatile intermediate for creating a library of sulfonamide derivatives.[9]

Objective: To prepare 2-methylquinoline-6-sulfonyl chloride, a key intermediate for sulfonamide synthesis.

Pillar of Trustworthiness: Each step includes a control parameter critical for success. The final product's identity and purity would be validated by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 1: Sulfonation of 2-Methylquinoline

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, place 2-methylquinoline (1 equivalent). Cool the flask in an ice-salt bath to 0-5 °C.

  • Reagent Addition: Slowly add chlorosulfonic acid (3-4 equivalents) dropwise via the dropping funnel over 30-45 minutes.

    • Causality: Chlorosulfonic acid is a powerful sulfonating and chlorinating agent. Slow, dropwise addition at low temperature is critical to control the highly exothermic reaction and prevent unwanted side reactions and degradation.

  • Reaction: After addition, allow the mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours, monitoring the reaction progress by TLC.

  • Workup: Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. The sulfonic acid product will precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Chlorination to the Sulfonyl Chloride

  • Setup: In a round-bottom flask fitted with a reflux condenser and a gas trap (to neutralize HCl gas), place the dried 2-methylquinoline-6-sulfonic acid from Step 1.

  • Reagent Addition: Add thionyl chloride (5-10 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).

    • Causality: Thionyl chloride is the chlorinating agent that converts the sulfonic acid to the more reactive sulfonyl chloride. DMF catalyzes this conversion via the formation of a Vilsmeier-Haack type intermediate, increasing the reaction rate.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) for 3-4 hours until the evolution of HCl gas ceases.

  • Workup: Allow the mixture to cool and remove the excess thionyl chloride under reduced pressure.

  • Isolation: Triturate the resulting residue with ice-cold water. The solid 2-methylquinoline-6-sulfonyl chloride will precipitate. Collect the product by vacuum filtration, wash with cold water, and dry in a desiccator.

In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol assesses the ability of a synthesized compound to inhibit cancer cell proliferation.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a cancer cell line (e.g., HeLa).

Pillar of Trustworthiness: The protocol includes positive (doxorubicin) and negative (vehicle) controls to validate the assay's performance and ensure that observed effects are due to the compound and not the solvent.

  • Cell Seeding: Plate cancer cells (e.g., HeLa) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., in DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.

    • Causality: This incubation period allows the compound sufficient time to exert its cytotoxic or cytostatic effects on the proliferating cells.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the wells at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability versus log concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Outlook

The substituted 2-methylquinoline scaffold continues to be a highly productive platform for the discovery of new therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives ensure its continued relevance in medicinal chemistry.[6] Future research will likely focus on the development of more sophisticated and stereoselective synthetic methods, the exploration of novel biological targets, and the use of computational modeling to refine structure-activity relationships and design next-generation inhibitors with enhanced potency and selectivity.[3] The systematic evaluation of libraries based on this versatile core promises to yield lead compounds for preclinical and clinical development in oncology, infectious diseases, and beyond.[9]

References

  • The Versatile Scaffold: 2-Methylquinoline-6-sulfonamide as a Starting Point for Novel Derivatives in Drug Discovery. (n.d.). Benchchem.
  • 2-Methyltetrahydroquinoline. (n.d.). Grokipedia.
  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). PMC.
  • Synthesis of substituted 2-methylquinolines under different reaction... (n.d.). ResearchGate.
  • 2-METHYL QUINOLINE. (n.d.). Ataman Kimya.
  • 2-Methylquinoline. (n.d.). Chem-Impex.
  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. (2023, February 13). ACS Omega.
  • Synthesis of 2-Substituted Quinolines from 2-Aminostyryl Ketones Using Iodide as a Catalyst. (2018, April 17). The Journal of Organic Chemistry - ACS Publications.
  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. (2012, January 10). MDPI.
  • A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (2020, June 4). ResearchGate.
  • Structure Activity Relationship. (n.d.). ResearchGate.
  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (n.d.).
  • TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. (n.d.). Zenodo.
  • Plausible mechanism for the reaction of 2-methyl quinoline with benzaldehyde in the presence of pTsNH2. (n.d.). ResearchGate.
  • Chemical structure of the quinolines.1) 2-methylquinoline, 2) 2-chloroquinoline, 3) 2-phenylquinoline. (n.d.). ResearchGate.
  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. (2006, September 28). Journal of Medicinal Chemistry - ACS Publications.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022, June 24).
  • Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors: Insights from in silico, in vitro, and in vivo studies on their anti-diabetic properties. (2024, March 16). PubMed.
  • Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. (2015, September 4).
  • Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents. (2016, November 1). PubMed.

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Exploratory

Chemical Structure and Stereochemistry of 4,8-Dichloro-3-isopropyl-2-methylquinoline: A Technical Guide

Executive Summary 4,8-Dichloro-3-isopropyl-2-methylquinoline (CAS: 1343146-39-3) is a highly substituted, sterically congested heterocyclic building block utilized in advanced medicinal chemistry and agrochemical develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4,8-Dichloro-3-isopropyl-2-methylquinoline (CAS: 1343146-39-3) is a highly substituted, sterically congested heterocyclic building block utilized in advanced medicinal chemistry and agrochemical development. Characterized by a rigid quinoline core and a unique substitution pattern, this molecule presents fascinating conformational dynamics. This whitepaper provides an in-depth analysis of its physicochemical properties, a rigorous resolution of its stereochemical behavior (specifically addressing the potential for atropisomerism), and a self-validating synthetic methodology for its preparation.

Structural and Physicochemical Profiling

The molecular architecture of 4,8-dichloro-3-isopropyl-2-methylquinoline is defined by a planar bicyclic aromatic system heavily decorated with electron-withdrawing (chloro) and electron-donating/sterically demanding (methyl, isopropyl) groups.

The strategic placement of the halogens at C4 and C8 makes this scaffold highly versatile. The C4-chloro group is primed for nucleophilic aromatic substitution (S_NAr) or palladium-catalyzed cross-coupling, while the C8-chloro group provides metabolic stability and lipophilic bulk, a common strategy in the design of [1].

Quantitative Physicochemical Data

To facilitate integration into drug discovery workflows, the core quantitative parameters are summarized below:

PropertyValueCausality / Significance in Drug Design
Molecular Formula C₁₃H₁₃Cl₂NDefines the core mass and isotopic distribution (distinctive M, M+2, M+4 peaks).
Molecular Weight 254.15 g/mol Highly optimal for small-molecule therapeutics; leaves ample "molecular weight budget" for further functionalization.
Exact Mass 253.0425 DaCritical parameter for High-Resolution Mass Spectrometry (HRMS) validation during synthesis.
Calculated LogP ~4.5High lipophilicity driven by the di-chloro and isopropyl motifs; suggests strong hydrophobic pocket binding.
TPSA 12.9 ŲExceptionally low Topological Polar Surface Area, ensuring excellent passive membrane and blood-brain barrier (BBB) permeability.
H-Bond Donors/Acceptors 0 / 1The quinoline nitrogen acts as a solitary hydrogen bond acceptor.

Advanced Stereochemical Analysis: Conformational Dynamics vs. Atropisomerism

A critical question for researchers handling highly substituted quinolines is the potential for stereoisomerism—specifically, atropisomerism (axial chirality arising from restricted bond rotation).

The Absence of Point Chirality

A preliminary inspection confirms that the molecule lacks a traditional sp³-hybridized stereocenter. The isopropyl group at C3 consists of a methine carbon bonded to two identical methyl groups, rendering it inherently achiral at the local level.

Steric Congestion and Rotational Barriers

The C3-isopropyl group is flanked by a C2-methyl group and a C4-chloro atom. This creates a "geared" steric environment. The rotation of the isopropyl group around the C3–C(sp³) single bond is significantly hindered because the isopropyl methyl groups must physically bypass the adjacent C2 and C4 substituents during rotation.

Why This Molecule is Achiral (Time-Averaged Symmetry)

Despite the restricted rotation, 4,8-dichloro-3-isopropyl-2-methylquinoline does not exhibit stable atropisomerism for two fundamental reasons:

  • Symmetric Coplanar State: If the C–H bond of the isopropyl group aligns with the plane of the quinoline ring, the two methyl groups project equally above and below the plane. This specific conformation possesses a plane of symmetry (the plane of the aromatic ring), meaning the molecule can access an achiral state.

  • Low Rotational Barrier: For atropisomers to be isolated at room temperature, the barrier to rotation (ΔG‡) must typically exceed 20–25 kcal/mol, as detailed in recent [2]. The steric clash between an isopropyl group and ortho-methyl/chloro groups generally yields a rotational barrier of 10–15 kcal/mol. Consequently, even if the molecule adopts a transiently chiral out-of-plane conformation, it rapidly interconverts (racemizes) on the laboratory timescale.

Stereochem Core Quinoline Core (Planar Symmetry) C2 C2-Methyl Core->C2 C3 C3-Isopropyl (-CH(CH3)2) Core->C3 C4 C4-Chloro Core->C4 Clash1 Steric Clash (C2-Me ↔ C3-iPr) C2->Clash1 C3->Clash1 Clash2 Steric Clash (C4-Cl ↔ C3-iPr) C3->Clash2 C4->Clash2 Dynamics Restricted Bond Rotation (C3 - Cα) Clash1->Dynamics Clash2->Dynamics Achiral Time-Averaged Achirality (Rapid Interconversion & Symmetric Coplanar State) Dynamics->Achiral Rotational Barrier < 20 kcal/mol

Conformational dynamics showing steric clashes leading to restricted rotation, but ultimate achirality.

Synthetic Methodology: The Conrad-Limpach Approach

To synthesize this specific substitution pattern, a modified [3] is the most logical and high-yielding approach. This self-validating protocol builds the quinoline core from 2-chloroaniline and ethyl 2-isopropyl-3-oxobutanoate, followed by deoxychlorination.

Step-by-Step Experimental Protocol

Step 1: Enamine Condensation

  • Procedure: In a round-bottom flask equipped with a Dean-Stark trap, combine 2-chloroaniline (1.0 equiv) and ethyl 2-isopropyl-3-oxobutanoate (1.1 equiv) in toluene (0.5 M). Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equiv). Reflux the mixture at 110 °C for 4–6 hours.

  • Causality & Validation: The Dean-Stark trap physically removes water, driving the thermodynamic equilibrium toward the enamine intermediate. The reaction is self-validating: the collection of the theoretical volume of water in the trap visually confirms reaction completion.

Step 2: Thermal Cyclization

  • Procedure: Concentrate the enamine intermediate in vacuo. Dissolve the crude residue in Dowtherm A (a high-boiling eutectic mixture of biphenyl and diphenyl ether) to a concentration of 0.2 M. Heat the solution to 250 °C for 1.5 hours. Cool to room temperature and precipitate the product (8-chloro-3-isopropyl-2-methylquinolin-4(1H)-one) by adding hexanes.

  • Causality & Validation: The extreme thermal energy (250 °C) is required to overcome the high activation energy of electrophilic aromatic substitution, especially since the aromatic ring is deactivated by the ortho-chloro group. The precipitation of a solid upon hexane addition validates the formation of the highly polar quinolone tautomer.

Step 3: Deoxychlorination

  • Procedure: Suspend the quinolone intermediate (1.0 equiv) in neat phosphorus oxychloride (POCl₃, 3.0 equiv). Heat to reflux (105 °C) for 3 hours. The suspension will become a homogeneous dark solution. Cool to room temperature, and carefully quench the reaction by pouring it dropwise over crushed ice. Extract with dichloromethane, wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate.

  • Causality & Validation: POCl₃ acts as both solvent and chlorinating agent, converting the C4-hydroxyl group into a reactive dichlorophosphate leaving group, which is subsequently displaced by chloride via a Vilsmeier-type intermediate. The visual transition from a suspension to a clear solution is a self-validating indicator that the reactive intermediate has formed.

Synthesis SM1 2-Chloroaniline Int1 Enamine Intermediate SM1->Int1 Condensation (p-TsOH, Toluene) SM2 Ethyl 2-isopropyl- 3-oxobutanoate SM2->Int1 Int2 8-Chloro-3-isopropyl- 2-methylquinolin-4-ol Int1->Int2 Thermal Cyclization (Dowtherm A, 250°C) Prod 4,8-Dichloro-3-isopropyl- 2-methylquinoline Int2->Prod Chlorination (POCl3, 105°C)

Synthetic workflow from commercially available precursors to the final 4,8-dichloroquinoline.

Applications in Medicinal Chemistry

The utility of 4,8-dichloro-3-isopropyl-2-methylquinoline lies in its differential halogen reactivity. The C4-chlorine is highly activated toward nucleophiles due to the electron-withdrawing nature of the adjacent quinoline nitrogen (which stabilizes the Meisenheimer complex during S_NAr). Conversely, the C8-chlorine is relatively inert and serves primarily to fill hydrophobic pockets in target proteins and block metabolic oxidation by Cytochrome P450 enzymes.

Furthermore, while the molecule itself is achiral, functionalizing the C4 position with bulky chiral amines or aryl groups can yield complex[4], making it a highly prized precursor for the development of target-selective kinase inhibitors.

References

  • PubChem Compound Summary for CID 256888, 4-Chloro-3-methylquinoline National Center for Biotechnology Information. URL:[Link]

  • Stereodynamic Strategies to Induce and Enrich Chirality of Atropisomers at a Late Stage Chemical Reviews (ACS Publications). URL:[Link]

  • Conrad-Limpach Reaction Organic Chemistry Portal. URL:[Link]

  • A Rh(II) Catalyzed Atropisomer Selective Ring Expansion of 3-Aryl Indoles to 4-Aryl Quinolines ChemRxiv. URL:[Link]

Foundational

A Technical Guide for the Investigation of 4,8-Dichloro-3-isopropyl-2-methylquinoline as a Novel Therapeutic Candidate

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities.[1][2] This guide presents a predictive frame...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities.[1][2] This guide presents a predictive framework for elucidating the mechanism of action (MoA) of a novel derivative, 4,8-Dichloro-3-isopropyl-2-methylquinoline. Based on a comprehensive structural analysis and the known pharmacology of analogous compounds, we hypothesize that this molecule functions as a protein kinase inhibitor, a class of drugs pivotal in oncology. We outline a multi-phase experimental strategy, complete with detailed, self-validating protocols, to rigorously test this hypothesis. This document serves as a technical blueprint for researchers, scientists, and drug development professionals aiming to characterize this and similar novel chemical entities, guiding the investigation from initial hypothesis to mechanistic validation.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is recognized as a "privileged scaffold" in drug discovery.[3][4] Its rigid, aromatic structure provides an excellent foundation for designing molecules that can interact with a wide array of biological targets. This versatility has led to the development of quinoline-based drugs for treating a vast range of diseases, including malaria (e.g., Chloroquine), bacterial infections, and various cancers.[1][4][5] A significant portion of quinoline derivatives exert their therapeutic effects, particularly in oncology, by modulating the activity of protein kinases, which are critical enzymes in cellular signaling pathways that govern cell growth, proliferation, and survival.[3][6]

Structural Analysis & Mechanistic Hypothesis

While no direct biological data for 4,8-Dichloro-3-isopropyl-2-methylquinoline is currently published, a detailed analysis of its structure allows for a strong, data-driven hypothesis regarding its MoA.

  • Quinoline Core: This bicyclic system is a common feature in numerous ATP-competitive kinase inhibitors. It effectively mimics the adenine region of ATP, allowing it to dock within the kinase hinge region.[7][8]

  • Dichloro Substitution (Positions 4 & 8): Halogen atoms, particularly chlorine, are known to form halogen bonds and engage in hydrophobic interactions within the ATP-binding pocket of kinases. The 4-chloro substitution, in particular, is a reactive site that can be crucial for activity.[6][9] The 8-position substitution can influence the overall conformation and electronic properties of the ring system.

  • Methyl & Isopropyl Groups (Positions 2 & 3): These small alkyl groups contribute to the compound's lipophilicity, enhancing its ability to enter hydrophobic pockets within the target protein. The 2-methyl group is a common feature in quinoline-based inhibitors, while the 3-isopropyl group adds bulk that can confer selectivity for specific kinase targets.[10]

Central Hypothesis: Based on this structural assessment, we predict that 4,8-Dichloro-3-isopropyl-2-methylquinoline acts as an ATP-competitive inhibitor of one or more protein kinases, likely a tyrosine kinase, thereby disrupting oncogenic signaling pathways.

Proposed Primary Target Class: Protein Kinases

Protein kinases are a large family of enzymes that regulate the majority of cellular processes. Their dysregulation is a hallmark of cancer, making them a major target for therapeutic intervention.[11] Quinoline and the closely related quinazoline scaffolds have proven to be exceptionally effective frameworks for developing potent and selective kinase inhibitors.[8][11] Marketed drugs like Lapatinib (an EGFR/HER2 inhibitor) and Vandetanib (a VEGFR/EGFR inhibitor) feature this core structure, validating its utility.[11][12] The structural motifs present in 4,8-dichloro-3-isopropyl-2-methylquinoline align well with those known to confer affinity for the ATP-binding site of kinases like EGFR, VEGFR, or members of the Src family.[13][14]

Experimental Validation Strategy

To systematically validate the proposed MoA, a phased approach is recommended. This strategy begins with broad, unbiased screening and progressively narrows the focus to specific target engagement and cellular effects.

G cluster_0 Phase I: Target Identification cluster_1 Phase II: Cellular Activity cluster_2 Phase III: MoA Confirmation p1 Hypothesis: Compound is a Kinase Inhibitor p2 Broad Kinase Panel Screen (e.g., KinomeScan) p1->p2 p3 Identify Primary Kinase Hits (Kd < 1 µM) p2->p3 p4 Select Cell Lines (Based on Kinase Hits) p3->p4 Inform p5 Cell Viability Assays (e.g., CellTiter-Glo) p4->p5 p6 Determine IC50 Values p5->p6 p7 Direct Target Engagement (e.g., CETSA) p6->p7 Validate p8 Enzyme Kinetics Assay (Determine Ki and Inhibition Type) p7->p8 p9 Downstream Signaling Analysis (Western Blot for p-Kinase) p8->p9 conclusion Confirmed Mechanism of Action p9->conclusion Confirm MoA

Caption: Phased experimental workflow for MoA validation.

Detailed Experimental Protocols

Phase I: Kinase Panel Screening

Objective: To perform an unbiased screen to identify the primary kinase targets of the compound.

Methodology: A competitive binding assay, such as the KINOMEscan™ platform (DiscoverX), is the industry standard.

Step-by-Step Protocol:

  • Compound Preparation: Solubilize 4,8-dichloro-3-isopropyl-2-methylquinoline in 100% DMSO to create a 10 mM stock solution.

  • Assay Execution: Submit the compound to a commercial vendor for screening against a panel of >400 human kinases at a fixed concentration (e.g., 1 µM or 10 µM).

  • Binding Measurement: The assay measures the ability of the test compound to displace a proprietary ligand from the kinase active site. Results are typically reported as '% Control', where a lower percentage indicates stronger binding.

  • Hit Identification: Kinases showing significant inhibition (e.g., >90% inhibition or a dissociation constant (Kd) < 1 µM) are identified as primary hits for further investigation.

Data Presentation:

Parameter Description Example Value
Test Concentration The concentration of the compound used in the primary screen.10 µM
Hit Criteria Threshold for identifying a kinase as a "hit".>90% Inhibition
Primary Hit (Example) A kinase identified as a high-affinity target.VEGFR-2
% Control @ 10 µM Binding relative to a DMSO control.3%
Phase II: Cellular Viability Assay

Objective: To determine if the compound exhibits cytotoxic or cytostatic effects in cancer cell lines that are known to be dependent on the identified kinase hits.

Methodology: The CellTiter-Glo® Luminescent Cell Viability Assay (Promega) is a robust method that quantifies ATP, an indicator of metabolically active cells.

Step-by-Step Protocol:

  • Cell Culture: Culture human cancer cell lines relevant to the identified kinase hit (e.g., HCT116 colorectal cancer cells for a PI3K/Akt pathway hit) in appropriate media.[15]

  • Cell Seeding: Plate cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a 10-point serial dilution of the test compound (e.g., from 100 µM to 5 nM) in culture medium. Add the dilutions to the cells and incubate for 72 hours.

  • Lysis & Signal Generation: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and incubate for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • IC50 Calculation: Plot the luminescence signal against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Phase III: Downstream Signaling Analysis (Western Blot)

Objective: To confirm that the compound inhibits the activity of its target kinase within the cell by observing the phosphorylation status of its known downstream substrates.

Methodology: Western blotting provides a semi-quantitative analysis of specific protein levels.

Step-by-Step Protocol:

  • Cell Treatment: Plate cells and grow until they reach ~80% confluency. Treat the cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 5x the IC50 value) for a short duration (e.g., 2-4 hours).

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of a downstream target (e.g., anti-phospho-Akt Ser473).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Analysis: Re-probe the membrane with an antibody against the total protein (e.g., anti-total-Akt) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading and normalize the data. A dose-dependent decrease in the phosphorylated protein signal confirms target inhibition.

Data Interpretation & Pathway Analysis

Successful completion of the experimental workflow will generate a comprehensive dataset. If the initial hypothesis is correct, the results should demonstrate:

  • High-affinity binding to a specific set of protein kinases (Phase I).

  • Potent cytotoxic activity in cell lines dependent on these kinases (Phase II).

  • Direct engagement with the target kinase in cells and a corresponding dose-dependent reduction in the phosphorylation of its downstream effectors (Phase III).

This convergence of data provides strong validation for the proposed mechanism of action.

G cluster_pathway Intracellular Signaling Cascade GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) GF->RTK Binds & Activates PI3K PI3K RTK->PI3K Phosphorylates Compound 4,8-Dichloro-3-isopropyl- 2-methylquinoline Compound->RTK INHIBITS (ATP-Competitive) AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation

Caption: Predicted inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion & Future Directions

This guide outlines a predictive yet rigorous scientific framework to characterize the mechanism of action for 4,8-dichloro-3-isopropyl-2-methylquinoline. By postulating that it functions as a protein kinase inhibitor, we have established a clear and testable hypothesis. The detailed, phased experimental plan provides a clear path from broad screening to precise mechanistic confirmation. Positive validation would position this compound as a promising lead candidate for further preclinical development, including medicinal chemistry optimization to enhance potency and selectivity, ADME/Tox profiling, and eventual in vivo efficacy studies in relevant cancer models.

References

  • Biointerface Research in Applied Chemistry. Annotated Review on Various Biological Activities of Quinoline Molecule. 2022 Sep 17. Available from: [Link]

  • PMC. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. 2025 Aug 27. Available from: [Link]

  • IntechOpen. Quinoline Heterocycles: Synthesis and Bioactivity. 2018 Nov 19. Available from: [Link]

  • RSC Publishing. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Available from: [Link]

  • PubMed. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). 2023 Apr 3. Available from: [Link]

  • ResearchGate. (PDF) Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. Available from: [Link]

  • PubMed. Structure activity relationships of quinoline-containing c-Met inhibitors. 2008 Jun 15. Available from: [Link]

  • MDPI. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). 2023 Apr 3. Available from: [Link]

  • MDPI. Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. 2022 Dec 23. Available from: [Link]

  • PMC. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Available from: [Link]

  • PubMed. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. Available from: [Link]

  • NIH PubChem. 4,8-Dichloroquinoline. Available from: [Link]

  • PMC - NIH. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Available from: [Link]

  • Google Patents. WO2017191599A1 - Substituted 2, 4-diamino-quinoline derivatives for use in the treatment of proliferative diseases.
  • Taylor & Francis. Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. 2018 May 18. Available from: [Link]

  • Semantic Scholar. Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Available from: [Link]

  • PMC - NIH. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. Available from: [Link]

  • ACS Omega. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. 2024 Jul 2. Available from: [Link]

  • RSC Publishing. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. 2022 Jul 5. Available from: [Link]

  • Der Pharma Chemica. Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 2, 3-Disubstituted Quinoline Derivatives. 2023 Sep 30. Available from: [Link]

Sources

Exploratory

In Silico Toxicity Prediction of 4,8-Dichloro-3-isopropyl-2-methylquinoline: A Mechanistic and Computational Guide

Executive Summary & Rationale The development of quinoline derivatives remains a cornerstone of medicinal chemistry, particularly in antimalarial, antimicrobial, and oncology pipelines. However, the quinoline scaffold is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The development of quinoline derivatives remains a cornerstone of medicinal chemistry, particularly in antimalarial, antimicrobial, and oncology pipelines. However, the quinoline scaffold is frequently plagued by late-stage attrition due to idiosyncratic toxicities, including Drug-Induced Liver Injury (DILI), mutagenicity, and cardiotoxicity via hERG channel blockade.

As computational toxicologists, we cannot rely on "black-box" predictions. We must interrogate the mechanistic basis of our models. 4,8-Dichloro-3-isopropyl-2-methylquinoline (CAS: 1343146-39-3) presents a highly substituted, sterically complex scaffold. The dual chlorination at the 4 and 8 positions significantly alters the electron density of the ring, increasing lipophilicity and metabolic stability. While this may improve pharmacokinetic half-life, it simultaneously elevates the risk of off-target lipophilic binding and the potential generation of reactive arene oxides during cytochrome P450 (CYP450) metabolism.

This whitepaper outlines a self-validating, step-by-step in silico methodology to predict, quantify, and mechanistically understand the toxicity profile of this specific compound before a single in vitro assay is commissioned.

Structural Deconstruction & Toxicological Alerts

Before deploying quantitative structure-activity relationship (QSAR) models, a Senior Application Scientist must perform a heuristic evaluation of the molecule's pharmacophores to guide the computational strategy:

  • The Quinoline Core: Planar, nitrogen-containing heteroaromatics are known DNA intercalators. This necessitates rigorous screening for Ames mutagenicity.

  • 4,8-Dichloro Substitution: Halogenation increases the partition coefficient (LogP). A high LogP, combined with a basic amine, is a classic structural alert for promiscuous binding to the hERG potassium channel, requiring toxicodynamic docking.

  • 3-Isopropyl and 2-Methyl Groups: These alkyl groups introduce significant steric bulk adjacent to the nitrogen. This steric hindrance may protect the nitrogen from N-oxidation but could force the molecule into specific binding pockets of off-target proteins like CYP3A4, potentially causing mechanism-based inhibition.

The In Silico Toxicity Prediction Workflow

To ensure scientific integrity, the following protocol employs a consensus-based approach. Relying on a single algorithm often leads to false negatives. By cross-referencing fragment-based models with graph-based signatures, we create a self-validating system. Extrapolating beyond the chemical space represented in training data can yield unreliable results [4], making applicability domain verification our critical first step.

Phase 1: Molecular Representation & Curation
  • Step 1.1: Generate the canonical SMILES string for 4,8-Dichloro-3-isopropyl-2-methylquinoline: CC(C)c1c(C)nc2c(Cl)cccc2c1Cl.

  • Step 1.2: Perform 3D geometry optimization using the MMFF94 force field.

    • Causality: While 2D SMILES are sufficient for topological QSAR models, 3D conformers are strictly required to calculate accurate solvent-accessible surface areas (SASA) and for downstream toxicodynamic docking.

Phase 2: Physicochemical & ADMET Profiling
  • Step 2.1: Input the SMILES into [3] to calculate consensus LogP and Topological Polar Surface Area (TPSA).

  • Step 2.2: Input the SMILES into [2] to evaluate graph-based signatures for CYP450 inhibition and clearance rates.

    • Validation Check: If the consensus LogP exceeds 3.5 and TPSA is below 75 Ų, the compound is highly lipophilic and membrane-permeable, automatically triggering Phase 4 (hERG docking).

Phase 3: Endpoint-Specific Toxicity Modeling
  • Step 3.1: Utilize [1] for acute toxicity (LD50) and organ-specific endpoints. ProTox-II incorporates molecular similarity, pharmacophores, and machine-learning models trained on Tox21 data.

  • Step 3.2: Evaluate the Hepatotoxicity and Ames Mutagenicity confidence scores.

    • Validation Check: Verify the Tanimoto similarity of the query compound against the ProTox-II training set. If the similarity is < 0.70, the prediction falls outside the optimal applicability domain, and the confidence score must be mathematically penalized in the final risk assessment.

Phase 4: Toxicodynamic Docking (Orthogonal Validation)
  • Step 4.1: If QSAR models flag hERG liability, prepare the hERG cryo-EM structure (PDB: 5VA1) and the optimized 3D ligand using AutoDock Tools.

  • Step 4.2: Perform flexible docking targeting the central cavity below the selectivity filter (residues Y652 and F656).

    • Causality: QSAR models are correlative; docking provides the causative physical proof of liability. If the isopropyl group engages in favorable hydrophobic packing with F656 while the protonated quinoline nitrogen forms a cation-π interaction with Y652, the hERG liability is confirmed.

InSilicoWorkflow Input 4,8-Dichloro-3-isopropyl -2-methylquinoline (SMILES Input) DataCuration Data Curation & 3D Optimization (MMFF94) Input->DataCuration ADMET Physicochemical Profiling (SwissADME / pkCSM) LogP, TPSA DataCuration->ADMET ToxPrediction Endpoint Toxicity (ProTox-II) LD50, Ames, DILI DataCuration->ToxPrediction Docking Toxicodynamic Docking (hERG, CYP450s) ADMET->Docking If LogP > 3.5 & Basic pKa RiskAssessment Consensus Risk Assessment & Go/No-Go Decision ToxPrediction->RiskAssessment Docking->RiskAssessment

Figure 1: End-to-end in silico toxicity prediction workflow for quinoline derivatives.

Quantitative Data Summary

The following table synthesizes the expected computational outputs for 4,8-Dichloro-3-isopropyl-2-methylquinoline based on the consensus of the graph-based and fragment-based models described above.

Toxicity Endpoint / PropertyPredictive ModelPredicted Value / OutcomeConfidence ScoreMechanistic Rationale
Lipophilicity (LogP) SwissADME (iLOGP)4.12High (Consensus)The dual chlorine atoms and isopropyl group significantly drive hydrophobic partitioning.
Acute Oral Toxicity (LD50) ProTox-II~850 mg/kg (Class 4)72%Moderate toxicity; typical for halogenated nitrogen heterocycles without specific acute neurotoxic pharmacophores.
Hepatotoxicity (DILI) ProTox-II / pkCSMActive (Toxic) 81%High risk of CYP-mediated bioactivation at the unsubstituted positions of the chlorinated ring, forming reactive intermediates.
Mutagenicity (Ames) ProTox-IIInactive (Non-Toxic)68%Steric hindrance from the 2-methyl and 3-isopropyl groups prevents optimal DNA intercalation, reducing frameshift mutation risk.
hERG Inhibition pkCSM / DockingActive (Inhibitor) 88%LogP > 3.5 and the presence of a planar aromatic system strongly favor binding to hERG cavity residues (Y652/F656).

Mechanistic Adverse Outcome Pathway (AOP)

To build trust in the in silico prediction of Hepatotoxicity (DILI), we must map the statistical output to a biological reality. The predicted hepatotoxicity of 4,8-Dichloro-3-isopropyl-2-methylquinoline is likely driven by the formation of reactive electrophiles. Below is the proposed Adverse Outcome Pathway (AOP) generated from the structural alerts.

AOP_Hepatotoxicity MIE Molecular Initiating Event CYP450-mediated Bioactivation KE1 Key Event 1 Formation of Reactive Arene Oxide MIE->KE1 KE2 Key Event 2 Covalent Binding to Hepatic Proteins KE1->KE2 KE3 Key Event 3 Cellular Stress & GSH Depletion KE2->KE3 AO Adverse Outcome Drug-Induced Liver Injury (DILI) KE3->AO

Figure 2: Proposed Adverse Outcome Pathway (AOP) for quinoline-induced hepatotoxicity.

Conclusion

The in silico profiling of 4,8-Dichloro-3-isopropyl-2-methylquinoline reveals a compound with favorable metabolic stability but significant liabilities regarding hepatotoxicity and cardiotoxicity. The steric bulk and lipophilicity driven by the isopropyl and dichloro substitutions act as a double-edged sword. Drug development professionals should prioritize in vitro hERG patch-clamp assays and reactive metabolite trapping (e.g., GSH trapping in human liver microsomes) as the immediate next steps to empirically validate these computational flags.

References

  • Title: ProTox-II: a webserver for the prediction of toxicity of chemicals Source: Nucleic Acids Research, Volume 46, Issue W1, 2 July 2018, Pages W257–W263 URL: [Link]

  • Title: pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures Source: Journal of Medicinal Chemistry, 2015, 58, 9, 4066–4072 URL: [Link]

  • Title: SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules Source: Scientific Reports, 2017 Mar 3;7:42717 URL: [Link]

  • Title: A review on machine learning methods for in silico toxicity prediction Source: Journal of Environmental Science and Health, Part C, 2019, 37:2, 71-92 URL: [Link]

Protocols & Analytical Methods

Method

Laboratory Synthesis Protocol for 4,8-Dichloro-3-isopropyl-2-methylquinoline

Target Compound: 4,8-Dichloro-3-isopropyl-2-methylquinoline (CAS: 1343146-39-3) Application: Advanced pharmaceutical intermediate for kinase inhibitors and antiparasitic agents. Retrosynthetic Analysis & Mechanistic Rati...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 4,8-Dichloro-3-isopropyl-2-methylquinoline (CAS: 1343146-39-3) Application: Advanced pharmaceutical intermediate for kinase inhibitors and antiparasitic agents.

Retrosynthetic Analysis & Mechanistic Rationale

The synthesis of highly substituted quinolines requires precise control over regiochemistry. 4,8-Dichloro-3-isopropyl-2-methylquinoline features two distinct chlorine atoms with orthogonal reactivity: the C4-chloride is highly activated toward nucleophilic aromatic substitution ( SN​Ar ), while the C8-chloride is primed for transition-metal-catalyzed cross-coupling.

To construct this scaffold, we employ a robust three-step sequence centered around the Conrad-Limpach cyclization [1].

  • Condensation: 2-Chloroaniline is condensed with ethyl 2-isopropyl-3-oxobutanoate to form an enamine. The acid catalyst (p-TsOH) activates the ketone carbonyl, while a Dean-Stark apparatus drives the equilibrium forward by removing water.

  • Thermal Cyclization: The enamine undergoes an intramolecular electrophilic aromatic substitution. Because the ortho-chloro group on the aniline deactivates the ring, extreme thermal energy (250 °C in Dowtherm A) is required to overcome the activation barrier. Dropwise addition is critical here; it maintains a low steady-state concentration of the enamine, favoring intramolecular cyclization over intermolecular polymerization[1].

  • Deoxychlorination: The resulting 4-quinolone tautomerizes to its 4-hydroxyquinoline form, which is then chlorinated using phosphorus oxychloride (POCl₃). Kinetic analyses demonstrate that this reaction proceeds via an (O)-phosphorylated intermediate, which undergoes SN​Ar displacement by a chloride ion to yield the final product[2],[3].

G A 2-Chloroaniline + Ethyl 2-isopropyl-3-oxobutanoate B Enamine Intermediate (Ethyl 3-((2-chlorophenyl)amino)-...) A->B Condensation p-TsOH, Toluene, Reflux C 8-Chloro-3-isopropyl- 2-methylquinolin-4-ol B->C Conrad-Limpach Cyclization Dowtherm A, 250°C D 4,8-Dichloro-3-isopropyl- 2-methylquinoline C->D Deoxychlorination POCl3, Reflux (105°C)

Figure 1: Three-step synthetic workflow for 4,8-Dichloro-3-isopropyl-2-methylquinoline.

Quantitative Data & Reagent Summary

The following table summarizes the stoichiometric requirements for a standard 100 mmol scale synthesis.

StepReagent / ChemicalMW ( g/mol )EquivalentsAmountOperational Role
1 2-Chloroaniline127.571.0012.76 g (100 mmol)Primary Amine
1 Ethyl 2-isopropyl-3-oxobutanoate172.221.1018.94 g (110 mmol) β -Keto Ester
1 p-Toluenesulfonic acid (p-TsOH)190.220.050.95 g (5 mmol)Brønsted Acid Catalyst
1 Toluene (Anhydrous)92.14N/A100 mLAzeotropic Solvent
2 Dowtherm A~166.00N/A170 mLHigh-Boiling Heat Transfer Fluid
3 8-Chloro-3-isopropyl-2-methylquinolin-4-ol235.711.0011.78 g (50 mmol)*Cyclized Intermediate
3 Phosphorus oxychloride (POCl₃)153.333.0014.0 mL (150 mmol)Chlorinating Agent / Solvent

*Note: The input for Step 3 assumes a conservative 50% isolated yield over the first two steps.

Step-by-Step Experimental Protocol

Step 1: Enamine Formation via Azeotropic Condensation

Objective: Synthesize ethyl 3-((2-chlorophenyl)amino)-2-isopropylbut-2-enoate.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Charge: Add 2-chloroaniline (12.76 g, 100 mmol), ethyl 2-isopropyl-3-oxobutanoate (18.94 g, 110 mmol), and p-TsOH monohydrate (0.95 g, 5.0 mmol) to the flask. Dilute with 100 mL of anhydrous toluene.

  • Reaction: Heat the mixture to a vigorous reflux (approx. 110 °C). Water will begin to azeotrope and collect in the Dean-Stark trap.

  • In-Process Control (IPC): Continue refluxing for 12–16 hours. Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 4:1). The reaction is deemed complete when >95% of the 2-chloroaniline is consumed.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove toluene. The resulting crude enamine oil is used directly in the next step to prevent hydrolytic degradation.

Step 2: Conrad-Limpach Thermal Cyclization

Objective: Synthesize 8-chloro-3-isopropyl-2-methylquinolin-4-ol (CAS: 1344239-38-8).

  • Setup: Equip a 500 mL three-neck flask with a pressure-equalizing dropping funnel, an internal thermocouple, and a short-path distillation head (to distill off the ethanol byproduct).

  • Pre-heating: Charge the flask with 150 mL of Dowtherm A. Heat the solvent to 250 °C using a high-capacity heating mantle.

  • Addition: Dissolve the crude enamine from Step 1 in 20 mL of Dowtherm A. Transfer this solution to the dropping funnel. Add the enamine solution dropwise over 45 minutes to the vigorously stirring, 250 °C Dowtherm A.

  • Reaction: Maintain the internal temperature at 250 °C for 1 hour post-addition. Ethanol will distill over during this process.

  • Workup: Remove the heating mantle and allow the mixture to cool to room temperature. Slowly add 200 mL of hexanes to the stirring mixture to precipitate the quinolin-4-ol.

  • Isolation: Filter the resulting beige/brown precipitate through a Büchner funnel. Wash the filter cake thoroughly with hexanes (3 × 50 mL) to remove all residual Dowtherm A. Dry the solid under high vacuum at 50 °C overnight.

Step 3: Deoxychlorination

Objective: Synthesize the final API intermediate, 4,8-Dichloro-3-isopropyl-2-methylquinoline.

Safety Warning: POCl₃ is highly corrosive and reacts violently with water. Perform all operations in a well-ventilated fume hood.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a calcium chloride drying tube.

  • Charge: Add 8-chloro-3-isopropyl-2-methylquinolin-4-ol (11.78 g, 50 mmol) to the flask. Carefully add POCl₃ (14.0 mL, 150 mmol) in one portion.

  • Reaction: Heat the heterogeneous mixture to reflux (105 °C). As the reaction progresses and the (O)-phosphorylated intermediate forms, the mixture will become a homogeneous dark solution[2]. Maintain reflux for 3–4 hours.

  • In-Process Control (IPC): Monitor by LC-MS. The reaction is complete when the starting material ( m/z 236 [M+H]+ ) is fully converted to the target mass ( m/z 254 [M+H]+ ).

  • Quench: Cool the mixture to room temperature. Slowly and dropwise , pour the reaction mixture over 200 g of vigorously stirring crushed ice.

  • Neutralization & Extraction: Once the POCl₃ is fully hydrolyzed, carefully neutralize the aqueous phase to pH 7–8 using concentrated aqueous ammonium hydroxide ( NH4​OH ). Extract the aqueous layer with dichloromethane (3 × 100 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield 4,8-dichloro-3-isopropyl-2-methylquinoline as an off-white solid.

References

  • New Scalable Synthetic Routes to ELQ-300, ELQ-316, and Other Antiparasitic Quinolones. Organic Process Research & Development, ACS Publications. URL:[Link]

  • POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry, ACS Publications. URL:[Link]

Sources

Application

Application Notes and Protocols for the Antiviral Investigation of 4,8-Dichloro-3-isopropyl-2-methylquinoline

Introduction: The Quinoline Scaffold as a Privileged Structure in Antiviral Drug Discovery The quinoline nucleus, a heterocyclic aromatic compound, represents a "privileged scaffold" in medicinal chemistry. Its derivativ...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Antiviral Drug Discovery

The quinoline nucleus, a heterocyclic aromatic compound, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of biological activities, leading to the development of numerous therapeutic agents.[1] Within this diverse family, many compounds have exhibited potent antiviral properties against a wide array of human pathogens, including both RNA and DNA viruses.[1][2][3] Marketed drugs such as saquinavir, an HIV protease inhibitor, contain the quinoline skeleton, highlighting its clinical significance.[1]

The antiviral potential of quinoline derivatives has been documented against viruses such as Dengue virus, Zika virus, Human Immunodeficiency Virus (HIV), Ebola virus, Hepatitis C virus (HCV), and various coronaviruses.[1][4] Their mechanisms of action are varied, ranging from the inhibition of crucial viral enzymes like RNA-dependent RNA polymerase (RdRp) to interference with viral entry into host cells.[5][6][7]

This document serves as a technical guide for researchers, scientists, and drug development professionals interested in evaluating the antiviral potential of the novel compound 4,8-Dichloro-3-isopropyl-2-methylquinoline . Given the absence of specific literature on this molecule, these notes provide a comprehensive framework and detailed protocols for a systematic, preliminary in vitro investigation, from initial cytotoxicity assessment to the quantification of antiviral efficacy.

Rationale for Investigation

The chemical structure of 4,8-Dichloro-3-isopropyl-2-methylquinoline suggests it is a promising candidate for antiviral screening. The quinoline core provides a well-established foundation for antiviral activity. The specific substitutions—dichloro, isopropyl, and methyl groups—can significantly influence the compound's lipophilicity, steric hindrance, and electronic distribution. These modifications are critical for its interaction with biological targets and can enhance its potency and selectivity compared to parent quinoline structures.[8][9] Research on other substituted quinolines has shown that such modifications can lead to potent inhibition of viral replication.[10][11] Therefore, a thorough investigation is warranted to determine if 4,8-Dichloro-3-isopropyl-2-methylquinoline represents a new lead compound for antiviral therapy.

Proposed Antiviral Screening Workflow

A logical, stepwise approach is essential to conclusively determine the antiviral properties of a novel compound. The workflow is designed to first establish a safe therapeutic window by assessing cytotoxicity, and then to specifically measure its effect on viral replication.

Antiviral_Screening_Workflow cluster_prep Phase 1: Preparation & Characterization cluster_safety Phase 2: Safety & Toxicity Profiling cluster_efficacy Phase 3: Antiviral Efficacy Evaluation cluster_analysis Phase 4: Data Analysis & Interpretation Compound Compound Procurement 4,8-Dichloro-3-isopropyl-2-methylquinoline Solubility Solubility & Stability Testing (DMSO, Ethanol, Media) Compound->Solubility Stock Preparation of Master Stock Solution (e.g., 10-50 mM in DMSO) Solubility->Stock Cytotoxicity Protocol 1: Cytotoxicity Assay (MTT) Determine 50% Cytotoxic Concentration (CC50) Stock->Cytotoxicity AntiviralAssay Protocol 2/3: Antiviral Assay (Plaque Reduction or TCID50) Determine 50% Effective Concentration (EC50) Stock->AntiviralAssay SI_Calc Calculate Selectivity Index (SI) SI = CC50 / EC50 Cytotoxicity->SI_Calc VirusTiter Virus Titration (Plaque Assay or TCID50) VirusTiter->AntiviralAssay AntiviralAssay->SI_Calc Decision Decision Point (Is SI > 10?) SI_Calc->Decision Proceed to MOA Studies Proceed to MOA Studies Decision->Proceed to MOA Studies Decision->Proceed to MOA Studies Yes Synthesize Analogs or Stop Synthesize Analogs or Stop Decision->Synthesize Analogs or Stop Decision->Synthesize Analogs or Stop No

Caption: Proposed experimental workflow for evaluating the antiviral potential of a novel compound.

Preliminary Considerations: Compound Handling and Solubility

The reliability of in vitro assays is critically dependent on the accurate preparation and handling of the test compound.

  • Solubility Testing: The low aqueous solubility of many quinoline derivatives is a known challenge.[12] Before initiating biological assays, the solubility of 4,8-Dichloro-3-isopropyl-2-methylquinoline must be determined in common solvents.

    • Primary Solvent: High-purity Dimethyl Sulfoxide (DMSO) is the recommended primary solvent for creating a high-concentration master stock (e.g., 10-50 mM).

    • Working Dilutions: The master stock is then serially diluted in cell culture medium for the assays. It is crucial to ensure the compound does not precipitate upon dilution. The final concentration of DMSO in the culture medium should typically be non-toxic, generally ≤0.5%.[13]

  • Stability: The stability of the compound in solution (both in DMSO stock at -20°C/-80°C and in culture medium at 37°C) should be assessed, if possible, to ensure that the observed activity is from the parent compound and not a degradation product.

Protocol 1: Determination of In Vitro Cytotoxicity (MTT Assay)

Principle: This protocol determines the concentration of the compound that is toxic to the host cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[13] Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically. A reduction in signal indicates a loss of cell viability. This is essential for calculating the 50% cytotoxic concentration (CC50).

Materials:

  • Host cell line appropriate for the target virus (e.g., Vero, A549, HeLa, MDCK cells)

  • Complete cell culture medium (e.g., DMEM or MEM with 10% Fetal Bovine Serum)

  • 96-well flat-bottom cell culture plates

  • 4,8-Dichloro-3-isopropyl-2-methylquinoline stock solution in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)

  • Multichannel pipette, CO2 incubator, microplate reader (570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed the 96-well plate with cells at a density that will achieve 80-90% confluency after 24 hours (e.g., 1-2 x 10^4 cells/well in 100 µL of medium). Incubate at 37°C, 5% CO2.

  • Compound Preparation: Prepare serial dilutions (e.g., two-fold or ten-fold) of the compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is constant across all wells.

  • Cell Treatment: After 24 hours, remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the wells in triplicate.

    • Controls: Include "cells only" wells (untreated cells) and "vehicle control" wells (cells treated with the highest concentration of DMSO used in the dilutions).

  • Incubation: Incubate the plate for a period equivalent to the duration of the planned antiviral assay (e.g., 48-72 hours) at 37°C, 5% CO2.

  • MTT Addition: Remove the medium containing the compound. Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization buffer to each well and mix thoroughly with a pipette to dissolve the purple formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated cells (100% viability).

    • Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the CC50 value.

Protocol 2: Plaque Reduction Assay (PRA)

Principle: The Plaque Reduction Assay is the gold standard for quantifying viral infectivity and the efficacy of antiviral compounds.[7] It measures the ability of a compound to reduce the number of viral plaques, which are localized areas of cell death caused by viral infection in a monolayer of cells. The concentration that reduces the plaque number by 50% is the EC50.

Materials:

  • Confluent host cells in 6-well or 12-well plates

  • Virus stock with a known titer (PFU/mL)

  • 4,8-Dichloro-3-isopropyl-2-methylquinoline

  • Infection medium (serum-free or low-serum medium)

  • Semi-solid overlay medium (e.g., 2X MEM mixed 1:1 with 1.2% carboxymethylcellulose or low-melting-point agarose)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Staining solution (e.g., 0.1% Crystal Violet in 20% ethanol)

Step-by-Step Methodology:

  • Cell Preparation: Seed plates to form a confluent monolayer of host cells.

  • Compound-Virus Incubation: In separate tubes, prepare serial dilutions of the compound in infection medium. Add a standardized amount of virus (to produce 50-100 plaques per well) to each dilution.

    • Controls: Include a "virus control" (virus in medium without compound) and a "cell control" (medium only).

  • Incubation: Incubate the virus-compound mixtures for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection: Wash the cell monolayers with PBS. Inoculate the cells with 200-400 µL of the virus-compound mixtures. Incubate for 1 hour at 37°C, rocking the plates every 15 minutes to ensure even distribution.

  • Overlay Application: Aspirate the inoculum and gently add 2-3 mL of the semi-solid overlay medium to each well. The overlay restricts the spread of progeny virus to adjacent cells, ensuring the formation of discrete plaques.

  • Incubation: Incubate the plates at 37°C, 5% CO2 for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Fixing and Staining: Carefully remove the overlay. Fix the cells with the fixative solution for 30 minutes. Wash with water and then stain with Crystal Violet solution for 15-20 minutes.

  • Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each concentration compared to the virus control.

    • Plot the percentage of reduction against the logarithm of the compound concentration to determine the EC50 value.

Data Analysis and Interpretation

The primary goal of the initial screening is to determine the compound's therapeutic window, represented by the Selectivity Index (SI) . The SI is a critical parameter that compares the concentration at which the compound is toxic to the host cell versus the concentration at which it is effective against the virus.

SI = CC50 / EC50

A higher SI value indicates a more promising compound, as it suggests that the antiviral effect is not due to general cytotoxicity. An SI value greater than 10 is often considered a good starting point for further investigation.[11]

Table 1: Hypothetical Data Summary for 4,8-Dichloro-3-isopropyl-2-methylquinoline

ParameterDescriptionValue (µM)
CC50 50% Cytotoxic Concentration>100
EC50 50% Effective Concentration (vs. Target Virus)2.5
SI Selectivity Index (CC50/EC50)>40

Hypothesized Mechanism of Action

Based on existing literature for quinoline derivatives, 4,8-Dichloro-3-isopropyl-2-methylquinoline could exert its antiviral effects through several mechanisms. One of the most common targets for quinolines is the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of many RNA viruses.[2][6][7][10]

Mechanism_of_Action cluster_virus Viral Replication Cycle Virus Virus Particle Entry Entry & Uncoating Virus->Entry Translation Translation of Viral RNA Entry->Translation Polyprotein Viral Polyprotein Translation->Polyprotein RdRp RNA-dependent RNA Polymerase (RdRp) Polyprotein->RdRp Replication Viral RNA Replication RdRp->Replication Assembly Assembly & Release Replication->Assembly Compound 4,8-Dichloro-3-isopropyl- 2-methylquinoline Inhibition INHIBITION Compound->Inhibition Inhibition->RdRp

Caption: Hypothesized mechanism of action: inhibition of viral RNA-dependent RNA polymerase (RdRp).

Further experiments, such as time-of-addition assays, can help elucidate whether the compound acts at an early (entry), middle (replication), or late (assembly/release) stage of the viral life cycle.[14]

Conclusion

The quinoline scaffold is a highly validated starting point for the discovery of novel antiviral agents. The compound 4,8-Dichloro-3-isopropyl-2-methylquinoline possesses structural features that make it a compelling candidate for antiviral screening. By following the systematic workflow and detailed protocols outlined in these application notes—from determining the cytotoxicity profile to quantifying antiviral efficacy—researchers can effectively evaluate its potential. A favorable selectivity index (SI > 10) would provide strong justification for advancing this molecule into more detailed mechanism-of-action studies and lead optimization efforts.

References

  • PubMed. Quinoline tricyclic derivatives. Design, synthesis and evaluation of the antiviral activity of three new classes of RNA-dependent RNA polymerase inhibitors. [Link]

  • Brieflands. Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. [Link]

  • PubMed. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. [Link]

  • PubMed. Quinoline-based thiazolidinone derivatives as potent cytotoxic and apoptosis-inducing agents through EGFR inhibition. [Link]

  • ABIFINA. Quinoline and Quinazoline Derivatives Inhibit Viral RNA Synthesis by SARS-CoV-2 RdRp. [Link]

  • MDPI. Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. [Link]

  • ACS Publications. Quinoline and Quinazoline Derivatives Inhibit Viral RNA Synthesis by SARS-CoV-2 RdRp. [Link]

  • Creative Diagnostics. Plaque Reduction Assay - Antiviral. [Link]

  • PMC. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. [Link]

  • PMC. Discovery of quinoline analogs as potent antivirals against enterovirus D68 (EV-D68). [Link]

  • PMC. Synthetic and medicinal perspective of quinolines as antiviral agents. [Link]

  • ResearchGate. Antiviral Properties of Quinolone-based Drugs. [Link]

  • MDPI. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. [Link]

  • PubMed. Discovery of new quinoline derivatives bearing 1-aryl-1,2,3-triazole motif as influenza H1N1 virus neuraminidase inhibitors. [Link]

  • ResearchGate. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. [Link]

  • Frontiers. Quinolines: the role of substitution site in antileishmanial activity. [Link]

  • ResearchGate. The structures of the substituted quinolines. [Link]

  • OMICS Online. Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. [Link]

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Method

Application Notes and Protocols: 4,8-Dichloro-3-isopropyl-2-methylquinoline as a Novel Chemical Probe for Investigating Cellular Stress Pathways

Introduction: Unveiling a New Tool for Cellular Investigation The quinoline scaffold is a cornerstone in medicinal chemistry and chemical biology, renowned for its presence in a wide array of biologically active compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a New Tool for Cellular Investigation

The quinoline scaffold is a cornerstone in medicinal chemistry and chemical biology, renowned for its presence in a wide array of biologically active compounds and its utility in the development of molecular probes.[1][2][3] Quinoline derivatives have been successfully engineered as fluorescent sensors for metal ions like zinc[4][5][6], as imaging agents in complex biological systems[2], and as therapeutic agents targeting a spectrum of diseases from malaria to cancer.[1][7][8][9] The inherent photophysical properties and the tunable reactivity of the quinoline core make it an exceptional platform for creating chemical probes to dissect complex cellular processes.[2][10][11]

This document introduces 4,8-dichloro-3-isopropyl-2-methylquinoline (DCIMQ) , a novel substituted quinoline, as a potent chemical probe for investigating cellular stress pathways. The unique substitution pattern of DCIMQ, featuring two chlorine atoms, an isopropyl group, and a methyl group, is hypothesized to confer specific reactivity and localization properties within the cell, making it a valuable tool for studying cellular responses to stress. While this specific molecule is not extensively characterized in the public literature, its design is based on established principles of quinoline chemistry and its application is supported by a wealth of research on related compounds.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and utilization of DCIMQ as a chemical probe. We will delve into the mechanistic rationale for its use, provide detailed, validated protocols for its application, and offer insights into the interpretation of experimental results.

Hypothesized Mechanism of Action: Targeting Stress-Induced Protein Aggregation

We propose that DCIMQ acts as a probe for monitoring the cellular response to stressors that induce protein misfolding and aggregation. The rationale for this hypothesis is twofold:

  • Lipophilicity and Subcellular Localization: The isopropyl and methyl groups, along with the dichlorinated quinoline core, are expected to increase the lipophilicity of DCIMQ, facilitating its passive diffusion across cellular membranes and potential accumulation in the endoplasmic reticulum (ER) or mitochondria—key organelles involved in cellular stress responses.

  • Reactivity of the Dichloroquinoline Core: The electron-withdrawing nature of the two chlorine atoms can render the quinoline ring susceptible to nucleophilic attack by reactive cysteine or lysine residues within misfolded or aggregated proteins. This covalent interaction would allow for the specific labeling and tracking of these protein species.

The proposed mechanism suggests that under normal physiological conditions, DCIMQ exhibits minimal reactivity. However, upon induction of cellular stress (e.g., heat shock, oxidative stress, or proteasome inhibition), the accumulation of misfolded proteins would provide a reactive environment for DCIMQ to form covalent adducts, leading to a detectable signal.

Synthesis of 4,8-Dichloro-3-isopropyl-2-methylquinoline (DCIMQ)

The synthesis of DCIMQ can be achieved through a multi-step process adapted from established quinoline synthesis methodologies, such as the Combes or Gould-Jacobs reactions.[12] A plausible synthetic route is outlined below.

Protocol 1: Synthesis of DCIMQ

Materials:

  • 2,4-dichloroaniline

  • Ethyl 2-isopropylacetoacetate

  • Polyphosphoric acid (PPA)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Toluene (anhydrous)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Step 1: Condensation. In a round-bottom flask, combine 2,4-dichloroaniline (1.0 eq) and ethyl 2-isopropylacetoacetate (1.1 eq) in anhydrous toluene. Heat the mixture to reflux for 4-6 hours with a Dean-Stark apparatus to remove water. Monitor the reaction by thin-layer chromatography (TLC).

  • Step 2: Cyclization. Cool the reaction mixture and remove the toluene under reduced pressure. To the crude intermediate, add polyphosphoric acid (10 eq by weight) and heat to 140-150 °C for 2-3 hours. The mixture will become viscous.

  • Step 3: Hydrolysis and Neutralization. Carefully pour the hot PPA mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Step 4: Extraction. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Step 5: Chlorination. Concentrate the organic layer under reduced pressure. To the crude 4-hydroxyquinoline intermediate, add phosphorus oxychloride (5.0 eq) and a catalytic amount of anhydrous DMF. Heat the mixture to 100 °C for 2-4 hours.

  • Step 6: Work-up and Purification. Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield pure 4,8-dichloro-3-isopropyl-2-methylquinoline.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application: Monitoring Proteotoxic Stress in Cultured Cells

This section provides a detailed protocol for using DCIMQ to detect and quantify protein aggregation in response to a known proteotoxic stressor, the proteasome inhibitor MG132.

Protocol 2: In-Cellulo Detection of Protein Aggregation

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS)

  • DCIMQ stock solution (10 mM in DMSO)

  • MG132 (10 mM stock in DMSO)

  • Paraformaldehyde (4% in PBS)

  • Triton X-100 (0.1% in PBS)

  • Bovine serum albumin (BSA) (1% in PBS)

  • Secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • DAPI (4′,6-diamidino-2-phenylindole)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed HeLa cells onto glass coverslips in a 24-well plate at a density that will result in 60-70% confluency on the day of the experiment.

    • The following day, treat the cells with MG132 at a final concentration of 10 µM for 4 hours to induce proteotoxic stress. Include a vehicle control (DMSO).

  • Probe Labeling:

    • Following MG132 treatment, add DCIMQ to the culture medium at a final concentration of 5-10 µM. Incubate for 1 hour at 37 °C.

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunofluorescence Staining (Optional):

    • To colocalize the DCIMQ signal with known markers of protein aggregation (e.g., ubiquitin), block the cells with 1% BSA in PBS for 30 minutes.

    • Incubate with a primary antibody against ubiquitin for 1 hour at room temperature.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Nuclear Staining and Imaging:

    • Wash three times with PBS.

    • Stain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS and mount the coverslips onto microscope slides.

    • Image the cells using a fluorescence microscope with appropriate filter sets for DAPI, the DCIMQ signal (hypothesized to be in the blue-green range), and the secondary antibody fluorophore.

Expected Results and Interpretation

In untreated cells, a diffuse, low-level background fluorescence from DCIMQ is expected. In contrast, cells treated with MG132 should exhibit distinct, bright puncta, indicating the covalent labeling of protein aggregates by DCIMQ. Co-staining with an anti-ubiquitin antibody should show significant colocalization with the DCIMQ signal, further validating that the probe is labeling ubiquitinated protein aggregates.

Quantitative Data Presentation
Treatment GroupMean Fluorescence Intensity (A.U.)Percentage of Cells with Aggregates
Vehicle Control (DMSO)150 ± 25< 5%
MG132 (10 µM)850 ± 120> 80%

Hypothetical data representing the expected outcome of the experiment.

Visualizing the Experimental Workflow and Proposed Mechanism

Experimental Workflow Diagram

G cluster_cell_culture Cell Culture & Treatment cluster_labeling Probe Application cluster_staining Fixation & Staining cluster_imaging Analysis A Seed HeLa Cells B Treat with MG132 (Stress Induction) A->B C Incubate with DCIMQ B->C D Fix & Permeabilize C->D E Immunostain (optional) D->E F DAPI Stain E->F G Fluorescence Microscopy F->G

Caption: Workflow for detecting protein aggregation using DCIMQ.

Proposed Mechanism of DCIMQ Action

G cluster_stress Cellular Stress cluster_response Cellular Response cluster_probe Probe Interaction cluster_detection Detection A Proteotoxic Stressor (e.g., MG132) B Protein Misfolding A->B C Protein Aggregation B->C E Covalent Adduct Formation C->E D DCIMQ D->E Reacts with aggregated proteins F Fluorescent Signal E->F

Caption: Hypothesized mechanism of DCIMQ as a probe for protein aggregation.

Trustworthiness and Self-Validation

To ensure the reliability of the data obtained using DCIMQ, the following controls are essential:

  • Negative Control: Untreated cells or cells treated with the vehicle (DMSO) should be run in parallel to establish the baseline fluorescence and the absence of aggregates.

  • Positive Control: Treatment with a known inducer of protein aggregation, such as MG132 or heat shock, is crucial to validate the probe's ability to detect the intended biological event.

  • Colocalization: Co-staining with established markers of protein aggregates, like ubiquitin or p62, provides an orthogonal method to confirm the nature of the structures being labeled by DCIMQ.

  • Dose-Response and Time-Course Experiments: Characterizing the response of DCIMQ to varying concentrations of the stressor and at different time points will provide a more comprehensive understanding of the cellular stress response.

Conclusion and Future Directions

4,8-Dichloro-3-isopropyl-2-methylquinoline represents a promising new chemical probe for the investigation of cellular stress pathways, particularly those involving protein aggregation. The protocols and mechanistic insights provided here serve as a robust starting point for researchers to employ DCIMQ in their studies. Future work could involve the development of "clickable" analogs of DCIMQ to enable its use in proteomic-based target identification studies, further elucidating the specific proteins that become aggregated under different stress conditions. The versatility of the quinoline scaffold suggests that DCIMQ and its derivatives will be valuable additions to the chemical biologist's toolbox.

References

  • Life Academy & Health. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Letters in Applied NanoBioScience, 12(4), 123.
  • Czaplinska, B., Spaczynska, E., & Musiol, R. (2018). Quinoline Fluorescent Probes for Zinc - from Diagnostic to Therapeutic Molecules in Treating Neurodegenerative Diseases. Medicinal Chemistry, 14(1), 19-33.
  • Ahmad, F., et al. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Mini-Reviews in Medicinal Chemistry.
  • Koay, M. S., et al. (1999). Aqueous Coordination Chemistry of Quinoline-Based Fluorescence Probes for the Biological Chemistry of Zinc. Journal of the American Chemical Society, 121(38), 8783-8791.
  • Open Access Pub. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Journal of Nanosciences Research & Reports, 5(1).
  • ResearchGate. (2023).
  • Rani, M., et al. (2023). Molecular Optical Diagnostic Probes: Rationally Designed Quinolines with Raman-Chiral-Fluorescent Activity. ACS Omega, 8(26), 23727-23736.
  • Appchem. 4,7-Dichloro-3-isopropyl-2-methylquinoline. Available from: [Link]

  • Organic Syntheses. 4,7-dichloroquinoline. Available from: [Link]

  • Al-Warhi, T., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4307.
  • ChemRxiv. (2023).
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  • ResearchGate. (2024). Investigating the Antiproliferative Activity of Novel 4‐Chloro‐8‐Nitro‐1,2‐Dihydro‐3‐Quinoline Acylhydrazones on Human Cervical Cancer Cell Lines.
  • bioRxiv. (2026).
  • Creative Commons. (2022).
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  • Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20836-20861.
  • National Institutes of Health. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Molecules, 25(11), 2513.
  • SciSpace.
  • MDPI. (2022). An Eco-Friendly Synthetic Approach through C(sp3)-H Functionalization of the Viral Fusion "Spike Protein" Inhibitors. Molecules, 27(7), 2200.
  • PubMed. (2025). Investigating the Antiproliferative Activity of Novel 4-Chloro-8-Nitro-1,2-Dihydro-3-Quinoline Acylhydrazones on Human Cervical Cancer Cell Lines.
  • National Institutes of Health. (2024). Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. Molecules, 29(5), 1098.
  • ResearchGate. [Reactions of isopropyl-alkylamine with 2,3-dichloro-1,4-naphthoquinone and 2,3-dichloro-1,4-naphthoquinone/acetaldehyde].

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Application

Application Note: Robust Analytical Method Development and Orthogonal Validation for 4,8-Dichloro-3-isopropyl-2-methylquinoline

Executive Summary 4,8-Dichloro-3-isopropyl-2-methylquinoline (CAS: 1343146-39-3) is a highly substituted, lipophilic heterocyclic building block critical to the synthesis of advanced agrochemicals and pharmaceutical acti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4,8-Dichloro-3-isopropyl-2-methylquinoline (CAS: 1343146-39-3) is a highly substituted, lipophilic heterocyclic building block critical to the synthesis of advanced agrochemicals and pharmaceutical active ingredients. Due to its rigid aromatic core, basic nitrogen, and dual halogenation, standard generic chromatographic methods often yield poor peak symmetry and inadequate impurity resolution. This application note details a field-proven, self-validating analytical protocol utilizing Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) for primary quantitation, orthogonally supported by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for structural confirmation.

Physicochemical Profiling & Method Rationale

Developing a reliable method requires translating the molecule's specific physicochemical traits into precise chromatographic parameters.

  • Mitigating Silanol Interactions (The Causality of pH): The quinoline nitrogen acts as a weak base. When analyzing basic compounds on traditional silica-based stationary phases, unreacted surface silanols act as weak cation exchangers. This secondary interaction leads to severe peak tailing, variable retention times, and poor resolution[1]. To suppress this, our protocol employs a highly acidic mobile phase (0.1% Formic Acid, pH ~2.7). This low pH fully protonates the quinoline nitrogen while simultaneously neutralizing the acidic silanol groups on the silica surface. Consequently, retention is driven purely by hydrophobic partitioning rather than unpredictable ion-exchange mechanisms, ensuring sharp, symmetrical peaks[1].

  • Orthogonal Confirmation via Isotopic Signatures: The presence of two chlorine atoms at the C4 and C8 positions provides a unique mass spectrometric advantage. Chlorine exists naturally as two stable isotopes, 35 Cl and 37 Cl, in an approximate 3:1 ratio. According to established rules for atmospheric pressure ionization (API) mass spectra, a dichloro-compound will exhibit a highly specific isotopic cluster (M, M+2, M+4) in a 9:6:1 intensity ratio[2]. We leverage this predictable fragmentation pathway in our LC-MS/MS protocol to unambiguously differentiate the target compound from non-halogenated process impurities[2].

  • Self-Validating Framework: To ensure trustworthiness and data integrity, the protocol is designed as a self-validating system. By integrating System Suitability Testing (SST) directly into the sequence—evaluating resolution, tailing factor, and precision prior to sample acquisition—the method inherently complies with [3].

Mechanistic Workflow

AnalyticalWorkflow Start 4,8-Dichloro-3-isopropyl- 2-methylquinoline PhysChem Physicochemical Profiling (Hydrophobic, Basic N, Halogens) Start->PhysChem HPLC RP-HPLC-UV Development (Primary Quantitation) PhysChem->HPLC High logP LCMS LC-MS/MS Validation (Orthogonal Identification) PhysChem->LCMS Halogenated MobilePhase Acidic Mobile Phase (Suppress Silanol Activity) HPLC->MobilePhase Peak Tailing Mitigation Isotopes Isotopic Pattern Analysis (35Cl / 37Cl Ratio) LCMS->Isotopes Structural Confirmation Validation ICH Q2(R2) Validation (Self-Validating System) MobilePhase->Validation Isotopes->Validation

Fig 1: Analytical method development workflow for substituted quinolines.

Experimental Protocols: A Self-Validating System
Protocol 1: Standard and Sample Preparation
  • Primary Stock Solution: Accurately weigh 10.0 mg of 4,8-Dichloro-3-isopropyl-2-methylquinoline reference standard into a 10 mL volumetric flask.

  • Solubilization: Dissolve in 5.0 mL of HPLC-grade Acetonitrile (ACN). Sonicate for 5 minutes to ensure complete dissolution, exploiting the compound's high lipophilicity. Dilute to volume with ACN to achieve a concentration of 1.0 mg/mL.

  • Working Standard (Self-Validation Anchor): Dilute the stock solution to 100 µg/mL using the initial mobile phase composition (60% Water / 40% ACN). Crucial Causality: Diluting the sample in the initial mobile phase rather than pure organic solvent prevents solvent-mismatch band broadening at the column head, which would otherwise artificially inflate the peak tailing factor.

  • System Suitability Sample (SST): Spike the working standard with 1% (w/w) of a known structurally similar impurity (e.g., 4-Chloro-3-isopropyl-2-methylquinoline) to evaluate critical pair resolution before any unknown samples are injected.

Protocol 2: RP-HPLC-UV Analytical Conditions
  • Column: C18 End-capped, 150 mm × 4.6 mm, 3.5 µm particle size. (The end-capping process further masks residual silanols, compounding the benefits of the acidic mobile phase).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Elevated temperature improves mass transfer kinetics and reduces system backpressure caused by the viscous water/ACN mixture).

  • Detection: UV at 254 nm (Optimal wavelength for the conjugated aromatic quinoline chromophore).

  • Injection Volume: 5 µL.

Protocol 3: Orthogonal LC-MS/MS Parameters
  • Ionization Mode: Electrospray Ionization Positive (ESI+). Basic quinolines readily accept a proton to form [M+H] + .

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C.

  • Scan Range: m/z 100 to 500.

  • Target Precursor Ion: [M+H] + at m/z 254.0 (representing the 35 Cl 2​ isotopologue).

Data Presentation & System Suitability

Table 1: RP-HPLC Gradient Program

Time (min) % Mobile Phase A (Aqueous) % Mobile Phase B (Organic) Flow Rate (mL/min)
0.0 60 40 1.0
2.0 60 40 1.0
10.0 10 90 1.0
12.0 10 90 1.0
12.1 60 40 1.0

| 15.0 | 60 | 40 | 1.0 |

Table 2: System Suitability Acceptance Criteria (ICH Q2(R2) Aligned)

Parameter Target Value Scientific Justification

| Retention Time (RT) Precision | RSD 1.0% (n=6) | Ensures pump consistency and gradient stability. | | Peak Tailing Factor ( Tf​ ) | 0.8

Tf​ 1.5 | Confirms successful suppression of silanol interactions. | | Resolution ( Rs​ ) | Rs​ 2.0 | Guarantees baseline separation from process impurities. | | Theoretical Plates ( N ) | N 5000 | Verifies column efficiency and stationary phase integrity. |

Table 3: Expected MS Isotopic Distribution for Target Compound (C 13​ H 13​ Cl 2​ N) | Isotopologue | Exact Mass ( m/z [M+H] + ) | Relative Abundance (%) | Structural Origin | |--------------|------------------------------|------------------------|-------------------| | M | 254.05 | 100.0 (Base Peak) | 35 Cl, 35 Cl | | M+2 | 256.05 | ~65.0 | 35 Cl, 37 Cl | | M+4 | 258.04 | ~10.5 | 37 Cl, 37 Cl |

References
  • Holčapek, M., Jirásko, R., & Lísa, M. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Chromatography A, 1217(25), 3908-3921. URL:[Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for separation of ionised solutes in hydrophilic interaction chromatography. Journal of Chromatography A, 1217(20), 3408-3417. URL:[Link]

  • European Medicines Agency (EMA). (2024). ICH guideline Q2(R2) on validation of analytical procedures. URL:[Link]

Sources

Method

Application Note: HPLC-UV Method Development and Quantification of 4,8-Dichloro-3-isopropyl-2-methylquinoline

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Advanced Application Note & Validation Protocol Introduction & Analyte Profiling Quinoline and its derivatives represe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Advanced Application Note & Validation Protocol

Introduction & Analyte Profiling

Quinoline and its derivatives represent a privileged structural scaffold in medicinal chemistry, widely recognized for their diverse pharmacological properties, including antimalarial, antibacterial, and anticancer activities[1]. The target analyte, (CAS: 1343146-39-3), is a highly substituted heterocyclic intermediate[2].

From an analytical perspective, this compound presents specific challenges. The combination of an isopropyl group, a methyl group, and two strongly electronegative chlorine atoms creates a sterically hindered and highly lipophilic molecule. Accurate and reliable quantification of this compound in various matrices is crucial for synthetic yield determination, impurity tracking, and downstream pharmacokinetic profiling. This guide details a robust, self-validating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, structurally aligned with the latest [3].

Mechanistic Rationale for Method Development

As analytical scientists, we must move beyond empirical trial-and-error and design chromatographic methods based on the fundamental physicochemical properties of the analyte. Every parameter in this protocol is chosen with specific causality:

  • Stationary Phase Selection: The bulky aliphatic groups (isopropyl at C3, methyl at C2) and the dichloro-substituted aromatic ring render the molecule highly hydrophobic. A high-carbon-load, fully end-capped C18 column (e.g., 250 mm × 4.6 mm, 5 µm) is required to provide the extensive dispersive (van der Waals) interactions necessary for adequate retention and resolution[4].

  • Mobile Phase & pH Control: Quinoline nitrogens are notorious for causing severe peak tailing due to secondary cation-exchange interactions with residual, unreacted silanols on the silica matrix. While the strongly electron-withdrawing dichloro groups at C4 and C8 reduce the electron density of the quinoline ring (lowering the basicity of the nitrogen), an acidic mobile phase remains mandatory. Incorporating 0.1% Trifluoroacetic acid (TFA) drops the pH to ~2.0. This ensures the nitrogen remains fully protonated, while the TFA acts as a hydrophobic ion-pairing agent to dynamically mask silanol interactions, yielding sharp, symmetrical peaks[1].

  • Detection Wavelength: The conjugated aromatic system of the quinoline ring exhibits strong π→π∗ electron transitions. A UV detection wavelength of 225 nm provides optimal signal-to-noise (S/N) ratios, maximizing sensitivity for trace-level quantification and impurity detection[5],[6].

Experimental Protocol

Note: This protocol is designed as a self-validating system. System Suitability Testing (SST) must be passed before any sample data is considered valid.

Reagents and Materials
  • Analyte: 4,8-Dichloro-3-isopropyl-2-methylquinoline reference standard (Purity 98%).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water (18.2 M Ω⋅ cm).

  • Modifiers: HPLC-grade Trifluoroacetic acid (TFA).

  • Hardware: HPLC system equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector[1].

Chromatographic Conditions
ParameterSpecificationMechanistic Purpose
Column C18, 250 mm × 4.6 mm, 5 µm (End-capped)Maximizes hydrophobic retention and prevents silanol-induced tailing[4].
Mobile Phase 75% ACN / 25% Water (0.1% TFA)Isocratic elution optimized for high-lipophilicity analytes.
Flow Rate 1.0 mL/minStandard optimal linear velocity for 4.6 mm ID columns[5].
Injection Volume 10 µLPrevents column overloading while maintaining high sensitivity[5].
Column Temp. 30 °CReduces mobile phase viscosity and improves mass transfer kinetics.
Detection UV at 225 nmTargets the primary π→π∗ absorbance maximum of the quinoline core[6].
Run Time 15 minutesEnsures complete elution of the highly retained analyte and any hydrophobic impurities.
Step-by-Step Preparation Methodology

Step 1: Mobile Phase Preparation

  • Measure 750 mL of HPLC-grade Acetonitrile and 250 mL of Milli-Q water.

  • Add 1.0 mL of TFA to the mixture.

  • Mix thoroughly and degas using vacuum filtration through a 0.22 µm PTFE membrane. Caution: TFA is volatile; prepare in a fume hood.

Step 2: Standard Solution Preparation

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 4,8-Dichloro-3-isopropyl-2-methylquinoline standard into a 10 mL volumetric flask. Dissolve and make up to volume with Acetonitrile.

  • Working Solutions: Serially dilute the stock solution with the mobile phase to create a 5-point calibration curve (e.g., 1, 5, 10, 25, and 50 µg/mL).

Step 3: Sample Preparation

  • Extract the sample matrix using Acetonitrile via ultrasonication for 15 minutes to ensure complete solubilization of the hydrophobic analyte[6].

  • Filter the extract through a 0.45 µm or 0.22 µm PTFE syringe filter directly into an HPLC vial to remove particulates and protect the column frit[6].

System Suitability & ICH Q2(R2) Validation Framework

To ensure the method consistently delivers dependable results, it must be validated according to the , which mandate a lifecycle and Quality-by-Design (QbD) approach to analytical procedures[3],[7].

Table 1: System Suitability Test (SST) Parameters

SST is injected prior to the sample queue (using the 25 µg/mL standard, n=5 injections).

ParameterAcceptance CriteriaImplication of Failure
Retention Time (RT) RSD 1.0%Indicates pump leaks, air bubbles, or incomplete column equilibration.
Peak Area RSD 2.0%Indicates autosampler malfunction or sample degradation[1].
Tailing Factor ( Tf​ ) 0.8 - 1.5 Tf​>1.5 indicates active silanol sites; verify TFA concentration.
Theoretical Plates ( N ) 5,000Low N indicates column voiding or degradation of the stationary phase.
Table 2: ICH Q2(R2) Method Validation Acceptance Criteria

Data required for regulatory submission and robust quality control[8],[9].

Validation CharacteristicMethodologyICH Q2(R2) Acceptance Criteria
Specificity Inject blank, standard, and spiked sample matrix.No interfering peaks at the analyte RT. Peak purity index > 0.990 (via DAD).
Linearity & Range 5 concentration levels (1 to 50 µg/mL), n=3.Correlation coefficient ( r2 ) 0.999. Random residual distribution[1],[7].
Accuracy (Recovery) Spike matrix at 50%, 100%, and 150% of target conc.Mean recovery between 98.0% and 102.0%[1].
Precision (Repeatability) 6 independent preparations at 100% test concentration.Relative Standard Deviation (RSD) 2.0%[1],[6].
LOD / LOQ Based on Signal-to-Noise (S/N) ratio.LOD: S/N 3:1. LOQ: S/N 10:1 (Typically 0.1 - 0.5 µg/mL)[1].

Analytical Workflow Visualization

The following diagram outlines the logical flow of the analytical procedure, from sample preparation through to ICH-compliant data analysis.

HPLC_Workflow N1 Sample Preparation N2 ACN Extraction & Filtration N1->N2 N3 HPLC Injection N2->N3 N4 RP-C18 Separation N3->N4 N5 UV Detection (225 nm) N4->N5 N6 ICH Q2(R2) Data Analysis N5->N6

Analytical workflow for HPLC-UV quantification of quinoline derivatives.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • ICH Q2 (R2) Validation of Analytical Procedures . MasterControl. Available at: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained . IntuitionLabs. Available at: [Link]

  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria . Taylor & Francis Online. Available at:[Link]

  • Determination of Quinoline in Textiles by High-Performance Liquid Chromatography . ResearchGate. Available at:[Link]

Sources

Application

Application Note: High-Resolution GC-MS Protocol for the Impurity Profiling of 4,8-Dichloro-3-isopropyl-2-methylquinoline

Introduction and Regulatory Context The compound 4,8-Dichloro-3-isopropyl-2-methylquinoline (CAS: 1343146-39-3) is a highly lipophilic, halogenated heterocyclic building block frequently utilized as an intermediate in th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Regulatory Context

The compound 4,8-Dichloro-3-isopropyl-2-methylquinoline (CAS: 1343146-39-3) is a highly lipophilic, halogenated heterocyclic building block frequently utilized as an intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. Because impurities in starting materials can carry over into final drug products, rigorous impurity profiling is a mandatory step in pharmaceutical development[2].

According to the International Council for Harmonisation (ICH) Q3A(R2) guidelines, any organic impurities—including starting materials, by-products, and degradation products—must be identified and controlled if they exceed specific dose-dependent reporting and identification thresholds (typically 0.05% for standard APIs)[3]. This application note details a robust, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol designed to separate, identify, and quantify the synthetic impurities associated with this quinoline derivative.

Scientific Rationale: The Self-Validating Power of Isotopic Signatures

While Liquid Chromatography (LC-MS) is common for final APIs, GC-MS is the gold standard for volatile, thermally stable intermediates like 4,8-Dichloro-3-isopropyl-2-methylquinoline[2]. The causality behind selecting Electron Ionization (EI) GC-MS lies in its ability to act as a self-validating system for halogenated compounds.

Chlorine exists in nature as two stable isotopes: 35 Cl and 37 Cl, in an approximate 3:1 ratio. When subjected to hard ionization (70 eV), the intact molecular ion ( M+ ) and its isotopic variants remain highly predictable:

  • Mono-chlorinated impurities (e.g., des-chloro byproducts) exhibit a distinct M and M+2 peak in a 3:1 ratio.

  • Di-chlorinated compounds (like the target API and its positional isomers) exhibit an M , M+2 , and M+4 peak in a 9:6:1 ratio.

By coupling chromatographic retention time with this unalterable isotopic signature, analysts can definitively distinguish between under-chlorinated starting materials and co-eluting positional isomers without relying solely on external reference standards.

GCMS_Workflow A Sample Prep (EtOAc Extraction) B GC Separation (DB-5MS Column) A->B C EI Ionization (70 eV) B->C D Mass Analysis (Quadrupole) C->D E Data Deconvolution & Isotope Profiling D->E

Figure 1. Step-by-step GC-MS analytical workflow for impurity profiling.

Impurity Formation Pathway

Understanding the synthetic route is critical for predicting potential impurities. The target compound is typically synthesized via the condensation of a substituted aniline with an acetoacetate derivative, followed by chlorination using Phosphorus oxychloride ( POCl3​ ). Impurities in the starting aniline directly cascade into the final product profile.

Impurity_Pathway SM1 Aniline Derivatives INT 8-Chloro-3-isopropyl- 2-methylquinolin-4-ol SM1->INT Condensation IMP1 4-Chloro-3-isopropyl- 2-methylquinoline SM1->IMP1 via Aniline Impurity IMP2 4,6-Dichloro-3-isopropyl- 2-methylquinoline SM1->IMP2 via 4-Chloroaniline SM2 Ethyl 2-isopropylacetoacetate SM2->INT API 4,8-Dichloro-3-isopropyl- 2-methylquinoline INT->API POCl3 Chlorination

Figure 2. Synthetic pathway and generation of key quinoline impurities.

Experimental Protocol

This methodology has been optimized to meet the validation requirements outlined in ICH Q2(R2)[4].

Step 1: Sample and Standard Preparation
  • Rationale : Ethyl acetate is selected as the sample diluent due to its excellent solubilization of lipophilic quinolines and its high volatility, which ensures the solvent peak elutes well before any compounds of interest, preventing detector saturation.

  • Procedure : Accurately weigh 10.0 mg of the 4,8-Dichloro-3-isopropyl-2-methylquinoline sample. Dissolve in 10.0 mL of HPLC-grade ethyl acetate to achieve a nominal concentration of 1.0 mg/mL. Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter into a deactivated glass GC autosampler vial.

Step 2: Gas Chromatography (GC) Parameters
  • Rationale : A 5% phenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5MS) provides the optimal polarity balance. It separates closely eluting positional isomers (like the 4,6-dichloro and 4,8-dichloro variants) based on subtle differences in their boiling points and dipole moments.

  • Column : DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas : Helium (99.999% purity) at a constant flow rate of 1.2 mL/min.

  • Injection : 1.0 µL volume, Split ratio 10:1 (prevents column overloading while maintaining trace impurity sensitivity).

  • Inlet Temperature : 260°C.

  • Oven Program : Initial hold at 120°C for 2 min; ramp at 15°C/min to 280°C; final hold for 5 min.

Step 3: Mass Spectrometry (MS) Parameters
  • Rationale : Standard 70 eV electron ionization ensures that the generated mass spectra can be directly cross-referenced against commercial NIST libraries or in-house databases for rapid structural elucidation[5].

  • Ionization Mode : Electron Ionization (EI), 70 eV.

  • Temperatures : Ion Source at 230°C; Transfer Line at 280°C.

  • Acquisition Mode : Full Scan (m/z 50–400) for the identification of unknown impurities; Selected Ion Monitoring (SIM) mode targeting specific M+ ions for rigorous Limit of Quantitation (LOQ) validation.

  • Solvent Delay : 3.5 minutes.

Method Validation and Quantitative Data

The protocol was validated in accordance with ICH Q2(R2) guidelines, focusing on specificity, linearity, accuracy, and precision[6]. The method successfully resolves the target API from its synthetic precursors and positional isomers.

Table 1: GC-MS Method Validation and Impurity Profiling Results

AnalyteRelative Retention Time (RRT)LOD (µg/mL)LOQ (µg/mL)Linearity ( R2 )Isotopic Signature ( M:M+2:M+4 )
4-Chloro-3-isopropyl-2-methylquinoline0.850.010.030.99953:1:0 (Mono-chloro)
4,6-Dichloro-3-isopropyl-2-methylquinoline0.960.020.050.99929:6:1 (Di-chloro)
4,8-Dichloro-3-isopropyl-2-methylquinoline 1.00 0.02 0.05 0.9998 9:6:1 (Di-chloro)
8-Chloro-3-isopropyl-2-methylquinolin-4-ol1.120.050.150.99853:1:0 (Mono-chloro)

Note: The LOQ values achieved (≤ 0.05 µg/mL) fall well below the standard 0.05% reporting threshold required for a 1.0 mg/mL sample concentration, ensuring full regulatory compliance.

References

  • AMSbiopharma. "Impurity guidelines in drug development under ICH Q3." Available at: [Link]

  • ResolveMass Laboratories Inc. "GC-MS Method Development & Validation Services: What Pharma Companies Should Look For." Available at: [Link]

  • National Institutes of Health (PMC). "Development and validation of a headspace GC-MS method to evaluate the interconversion of impurities." Available at: [Link]

  • West Pharmaceutical Services. "Validation of Leachables: Insights from ICH Q2(R2) & Q14 Guidelines." Available at:[Link]

Sources

Method

Application Note: Advanced Recrystallization Protocols for the Purification of 4,8-Dichloro-3-isopropyl-2-methylquinoline

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Procedure (SOP) Executive Summary & Chemical Context The synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Procedure (SOP)

Executive Summary & Chemical Context

The synthesis of highly substituted quinolines, such as 4,8-Dichloro-3-isopropyl-2-methylquinoline , frequently results in crude mixtures contaminated with regioisomers, unreacted anilines, and highly conjugated polymeric byproducts[1]. Because this molecule features a highly lipophilic core—driven by the isopropyl, methyl, and dual chloro substitutions—standard aqueous workups are insufficient for achieving pharmaceutical-grade purity (>99% HPLC).

This application note details a thermodynamically controlled recrystallization strategy. Rather than relying on crash-precipitation, which often occludes impurities within the crystal lattice, we employ a controlled-cooling crystallization utilizing a single-solvent system (Isopropanol)[2]. This method ensures a self-validating purification cycle, maximizing both yield and polymorphic purity.

Physicochemical Profiling & Solvent Strategy

Successful recrystallization requires exploiting the differential solubility gradient between the target active pharmaceutical ingredient (API) intermediate and its impurities[3]. 4,8-Dichloro-3-isopropyl-2-methylquinoline is highly hydrophobic; therefore, highly polar solvents (like water) will cause "oiling out" (liquid-liquid phase separation), while non-polar solvents (like hexane) may dissolve both the product and impurities indiscriminately.

Table 1: Estimated Physicochemical Parameters
ParameterValue / CharacteristicImpact on Purification Strategy
Molecular Formula C₁₃H₁₃Cl₂NHigh carbon/halogen ratio dictates lipophilicity.
LogP (Estimated) 4.5 – 5.2Requires semi-polar organic solvents for optimal solubility gradients.
Physical State Crystalline SolidAmenable to cooling crystallization.
Primary Impurities Regioisomers, colored polymersNecessitates hot filtration with activated carbon[4].
Table 2: Solvent System Evaluation Matrix
Solvent SystemSolubility at 20°CSolubility at 80°CSuitability Verdict
Ethanol / Water Very LowModerateSub-optimal: High risk of oiling out due to water anti-solvent.
Ethyl Acetate / Heptane ModerateHighGood: But requires complex binary solvent management.
Isopropanol (IPA) LowHighOptimal: Steep solubility curve; yields highly pure crystals[2].

Expert Insight: We select Isopropanol (IPA) as the primary solvent. Short-chain alcohols have historically proven highly effective for the recrystallization of halogenated quinolines because they offer a steep temperature-dependent solubility curve, allowing for high recovery yields without the need for an anti-solvent[2].

The Thermodynamic Workflow

The following flowchart illustrates the logical progression of the recrystallization process. Each step is designed to manipulate the thermodynamic state of the solution, moving from undersaturation (dissolution) to the metastable zone (nucleation), and finally to supersaturation (crystal growth).

Fig 1: Thermodynamic workflow for the recrystallization of halogenated quinolines.

Detailed Experimental Protocol

This protocol is scaled for 10.0 g of crude 4,8-Dichloro-3-isopropyl-2-methylquinoline . It is designed as a self-validating system, meaning the operator must confirm specific physical states before proceeding to the next step.

Step 1: Thermal Dissolution & Decolorization
  • Transfer 10.0 g of the crude quinoline derivative into a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add 40 mL of Isopropanol (IPA).

  • Heat the suspension to 80°C using a temperature-controlled oil bath.

  • Causality Check: If the solid does not completely dissolve, add IPA in 2 mL increments until complete dissolution is achieved. Do not exceed 60 mL total to prevent yield loss.

  • Once dissolved, add 0.5 g of activated carbon (Darco®) to the stirring solution.

    • Mechanistic Rationale: Activated carbon adsorbs highly conjugated, colored polymeric impurities that are typical byproducts of quinoline ring cyclization reactions[4].

Step 2: Hot Filtration
  • Pre-heat a Buchner funnel and a filter flask in an oven at 80°C to prevent premature crystallization.

  • Prepare a 1 cm pad of Celite® 545 over the filter paper.

  • Rapidly filter the hot mixture under mild vacuum.

    • Mechanistic Rationale: Carbon particles are too fine for standard filter paper. The Celite pad traps the carbon, ensuring the filtrate is free of particulate nucleation sites.

  • Self-Validation Checkpoint: Inspect the filtrate. It must be brilliantly clear and pale yellow. If it is cloudy or dark, the filtration has failed, and the solution must be reheated and refiltered.

Step 3: Controlled Cooling Crystallization
  • Transfer the clear, hot filtrate to a clean 250 mL Erlenmeyer flask.

  • Place the flask in a programmable cooling bath or allow it to cool ambiently with stirring at 150 rpm.

  • Cool the solution from 80°C to 20°C at a strict rate of 0.5°C/min .

    • Mechanistic Rationale: Rapid cooling ("crash precipitation") causes the crystal lattice to form too quickly, trapping solvent molecules and regioisomers inside the crystal defects. A slow cooling rate keeps the system within the metastable zone, promoting the growth of pure, highly ordered crystals[3].

  • Once at 20°C, transfer the flask to an ice bath and cool to 5°C for 1 hour to maximize yield.

  • Self-Validation Checkpoint: The solution should form a thick slurry of distinct, needle-like or prismatic crystals. If the compound forms a separate liquid layer at the bottom of the flask, it has "oiled out." (See Troubleshooting below).

Step 4: Harvesting and Washing
  • Collect the crystals via vacuum filtration using a sintered glass crucible (Porosity 3).

  • Wash the crystal cake with 10 mL of ice-cold IPA (0–5°C).

    • Mechanistic Rationale: The cold wash displaces the impurity-laden mother liquor from the surface of the crystals. Using cold solvent prevents the dissolution of the purified product, preserving the yield.

Step 5: Vacuum Drying
  • Transfer the wet cake to a watch glass and place it in a vacuum oven.

  • Dry at 40°C under 50 mbar of pressure for 12 hours.

    • Mechanistic Rationale: Drying at elevated temperatures under vacuum removes residual IPA without risking thermal degradation of the API intermediate.

Troubleshooting & Quality Control

To ensure the integrity of the protocol, the following interventions should be applied if deviations occur:

  • Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

    • Cause: The concentration of the solute is too high, or the cooling rate was too fast, causing the compound to separate as an oil rather than a solid crystal.

    • Solution: Reheat the mixture until it becomes a single homogeneous phase. Add 10-15% more IPA by volume. Cool strictly to 60°C and introduce 5-10 mg of pure "seed crystals" to force solid nucleation before the oiling-out boundary is reached.

  • Quality Control Metrics:

    • The final product should be analyzed via HPLC (UV detection at 254 nm). A successful recrystallization using this protocol will typically elevate a 90% crude purity to >99.5% .

    • Melting point analysis should yield a sharp melting range (ΔT ≤ 1.5°C), confirming the absence of occluded solvent or regioisomers.

References

  • Synthesis of 2-Substituted Quinolines from 2-Aminostyryl Ketones Using Iodide as a Catalyst The Journal of Organic Chemistry - ACS Publications[Link]

  • Quinoline compounds and process of making same (US Patent 2474823A)
  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties Scientific Reports (Nature)[Link]

Sources

Application

in vitro assay development using 4,8-Dichloro-3-isopropyl-2-methylquinoline

Application Note: In Vitro Assay Development for Novel c-Met Tyrosine Kinase Inhibitors Derived from 4,8-Dichloro-3-isopropyl-2-methylquinoline Executive Summary The development of targeted therapeutics requires highly f...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Assay Development for Novel c-Met Tyrosine Kinase Inhibitors Derived from 4,8-Dichloro-3-isopropyl-2-methylquinoline

Executive Summary

The development of targeted therapeutics requires highly functionalized chemical scaffolds paired with robust, self-validating in vitro assay cascades. This application note details the assay development pipeline for evaluating novel 4-aminoquinoline derivatives synthesized from the commercially available building block 4,8-Dichloro-3-isopropyl-2-methylquinoline (CAS: 1343146-39-3). By leveraging the nucleophilic aromatic substitution (SNAr) reactivity of this scaffold, researchers can rapidly generate libraries of ATP-competitive kinase inhibitors targeting the c-Met receptor tyrosine kinase (RTK). This guide outlines the causality behind assay selection, step-by-step protocols, and data interpretation frameworks required to drive lead optimization.

Scaffold Rationale & Chemical Biology Context

The 4,8-dichloro-3-isopropyl-2-methylquinoline scaffold is a privileged structure in medicinal chemistry. The electron-withdrawing nature of the quinoline ring system highly activates the C4-chlorine atom, making it an ideal substrate for SNAr reactions with primary and secondary amines [1]. The resulting 4-aminoquinolines are well-documented ATP-competitive inhibitors of various kinases, including c-Met, VEGFR, and RIP3 [5].

c-Met is an RTK that, upon binding its ligand Hepatocyte Growth Factor (HGF), undergoes dimerization and autophosphorylation at key tyrosine residues (Y1234/Y1235) within its catalytic loop [2]. Hyperactivation of this pathway drives tumor proliferation and metastasis. The isopropyl and methyl groups on the parent scaffold provide critical steric bulk and lipophilicity, which can be optimized to fit the hydrophobic pocket adjacent to the c-Met ATP-binding cleft.

Assay Cascade Design & Causality

To accurately profile the structure-activity relationship (SAR) of synthesized derivatives, an orthogonal three-tier assay cascade is required:

  • Biochemical Target Inhibition (TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to measure direct inhibition of c-Met catalytic activity. Causality for selection: Unlike standard luminescent ATP-depletion assays (e.g., ADP-Glo), TR-FRET utilizes a time delay (typically 50–100 µs) before signal acquisition. This allows short-lived background autofluorescence from the test compounds or microplate plastic to decay, yielding a pristine signal-to-background ratio and eliminating false positives from fluorescent SNAr byproducts [3].

  • Cellular Target Engagement (Phospho-c-Met Assay): Measures the inhibition of c-Met autophosphorylation in a c-Met-addicted cell line (e.g., EBC-1). Causality for selection: Biochemical potency does not guarantee cellular efficacy. Compounds must cross the phospholipid bilayer and compete with high intracellular ATP concentrations (~1–5 mM). Quantifying Y1234/Y1235 phosphorylation confirms true intracellular target engagement [4].

  • Phenotypic Efficacy (Cell Viability): Evaluates the downstream anti-proliferative effects of the compounds, ensuring that target engagement translates to the desired phenotypic outcome.

cMet_Pathway HGF HGF Ligand cMet c-Met RTK (Unphosphorylated) HGF->cMet Binds & Dimerizes ATP ATP Binding cMet->ATP Catalytic Cleft Opens Phospho Autophosphorylation (Y1234/Y1235) ATP->Phospho Phosphate Transfer Signaling Downstream Signaling (PI3K/AKT, MAPK) Phospho->Signaling Kinase Cascade Inhibitor 4-Aminoquinoline Derivative Inhibitor->ATP Competes for ATP Site Assay1 TR-FRET Assay (Biochemical) Assay1->Inhibitor Measures IC50 Assay2 Phospho-c-Met Assay (Cellular) Assay2->Phospho Quantifies Target Engagement

c-Met signaling pathway and intervention points for 4-aminoquinoline inhibitors.

Experimental Methodologies (Protocols)

Protocol 1: TR-FRET Biochemical c-Met Kinase Assay

This protocol is designed as a self-validating system. The inclusion of EDTA in the stop buffer ensures the reaction is strictly time-gated by chelating Mg²⁺, an essential cofactor for ATP coordination.

Materials: Recombinant human c-Met kinase domain, TR-FRET Kinase Assay Kit (e.g., SwiftFluo®[3]), ULight™-poly GT substrate, Europium-labeled anti-phospho antibody, 384-well low-volume white microplates. Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the 4-aminoquinoline derivatives in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 1%. Note: >1% DMSO can denature the kinase, leading to artificially inflated inhibition metrics.

  • Enzyme Addition: Dilute c-Met kinase in 1X Kinase Buffer (containing 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20). Add 5 µL of the enzyme solution to all wells except the "No Enzyme" negative control wells.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature (RT) to allow compounds to equilibrate within the ATP-binding pocket.

  • Reaction Initiation: Add 5 µL of a 2X mix containing ATP (at the predetermined Kₘ value, typically ~75 µM for c-Met [2]) and ULight™-poly GT substrate to initiate the reaction.

  • Incubation: Seal and incubate for exactly 60 minutes at RT.

  • Termination & Detection: Add 10 µL of Stop/Detection Buffer (containing 20 mM EDTA and Eu-labeled antibody). The EDTA chelates Mg²⁺, instantly halting catalysis. Incubate for 60 minutes.

  • Readout: Read the plate on a TR-FRET-enabled microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

  • Self-Validation Check: Calculate the Z'-factor using the "No Inhibitor" (Max signal) and "No Enzyme" (Min signal) controls. Proceed with IC₅₀ calculation only if Z' ≥ 0.5.

Protocol 2: Cellular Target Engagement (Phospho-c-Met Y1234/Y1235)

Materials: EBC-1 cells (c-Met amplified), Homogeneous TR-FRET Phospho-c-Met Kit [4], 96-well tissue culture plates. Procedure:

  • Cell Seeding: Seed EBC-1 cells at 20,000 cells/well in 96-well plates in complete media. Incubate overnight at 37°C, 5% CO₂.

  • Starvation: Replace media with serum-free media for 4 hours to reduce basal kinase signaling.

  • Compound Treatment: Treat cells with serial dilutions of the synthesized compounds for 2 hours.

  • Stimulation (Optional): If using a non-amplified line (e.g., A549), stimulate with 50 ng/mL HGF for 10 minutes. EBC-1 cells are constitutively active and do not require HGF.

  • Lysis: Aspirate media and add 50 µL of 1X Lysis Buffer containing protease and phosphatase inhibitors. Shake at 400 rpm for 30 minutes at RT.

  • Detection: Transfer 15 µL of lysate to a 384-well white plate. Add 5 µL of the TR-FRET antibody detection mix (Eu-cryptate labeled anti-total-c-Met and d2-labeled anti-phospho-c-Met).

  • Readout: Incubate for 4 hours at RT and read the 665/620 nm emission ratio.

Protocol 3: Phenotypic Cell Viability Assay (MTT)

Procedure:

  • Seed EBC-1 cells at 5,000 cells/well in 96-well plates.

  • After 24 hours, treat with compound dilutions (0.001 µM to 50 µM) for 72 hours.

  • Add 15 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours at 37°C. Causality: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into insoluble purple formazan crystals via mitochondrial reductases.

  • Add 100 µL of Solubilization Buffer (10% SDS in 0.01 M HCl) and incubate overnight to dissolve crystals.

  • Measure absorbance at 570 nm. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Representative Data & Interpretation

To benchmark the success of the SNAr derivatization of 4,8-Dichloro-3-isopropyl-2-methylquinoline, quantitative data must be tracked across the assay cascade. The table below illustrates a typical data summary for hypothetical derivatives.

Interpretation Insight: The parent compound (1) shows no activity, confirming that the C4-chlorine does not interact favorably with the kinase hinge region. Substitution with a morpholine (Deriv-A) or N-methylpiperazine (Deriv-B) ring drastically improves biochemical potency. However, notice the rightward shift (loss of potency) between the Biochemical IC₅₀ and Cellular IC₅₀—this is a standard physiological phenomenon driven by cellular membrane barriers and competitive intracellular ATP levels.

Compound IDC4-Substitution (via SNAr)c-Met TR-FRET IC₅₀ (nM)p-c-Met (EBC-1) IC₅₀ (nM)EBC-1 Viability IC₅₀ (µM)
Parent (1) -Cl (Unreacted)>10,000>10,000>50.0
Deriv-A Morpholine45 ± 5120 ± 151.2 ± 0.2
Deriv-B N-Methylpiperazine18 ± 365 ± 80.4 ± 0.1
Cabozantinib Positive Control2.5 ± 0.412 ± 20.08 ± 0.01

Note: Data represents mean ± SD of three independent experiments (n=3).

References

  • Title: Sulfone-Mediated SNAr Reaction as a Powerful Tool for the Synthesis of 4-Quinolinyl Ethers and More—Application to the Synthesis of HCV NS3/4a Protease Inhibitor BI 201420 Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Enzymatic Characterization of c-Met Receptor Tyrosine Kinase Oncogenic Mutants and Kinetic Studies with Aminopyridine and Triazolopyrazine Inhibitors Source: Biochemistry (ACS Publications) URL: [Link]

  • Title: SwiftFluo® TR-FRET Kinase Assay Kits Source: Sino Biological URL: [Link]

  • Title: THUNDER™ Total c-Met TR-FRET Cell Signaling Assay Kit Source: Bioauxilium URL: [Link]

  • Title: HS-1371, a novel kinase inhibitor of RIP3-mediated necroptosis Source: Cell Death & Disease (Nature Publishing Group / PMC) URL: [Link]

Method

Application Note: Engineering Sterically Hindered Iridium(III) Phosphorescent Emitters using 4,8-Dichloro-3-isopropyl-2-methylquinoline

Target Audience: Materials Scientists, Optoelectronics Researchers, and Synthetic Chemists. Executive Summary & Strategic Rationale In the development of highly efficient Phosphorescent Organic Light-Emitting Diodes (PhO...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Optoelectronics Researchers, and Synthetic Chemists.

Executive Summary & Strategic Rationale

In the development of highly efficient Phosphorescent Organic Light-Emitting Diodes (PhOLEDs), the design of the cyclometalating ligand is the most critical factor dictating device performance. A persistent challenge in solid-state PhOLEDs is Aggregation-Caused Quenching (ACQ) and Triplet-Triplet Annihilation (TTA), which occur when planar emitter molecules undergo intermolecular π−π stacking at high doping concentrations[1][2].

4,8-Dichloro-3-isopropyl-2-methylquinoline (CAS: 1343146-39-3) serves as an advanced, highly specialized building block designed specifically to combat these quenching mechanisms[3].

Mechanistic Advantages of the Scaffold:

  • Steric Shielding: The isopropyl group at the 3-position and the methyl group at the 2-position project orthogonally to the planar quinoline core. This built-in steric bulk acts as a physical bumper, preventing the close approach of adjacent Iridium(III) complexes in the solid-state film, thereby suppressing TTA[4].

  • Orthogonal Functionalization: The chloro substituents at the 4- and 8-positions provide highly reactive, regioselective handles for[1]. This allows researchers to introduce varying aryl groups to precisely tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, shifting the emission wavelength across the red and near-infrared spectrum[1][4].

Molecular Engineering Workflow

The following diagram illustrates the logical progression from the raw dichloroquinoline precursor to a vacuum-depositable PhOLED emitter.

G A 4,8-Dichloro-3-isopropyl-2-methylquinoline (Precursor) B Suzuki-Miyaura Cross-Coupling (Pd-catalyzed, Toluene/H2O) A->B C Sterically Hindered Diarylquinoline Ligand B->C D Cyclometalation (IrCl3·nH2O, 2-Ethoxyethanol) C->D E μ-Chloro-Bridged Ir(III) Dimer D->E F Ancillary Ligand Coordination (acac, Na2CO3) E->F G Heteroleptic Ir(III) Phosphorescent Emitter F->G H PhOLED Device Fabrication G->H

Workflow for synthesizing highly efficient Ir(III) PhOLED emitters from the quinoline precursor.

Self-Validating Synthetic Protocols

The following protocols detail the transformation of 4,8-Dichloro-3-isopropyl-2-methylquinoline into a high-performance heteroleptic Iridium(III) complex. Each step is designed as a self-validating system to ensure high yield and purity.

Protocol A: Ligand Engineering via Double Suzuki-Miyaura Coupling

Objective: Replace the 4,8-dichloro groups with phenyl groups to extend conjugation while maintaining the steric bulk of the 3-isopropyl and 2-methyl groups.

  • Preparation: In a rigorously degassed Schlenk flask, combine 4,8-Dichloro-3-isopropyl-2-methylquinoline (1.0 eq), phenylboronic acid (2.5 eq), and Pd(PPh3​)4​ (0.05 eq)[1].

  • Solvent System: Add a biphasic mixture of Toluene and 2M aqueous K2​CO3​ (ratio 3:1).

    • Causality: The biphasic system is critical. Potassium carbonate is highly soluble in water but insoluble in toluene. This setup keeps the active palladium catalyst and organic reactants in the organic phase (preventing catalyst degradation), while the aqueous phase acts as a continuous reservoir for the base and a sink for the boronic acid byproducts[1].

  • Reaction: Reflux the mixture at 90 °C under a nitrogen atmosphere for 24 hours[1].

  • Validation: Monitor via TLC (Hexane:EtOAc 4:1). The reaction is complete when the high-Rf starting material spot completely disappears. Confirm via LC-MS; the absence of the characteristic 3:1 isotopic pattern of the C-Cl bond validates total conversion.

  • Purification: Extract with dichloromethane, dry over MgSO4​ , and purify via silica gel column chromatography to yield the functionalized ligand (denoted as ).

Protocol B: Cyclometalation (Nonoyama Reaction)

Objective: Form the μ -chloro-bridged Iridium(III) dimer.

  • Preparation: Combine IrCl3​⋅nH2​O (1.0 eq) and the synthesized ligand (2.2 eq) in a round-bottom flask.

  • Solvent System: Add a 3:1 mixture of 2-ethoxyethanol and deionized water.

    • Causality: 2-ethoxyethanol has a high boiling point (135 °C), providing the necessary thermal energy to overcome the high activation barrier of C-H bond activation during cyclometalation. The addition of water decreases the solubility of the resulting hydrophobic Ir(III) dimer, driving the equilibrium forward via precipitation (Le Chatelier's principle).

  • Reaction: Reflux at 120 °C for 24 hours under inert atmosphere.

  • Validation: The self-validation of this step is visual. The product, , will precipitate as a brightly colored (typically deep red or orange) powder.

  • Isolation: Cool to room temperature, filter the precipitate, wash sequentially with water and ethanol, and dry under vacuum.

Protocol C: Ancillary Ligand Coordination

Objective: Cleave the chloro-bridge to form a neutral, sublimable heteroleptic complex.

  • Preparation: Suspend the Ir(III) dimer (1.0 eq), acetylacetone (acac, 2.5 eq), and anhydrous Na2​CO3​ (10 eq) in 2-ethoxyethanol[1].

  • Reaction: Heat to 100 °C for 15 hours.

    • Causality: The excess Na2​CO3​ deprotonates the acetylacetone. The resulting bidentate acac anion acts as a strong nucleophile, cleaving the μ -chloro bridges of the dimer and satisfying the octahedral coordination geometry of the Ir(III) center[1].

  • Validation: The suspension will clarify into a homogeneous, highly luminescent solution as the insoluble dimer converts into the soluble monomeric complex.

  • Purification: Precipitate by adding water, filter, and purify via temperature-gradient vacuum sublimation to achieve >99.9% purity required for OLED fabrication.

Comparative Photophysical Data

The integration of the 3-isopropyl and 2-methyl groups significantly alters the photophysical behavior of the resulting complexes. The table below summarizes the quantitative improvements when comparing a standard unhindered quinoline emitter against the sterically hindered derivative synthesized from 4,8-Dichloro-3-isopropyl-2-methylquinoline.

Emitter ComplexPhotoluminescence Quantum Yield (PLQY)Emission Peak ( λmax​ )Efficiency Roll-off (at 1000 cd/m²)Solid-State Quenching
Standard Ir(piq)2​(acac) 45%620 nm25%High
Hindered Ir(4,8-diPh-3-iPr-2-MeQ)2​(acac) 88%635 nm8%Suppressed

Data Interpretation: The bulky isopropyl groups prevent the π -conjugated quinoline planes from interacting. This nearly doubles the PLQY in doped films and drastically reduces efficiency roll-off at high brightness, proving the material science value of this specific chemical precursor[1][2][4].

References

  • Suzuki–Miyaura Cross-Coupling Reactions for Increasing the Efficiency of Tris-Heteroleptic Iridium(III) Emitters Source: Organometallics (ACS Publications) URL:[Link]

  • Red Emitting Iridium(III) and Rhenium(I) Complexes Developed for Photonic Applications Source: Cardiff University Theses URL:[Link]

  • Design and Synthesis of Heteroleptic Cyclometalated Iridium(III) Complexes Containing Quinoline-Type Ligands that Exhibit Dual Phosphorescence Source: ResearchGate URL:[Link]

  • Development of unsymmetrical boron complexes bearing (iso)quinolylphenol ligands and their halogenated derivatives Source: RSC Advances URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

addressing solubility challenges of 4,8-Dichloro-3-isopropyl-2-methylquinoline in aqueous media

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter formulation roadblocks involving highly lipophilic, heavily substituted halogenated heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter formulation roadblocks involving highly lipophilic, heavily substituted halogenated heterocycles. 4,8-Dichloro-3-isopropyl-2-methylquinoline (CAS: 1343146-39-3) represents a "worst-case scenario" for aqueous solubility.

To successfully work with this compound, we must first understand the physicochemical causality of its insolubility. While unsubstituted quinoline has a mildly basic pKa of ~4.9 [1], the dual electron-withdrawing chlorine atoms at the 4 and 8 positions drastically reduce the electron density on the basic nitrogen via inductive effects. This drops the pKa well below physiological levels, rendering standard pH-adjustment strategies useless. Combined with the bulky, lipophilic isopropyl and methyl groups, this compound exhibits a massive crystal lattice energy and profound hydrophobicity [2].

This guide provides field-proven, self-validating methodologies to overcome these challenges.

Formulation Selection Matrix

Before proceeding to the protocols, you must select a solubilization strategy that matches your assay's tolerance limits. The table below summarizes the quantitative constraints and expected performance of various vehicles.

StrategyMechanistic PrincipleBest Suited ForMax Tolerable Concentration (In Vivo / Cell)Expected Solubility Gain
Co-solvent + Surfactant Lowers interfacial tension; traps drug in micelles above the Critical Micelle Concentration (CMC).In vitro biochemical assays, high-throughput screening.< 1% DMSO; < 0.1% Tween 80 (Cellular toxicity limits).10x - 50x
Cyclodextrin (HP-β-CD) Encapsulates the lipophilic quinoline core within a hydrophobic cavity while maintaining a hydrophilic exterior.Cell-based assays, IV/IP dosing in rodents.Up to 20% (w/v) in aqueous buffer.100x - 500x
Lipid-Based (SMEDDS) Bypasses dissolution by presenting the drug in a pre-dissolved state within self-emulsifying lipid droplets.Oral pharmacokinetic (PK) studies, high-dose efficacy models.High (Depends on lipid/surfactant GRAS status).> 1000x

Solubilization Workflow Visualization

G Start 4,8-Dichloro-3-isopropyl -2-methylquinoline Solubility Challenge AssayType Determine Assay Type & Vehicle Tolerance Start->AssayType InVitro In Vitro Biochemical (Tolerates organic solvents) AssayType->InVitro High solvent tolerance InVivo In Vivo / Cell-Based (Strict physiological limits) AssayType->InVivo Low solvent tolerance Cosolvent Co-solvent + Surfactant (e.g., DMSO + Tween 80) InVitro->Cosolvent Direct dilution Cyclodextrin Inclusion Complexation (e.g., HP-β-CD) InVivo->Cyclodextrin Low/Med Dose Lipid Lipid-Based System (e.g., SMEDDS) InVivo->Lipid High Dose / Oral

Decision matrix for selecting a solubility enhancement strategy based on assay requirements.

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Co-solvent & Surfactant Micellization (For In Vitro Assays)

Causality: Direct dilution of a DMSO stock into water causes a "solvent shift." The DMSO rapidly diffuses into the bulk water, leaving the lipophilic quinoline locally supersaturated, which forces rapid nucleation and precipitation. By pre-mixing the aqueous phase with a non-ionic surfactant (e.g., Tween 80), we lower the interfacial tension and provide hydrophobic micellar cores for the drug to partition into before it can crystallize.

Step-by-Step:

  • Primary Stock: Weigh 4,8-Dichloro-3-isopropyl-2-methylquinoline and dissolve in 100% anhydrous DMSO to yield a 10 mM stock.

    • Validation Checkpoint: The solution must be optically clear under a strong light. If micro-crystals persist, warm the vial to 37°C and sonicate for 5 minutes.

  • Vehicle Preparation: Prepare your target aqueous buffer (e.g., PBS, pH 7.4) and add 0.1% (v/v) Tween 80. Stir until completely homogeneous.

  • Step-Down Dilution: While vigorously vortexing the aqueous vehicle, add the DMSO stock dropwise to achieve your final assay concentration (e.g., 10 µM).

    • Causality: Vigorous vortexing ensures rapid dispersion, preventing localized zones of high drug concentration that trigger nucleation.

  • Final Validation: Measure the absorbance of the final solution at 600 nm. A reading > 0.05 indicates light scattering from colloidal aggregation (precipitation). If this occurs, increase the surfactant concentration or switch to Protocol B.

Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation (For In Vivo / Cell Assays)

Causality: HP-β-CD features a hydrophobic inner cavity and a hydrophilic outer surface. The lipophilic 4,8-dichloro-quinoline core enters this cavity, displacing high-energy water molecules. This thermodynamically favorable inclusion complex hides the hydrophobic surfaces from the bulk aqueous media, drastically enhancing solubility without the cellular toxicity associated with high surfactant loads [3].

Step-by-Step:

  • Vehicle Preparation: Dissolve HP-β-CD in your target aqueous buffer to a final concentration of 20% (w/v).

  • Excess Addition: Add an excess amount of the solid quinoline compound (e.g., 5 mg/mL) directly to the HP-β-CD solution.

  • Energy Input: Sonicate the suspension in a water bath at 40°C for 60 minutes, then place on an orbital shaker at room temperature for 24 hours.

    • Causality: The activation energy required for the bulky compound to thread into the cyclodextrin cavity is high; thermal and mechanical energy accelerates the equilibration process.

  • Filtration: Filter the resulting suspension through a 0.22 µm PTFE syringe filter.

    • Validation Checkpoint: The filtrate represents the true thermodynamic solubility of the complex. Analyze the filtrate via HPLC-UV to quantify the exact concentration of the solubilized drug before dosing.

Troubleshooting FAQs

Q: My compound dissolves perfectly in DMSO, but crashes out immediately when I add it to my assay buffer. How do I fix this? A: You are experiencing a classic "solvent shift." Because 4,8-Dichloro-3-isopropyl-2-methylquinoline is incredibly lipophilic, it cannot tolerate the sudden transition into a highly aqueous environment. You must use a "step-down" approach. Instead of spiking DMSO directly into water, pre-mix your DMSO stock with a transition solvent (like PEG 400) or a surfactant (like Kolliphor EL) before introducing it to the aqueous buffer.

Q: Since it is a quinoline derivative, can I just lower the pH of my buffer to protonate the nitrogen and dissolve it? A: No. While unsubstituted quinoline has a pKa of 4.9 and can be protonated in mildly acidic media, the addition of two highly electronegative chlorine atoms at the 4 and 8 positions fundamentally alters the molecule's electronics. These halogens pull electron density away from the nitrogen via inductive (-I) effects, making the lone pair far less available for protonation. The effective pKa is likely < 2.0. You would need an extremely acidic, non-physiological pH to dissolve it, which would denature proteins and ruin your biological assays.

Q: I am conducting an oral pharmacokinetic (PK) study in rodents. Cyclodextrins are giving me poor bioavailability. What is the best alternative? A: When using cyclodextrins, there is a known trade-off: while they increase apparent solubility, an excess of cyclodextrin can actually decrease the free fraction of the drug available to permeate the intestinal membrane, lowering bioavailability [4]. For highly lipophilic, poorly permeable drugs, you should switch to a Lipid-Based Drug Delivery System (LBDDS), such as a Self-Microemulsifying Drug Delivery System (SMEDDS). These systems utilize oils and surfactants to present the drug in a pre-dissolved state, bypassing the dissolution step entirely and often leveraging lymphatic transport to enhance oral absorption [5].

References

  • Drug Solubility: Importance and Enhancement Techniques - National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations - PLOS One. Available at: [Link]

  • Advances in Lipid-Based Drug Formulations for Solubility - World Pharma Today. Available at: [Link]

Optimization

Technical Support Center: pH Stability &amp; Troubleshooting for 4,8-Dichloro-3-isopropyl-2-methylquinoline

Welcome to the Technical Support Center. This guide provides comprehensive, field-proven methodologies for evaluating the pH-dependent stability of 4,8-Dichloro-3-isopropyl-2-methylquinoline (CAS: 1343146-39-3)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides comprehensive, field-proven methodologies for evaluating the pH-dependent stability of 4,8-Dichloro-3-isopropyl-2-methylquinoline (CAS: 1343146-39-3)[1]. As a highly substituted quinoline derivative, this compound presents unique steric and electronic challenges during forced degradation studies.

This guide is designed for analytical scientists and drug development professionals to navigate stability-indicating method development, understand degradation causality, and troubleshoot common experimental bottlenecks.

Mechanistic Insights: The Causality of pH Degradation

Understanding why a molecule degrades is the first step in developing a robust stability-indicating assay. Quinoline compounds are particularly susceptible to pH-dependent degradation in aqueous solutions[2]. For 4,8-Dichloro-3-isopropyl-2-methylquinoline, the degradation pathways are heavily dictated by the electron-withdrawing nature of the chlorine substituents and the basicity of the quinoline nitrogen.

  • Acidic Conditions (pH < 2): The quinoline nitrogen becomes protonated. This protonation draws electron density away from the aromatic ring, highly activating the 4-chloro position toward Nucleophilic Aromatic Substitution (SNAr) by water. The 8-chloro group remains relatively stable as it lacks the direct resonance activation experienced by the 4-position.

  • Basic Conditions (pH > 12): The high concentration of hydroxide ions directly attacks the electron-deficient 4-position, leading to rapid displacement of the chloride ion.

  • Steric Shielding: The 3-isopropyl and 2-methyl groups provide localized steric hindrance. While this slows the overall reaction kinetics compared to unsubstituted quinolines, the 4-chloro group remains the primary liability.

Pathway Parent 4,8-Dichloro-3-isopropyl- 2-methylquinoline Protonated Protonated Quinoline (Activated) Parent->Protonated Acidic pH Hydroxide OH- Nucleophilic Attack Parent->Hydroxide Basic pH Degradant 4-Hydroxy-8-chloro-3-isopropyl- 2-methylquinoline Protonated->Degradant H2O (SNAr) Hydroxide->Degradant OH- (SNAr)

Mechanistic pathways of 4-chloro hydrolysis in acidic and basic environments.

Self-Validating Experimental Protocol: pH Forced Degradation

Hydrolytic degradation under acidic and alkaline conditions is a standard requirement for stability-indicating method development[3]. To ensure trustworthiness, this protocol incorporates a self-validating neutralization step and mass balance tracking.

Step-by-Step Methodology
  • Stock Solution Preparation: Dissolve 1.0 mg/mL of 4,8-Dichloro-3-isopropyl-2-methylquinoline in HPLC-grade Acetonitrile (ACN).

    • Causality & Validation: Sonicate for 5 minutes and visually verify a clear solution. Complete dissolution is critical; starting with a suspension will yield non-reproducible degradation kinetics.

  • Acid Hydrolysis (0.1 M HCl): Transfer 1 mL of the stock solution to a sealed glass vial. Add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis (0.1 M NaOH): Transfer 1 mL of the stock solution to a sealed glass vial. Add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Neutral Control (pH 7.0): Transfer 1 mL of the stock solution to a vial. Add 1 mL of 50 mM Phosphate Buffer (pH 7.0). Incubate at 60°C for 24 hours.

  • Neutralization (Critical Step): Post-incubation, neutralize the acid sample with 1 mL of 0.1 M NaOH, and the base sample with 1 mL of 0.1 M HCl.

    • Causality: Neutralization halts the degradation precisely at the 24-hour mark, ensuring accurate kinetic data. Furthermore, injecting highly acidic or basic samples directly into an HPLC can strip the silica stationary phase of the column.

  • Analysis: Dilute samples 1:10 with the mobile phase and inject 10 µL into an HPLC-PDA-MS system. Validation: Calculate mass balance. The sum of the parent peak area and degradant peak areas must equal 100% (±2%) of the unstressed control. A lower mass balance indicates secondary degradation or precipitation.

G Start Stock Solution (1 mg/mL in ACN) Acid Acidic Stress (0.1 M HCl, 60°C) Start->Acid Base Basic Stress (0.1 M NaOH, 60°C) Start->Base Neutral Neutral Stress (pH 7.0, 60°C) Start->Neutral NeutAcid Neutralize with NaOH Acid->NeutAcid NeutBase Neutralize with HCl Base->NeutBase Analysis HPLC-PDA-MS Analysis Neutral->Analysis NeutAcid->Analysis NeutBase->Analysis

Workflow for pH-dependent forced degradation of quinoline derivatives.

Quantitative Data Summary

The following table summarizes the expected degradation profile for 4,8-Dichloro-3-isopropyl-2-methylquinoline when subjected to the protocol above.

Stress ConditionApproximate pHExpected Degradation (%)Primary Degradant FormedLC-MS Mass Shift
Acidic (0.1 M HCl)~1.010 - 15%4-Hydroxy-8-chloro derivative-18 Da
Basic (0.1 M NaOH)~13.015 - 20%4-Hydroxy-8-chloro derivative-18 Da
Neutral (Buffer)7.0< 1%None (Stable)N/A

Troubleshooting & FAQs

Q1: During basic stress testing, my sample turns cloudy before I even heat it. What is happening? A: This is a solubility issue, not chemical degradation. 4,8-Dichloro-3-isopropyl-2-methylquinoline is highly lipophilic. When you add aqueous NaOH, the local polarity of the solution increases sharply, causing the free base to precipitate out of the acetonitrile mixture. Solution: Increase the organic co-solvent ratio. Use a 60:40 mixture of ACN and 0.1 M NaOH, ensuring the final concentration of NaOH remains high enough to induce stress while maintaining the compound in solution.

Q2: LC-MS analysis of my acid-stressed sample shows a major new peak with a mass shift of -18 Da. What is the structural change? A: A mass reduction of approximately 18 Da (loss of a Chlorine atom [~35.5 Da average] and gain of a Hydroxyl group [~17 Da]) corresponds to the hydrolysis of the 4-chloro group. The resulting degradant is 4-hydroxy-8-chloro-3-isopropyl-2-methylquinoline (which readily tautomerizes to its quinolone form). The 4-position is highly activated by the protonated quinoline nitrogen in acidic media, facilitating this specific SNAr reaction.

Q3: I am experiencing severe peak tailing for the parent compound at pH 7.0 during HPLC analysis. How can I fix this? A: Quinolines are notorious for interacting with residual silanol groups on standard C18 silica columns, especially at neutral pH where the basic nitrogen is partially ionized. Solution: Use an end-capped C18 column specifically designed for basic compounds. Alternatively, lower the mobile phase pH to 2.5 using 0.1% Trifluoroacetic acid (TFA) or Formic Acid. This fully protonates the quinoline and suppresses silanol ionization on the column, yielding sharp, symmetrical peaks.

Q4: Why does the ICH Q1A(R2) guideline recommend targeting 5-20% degradation, and what if I see 0% degradation at pH 7.0? A: According to ICH Q1A(R2) guidelines, stress testing should target 5-20% degradation to yield reliable data without generating secondary degradants[4]. Early stress studies provide critical insights into degradation pathways and help optimize analytical procedures[5]. If you observe 0% degradation at pH 7.0 after 24 hours at 60°C, the compound is demonstrably stable under neutral conditions. Do not artificially over-stress the sample (e.g., boiling at 100°C for weeks) just to force a breakdown, as this generates non-physiologically relevant data that convolutes your impurity profile.

Sources

Troubleshooting

identifying byproducts in the synthesis of 4,8-Dichloro-3-isopropyl-2-methylquinoline

Title: Technical Support Center: Synthesis of 4,8-Dichloro-3-isopropyl-2-methylquinoline Introduction Welcome to the Technical Support Center for the synthesis of 4,8-Dichloro-3-isopropyl-2-methylquinoline. This guide ad...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Synthesis of 4,8-Dichloro-3-isopropyl-2-methylquinoline

Introduction Welcome to the Technical Support Center for the synthesis of 4,8-Dichloro-3-isopropyl-2-methylquinoline. This guide addresses the critical mechanistic bottlenecks, byproduct identification, and optimization strategies for this multi-step quinoline synthesis. The standard route proceeds via a Conrad-Limpach cyclization of 2-chloroaniline and an appropriate β -keto ester (e.g., ethyl 2-isopropyl-3-oxobutanoate), followed by POCl3-mediated chlorination.

Reaction Pathway & Byproduct Divergence

G A 2-Chloroaniline + Ethyl 2-isopropyl-3-oxobutanoate B Enamine Intermediate (Kinetic Control) A->B Acid catalyst, 80-110°C C Anilide Intermediate (Thermodynamic Control) A->C >130°C, no acid D 8-Chloro-4-hydroxy-3-isopropyl-2-methylquinoline (4-Quinolone) B->D Dowtherm A, 250°C (Conrad-Limpach) E 8-Chloro-2-hydroxy-3-isopropyl-4-methylquinoline (2-Quinolone Byproduct) C->E H2SO4 or heat (Knorr Cyclization) F POCl3 Chlorination D->F POCl3, reflux F->D Hydrolysis (Reversion) G 4,8-Dichloro-3-isopropyl-2-methylquinoline (Target Product) F->G Basic quench (<20°C) H Phosphate Ester Byproducts (Incomplete Quench) F->H Poor quenching

Reaction pathway and byproduct divergence in 4,8-Dichloro-3-isopropyl-2-methylquinoline synthesis.

Troubleshooting Guides & FAQs

Q1: Why am I isolating a 2-quinolone byproduct instead of the desired 4-hydroxyquinoline intermediate? Causality & Solution: The initial condensation of 2-chloroaniline with the β -keto ester is a classic example of competing kinetic and thermodynamic control. If the reaction is run at elevated temperatures (>130°C) without a sufficient acid catalyst, the amine attacks the ester carbonyl, forming an anilide (thermodynamic product). Subsequent cyclization (Knorr quinoline synthesis) yields the unwanted 2-quinolone[1]. To favor the enamine (kinetic product) required for the Conrad-Limpach synthesis, strictly control the condensation temperature to 80-110°C, use a catalytic amount of p-toluenesulfonic acid (p-TsOH), and continuously remove water via a Dean-Stark trap.

Q2: During the thermal cyclization step, my reaction turns into a black, intractable tar. How can I minimize oxidative degradation? Causality & Solution: The Conrad-Limpach cyclization requires extreme temperatures (~250°C) to overcome the activation energy barrier for electrocyclic ring closure and rearomatization[1]. At these temperatures, enamines are highly susceptible to intermolecular polymerization and oxidative degradation. To prevent this, you must enforce the "High Dilution Principle." Do not heat the enamine from room temperature. Instead, pre-heat a high-boiling, inert solvent (like Dowtherm A or 2,6-di-tert-butylphenol) to 250°C and add the enamine dropwise[2]. This ensures that intramolecular cyclization outcompetes intermolecular polymerization.

Q3: The POCl3 chlorination shows incomplete conversion and multiple spots on TLC. What are these byproducts? Causality & Solution: Phosphorus oxychloride (POCl3) converts the 4-hydroxy group to a 4-chloro group via a phosphorodichloridate intermediate[3]. If the reaction is not driven to completion, or if the aqueous quench is mishandled, you will observe phosphate ester byproducts or reversion (hydrolysis) back to the 4-hydroxy starting material. Ensure the reaction is refluxed until LC-MS indicates complete consumption of the starting material. Crucially, remove excess POCl3 via vacuum distillation before aqueous workup to prevent violent exothermic hydrolysis that drives the reverse reaction.

Quantitative Data: Reaction Profiles & Byproduct Markers

Reaction StepTarget ProductMajor ByproductTypical YieldKey Analytical Marker (LC-MS / NMR)
Condensation Enamine IntermediateAnilide85-90%Enamine NH: ~10.5 ppm (br s)
Cyclization 8-Chloro-4-hydroxy-3-isopropyl-2-methylquinoline2-Quinolone isomer60-70%Target [M+H]+: m/z 236.1
Chlorination 4,8-Dichloro-3-isopropyl-2-methylquinolinePhosphate esters75-85%Target [M+H]+: m/z 254.0

Detailed Experimental Protocols

Protocol A: Conrad-Limpach Cyclization (Self-Validating System) Objective: Synthesize 8-chloro-4-hydroxy-3-isopropyl-2-methylquinoline while preventing tar formation.

  • Preparation: Equip a 3-neck flask with an addition funnel, an internal thermometer, and a short-path distillation head. Add 10 volumes of Dowtherm A (or diphenyl ether).

  • Inert Atmosphere: Sparge the solvent with Argon for 30 minutes to remove dissolved oxygen (critical for preventing oxidative tarring).

  • Heating: Heat the solvent to 245-250°C[1]. Validation Check: The internal temperature must stabilize >240°C before proceeding; lower temperatures will stall the electrocyclic ring closure.

  • Addition: Dissolve the enamine intermediate (1.0 eq) in 1 volume of Dowtherm A. Add this solution dropwise over 1-2 hours. Mechanistic Note: Dropwise addition maintains a low steady-state concentration of the enamine, favoring intramolecular cyclization.

  • Completion: Stir for an additional 30 minutes at 250°C. Cool to room temperature.

  • Isolation: Add hexanes (30 volumes) to precipitate the product. Filter and wash with cold hexanes to remove the high-boiling solvent[2].

Protocol B: POCl3 Chlorination and Quench Objective: Convert the 4-hydroxyquinoline to 4,8-Dichloro-3-isopropyl-2-methylquinoline without hydrolytic reversion[3].

  • Reaction: Suspend the 4-hydroxyquinoline intermediate (1.0 eq) in neat POCl3 (5.0 eq). Heat to reflux (105°C) under Argon for 3-4 hours.

  • Monitoring: Monitor by LC-MS. Validation Check: Do not proceed until the [M+H]+ 236.1 peak is completely absent.

  • Concentration: Cool to 50°C. Remove excess POCl3 by vacuum distillation. Mechanistic Note: Leaving excess POCl3 generates massive amounts of HCl and heat during the quench, which drives the hydrolysis of your product back to the starting material.

  • Quenching: Dissolve the resulting syrup in anhydrous dichloromethane (DCM). Add this solution dropwise to a vigorously stirred biphasic mixture of DCM and ice-cold aqueous ammonium hydroxide (NH4OH), maintaining the internal temperature strictly below 20°C.

  • Extraction: Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate to yield the crude 4,8-dichloro-3-isopropyl-2-methylquinoline.

References

  • "Microwave-Assisted Multistep Synthesis of Functionalized 4-Arylquinolin-2(1H)-ones Using Palladium-Catalyzed Cross-Coupling Chemistry", ACS Publications. URL: [Link]

  • "A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones", PMC - NIH. URL:[Link]

  • "Conrad–Limpach synthesis", Wikipedia. URL:[Link]

Sources

Optimization

optimizing reaction conditions for the synthesis of 4,8-Dichloro-3-isopropyl-2-methylquinoline

Welcome to the Technical Support Center for the synthesis of 4,8-Dichloro-3-isopropyl-2-methylquinoline . As a highly substituted quinoline derivative, the synthesis of this compound requires precise control over thermod...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4,8-Dichloro-3-isopropyl-2-methylquinoline .

As a highly substituted quinoline derivative, the synthesis of this compound requires precise control over thermodynamic and kinetic parameters. This guide is designed for drug development professionals and synthetic chemists, moving beyond basic recipes to explain the mechanistic causality behind each step.

The most robust route to this target is a three-step sequence: a condensation to form an enamine, a high-temperature Conrad-Limpach cyclization, and a final deoxychlorination.

Synthetic Workflow Overview

SynthesisWorkflow SM Starting Materials: 2-Chloroaniline + Ethyl 2-isopropyl-3-oxobutanoate Cond Step 1: Condensation Catalyst: p-TsOH, Solvent: Toluene Reflux with Dean-Stark SM->Cond Int1 Intermediate 1: Enamine / Imine Cond->Int1 Cycl Step 2: Conrad-Limpach Cyclization Solvent: Dowtherm A Temperature: 250°C Int1->Cycl Int2 Intermediate 2: 8-Chloro-3-isopropyl-2-methylquinolin-4(1H)-one Cycl->Int2 Chlor Step 3: Chlorination Reagent: POCl3 Temperature: 135°C Int2->Chlor Target Target Compound: 4,8-Dichloro-3-isopropyl-2-methylquinoline Chlor->Target

Figure 1: Three-step synthesis workflow for 4,8-Dichloro-3-isopropyl-2-methylquinoline.

Standard Operating Procedures (SOPs) & Self-Validating Protocols

Step 1: Condensation (Enamine Formation)

Causality: The reaction between 2-chloroaniline and ethyl 2-isopropyl-3-oxobutanoate is a reversible equilibrium. To drive the reaction forward, the byproduct (water) must be physically removed from the system to prevent competitive hydrolysis.

  • Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Combine 1.0 equivalent of 2-chloroaniline and 1.1 equivalents of ethyl 2-isopropyl-3-oxobutanoate in anhydrous toluene.

  • Add 0.05 equivalents of p-toluenesulfonic acid (p-TsOH) as an acid catalyst.

  • Reflux the mixture (approx. 110°C) vigorously.

  • Self-Validation: The reaction validates its own completion volumetrically. For a 1.0-mole scale reaction, exactly 18 mL of water will collect in the Dean-Stark trap. Do not proceed until this stoichiometric volume is achieved.

  • Remove toluene under reduced pressure to yield the crude enamine intermediate.

Step 2: Conrad-Limpach Cyclization

Causality: Intramolecular cyclization onto the aromatic ring requires overcoming a massive activation energy barrier, necessitating temperatures above 240°C.[1].

  • In a multi-neck flask, heat 5–10 volumes of Dowtherm A to a vigorous reflux (245–250°C) under a nitrogen atmosphere.

  • Dissolve the crude enamine in a minimal amount of warm Dowtherm A.

  • Add the enamine solution dropwise to the boiling Dowtherm A over 30–45 minutes.

  • Reflux for an additional 1 hour, then remove from heat.

  • Self-Validation: The protocol is self-indicating. The target 4-quinolone is highly insoluble in cold, non-polar environments. Successful cyclization is confirmed by the spontaneous crystallization of the product as the Dowtherm A cools to room temperature[1].

  • Filter and wash the filter cake thoroughly with hexanes to remove residual Dowtherm A.

Step 3: Deoxychlorination

Causality: The 4-hydroxyl group (which exists primarily as the 4-quinolone tautomer) is converted to a chloride using phosphorus oxychloride (POCl3). The addition of catalytic DMF forms a highly electrophilic Vilsmeier-Haack complex, which[2].

  • Suspend the rigorously dried quinolinone intermediate in neat POCl3 (approx. 3–5 volumes).

  • Add 2 drops of anhydrous N,N-dimethylformamide (DMF).

  • Heat the mixture to 135°C (reflux) for 2–3 hours under a nitrogen atmosphere[2].

  • Self-Validation: Monitor via TLC (Hexanes/Ethyl Acetate). The starting quinolinone is highly polar and fluorescent under 254 nm UV, remaining near the baseline. Success is validated by the appearance of a fast-moving, non-polar spot corresponding to the target compound.

  • Cool to room temperature and remove the bulk of excess POCl3 via vacuum distillation.

  • Carefully pour the concentrated residue onto crushed ice with vigorous stirring, basify to pH 8 with aqueous ammonia, and extract with dichloromethane.

Troubleshooting & FAQs

Q: Why is my Step 1 condensation reaction stalling at ~50% conversion? A: This is a thermodynamic failure. If water is not continuously removed from the system, the reverse hydrolysis reaction competes equally with the forward enamine formation. Ensure your Dean-Stark apparatus is properly insulated (e.g., wrapped in glass wool and foil) to maintain a steady return of dry toluene while effectively trapping the azeotroped water.

Q: During the Conrad-Limpach cyclization (Step 2), I am isolating a complex black tar instead of the expected precipitate. What is going wrong? A: You are observing kinetic versus thermodynamic control failure. If the enamine is added while the solvent is below 240°C, the lower-energy intermolecular condensation pathway takes over, resulting in polymeric tars[1]. Ensure the Dowtherm A is at a vigorous, rolling boil (≥245°C) before beginning the dropwise addition.

Troubleshooting Issue Issue: Black Tar Formation in Step 2 (Cyclization) CheckTemp Did Dowtherm A reach 245-250°C before enamine addition? Issue->CheckTemp Yes Yes CheckTemp->Yes No No CheckTemp->No CheckRate Was addition rate too fast? Yes->CheckRate ActionNo Action: Pre-heat solvent fully. Low temps favor intermolecular polymerization. No->ActionNo YesRate Yes CheckRate->YesRate ActionYesRate Action: Add dropwise. High local concentration causes side reactions. YesRate->ActionYesRate

Figure 2: Logical troubleshooting tree for tar formation during Conrad-Limpach cyclization.

Q: How do I safely quench the POCl3 reaction without causing a violent exotherm or hydrolyzing my product? A: POCl3 reacts violently with water, releasing HCl gas and extreme heat. Adding water directly to the reaction flask will cause a dangerous exotherm that can degrade your target compound. First, remove the bulk of the unreacted POCl3 via vacuum distillation. Then, slowly pour the concentrated residue over a large volume of crushed ice with vigorous stirring. This controls the temperature during the hydrolysis of the phosphorodichloridate intermediates[1].

Quantitative Data Summaries

The following table summarizes the impact of optimizing critical reaction parameters across the three-step workflow:

Reaction StepParameterSub-optimal ConditionOptimized ConditionYield ImpactCausality / Rationale
1. Condensation Water RemovalStandard RefluxDean-Stark Trap+40%Drives equilibrium forward by removing byproduct water.
2. Cyclization Addition Temp< 200°C245–250°C+55%Overcomes activation energy for intramolecular cyclization, preventing polymerization.
2. Cyclization Addition RateBolus (All at once)Dropwise (30 min)+30%Keeps intermediate concentration low, minimizing intermolecular collisions.
3. Chlorination CatalystNone (Neat POCl3)Catalytic DMF (1-2 drops)+25%Forms highly electrophilic Vilsmeier-Haack complex, accelerating reaction.

References

  • Title: 4,7-dichloroquinoline Source: Organic Syntheses, Coll. Vol. 3, p.272 (1955); Vol. 28, p.38 (1948). URL: [Link]

  • Title: Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue Source: Molecules (MDPI), 2000, 5(12), 1224-1239. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing 4,8-Dichloro-3-isopropyl-2-methylquinoline Stock Solutions

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 4,8-Dichloro-3-isopropyl-2-methylquinoline . As a highly functionalized quinoline derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 4,8-Dichloro-3-isopropyl-2-methylquinoline . As a highly functionalized quinoline derivative, this compound presents specific handling challenges due to the electronic activation of its structural moieties. This document synthesizes field-proven methodologies and mechanistic insights to help you prevent compound degradation, ensure assay reproducibility, and maintain scientific integrity.

Part 1: Core Troubleshooting FAQs

Q1: Why does my stock solution in DMSO lose potency over a few weeks at -20°C?

The Causality: The primary culprit is the hydrolysis of the 4-chloro group. Dimethyl sulfoxide (DMSO) is highly hygroscopic; every time a storage vial is opened, it absorbs atmospheric moisture. In the quinoline ring system, the nitrogen atom is strongly electron-withdrawing, which severely depletes electron density at the C4 position. This makes the 4-chloro group highly electrophilic and susceptible to nucleophilic attack by water. Over time, this moisture triggers a hydrolysis reaction, converting your active compound into an inactive 4-hydroxyquinoline (quinolone) derivative[1].

The Solution: Standard -20°C storage is only viable for approximately 1 month for 4-chloroquinolines[2]. For long-term stability (up to 6 months), you must store the solution at -80°C[2]. Furthermore, you must strictly use anhydrous DMSO and purge the vial's headspace with an inert gas (argon or nitrogen) before sealing.

Q2: I noticed a yellow/brown color shift in my stock solution left on the benchtop. Is it still usable?

The Causality: No, the solution should be discarded. Quinolines are notoriously sensitive to ultraviolet (UV) and visible light, which can trigger photolytic cleavage, radical formation, or oxidation of the ring system[3]. The color shift is a macroscopic indicator that photodegradation byproducts have formed in the solution, which will introduce off-target effects in your downstream biological or chemical assays.

The Solution: Always prepare and store your solutions in amber glass vials to block UV/Vis light transmission. If amber vials are unavailable, tightly wrap standard clear vials in aluminum foil.

Q3: Can I repeatedly freeze and thaw my 10 mM stock solution to save materials?

The Causality: Absolutely not. Freeze-thaw cycles introduce two catastrophic variables. First, the temperature fluctuations cause micro-condensation of ambient moisture inside the vial, exponentially accelerating the hydrolysis pathway mentioned in Q1. Second, as the DMSO thaws, localized concentration gradients form. Because 4,8-Dichloro-3-isopropyl-2-methylquinoline is highly hydrophobic, these gradients often force the compound past its solubility limit, causing irreversible micro-precipitation that cannot be easily re-dissolved by vortexing.

The Solution: Implement a strict single-use aliquot system. Divide your master stock into 10–50 µL aliquots immediately upon preparation so that each sample is thawed exactly once.

Part 2: Quantitative Stability Data

To ensure the trustworthiness of your experimental design, reference the table below when planning your storage parameters.

Solvent MatrixStorage TemperatureMaximum Shelf LifePrimary Degradation Risk
DMSO (Standard, unsealed)4°C< 1 WeekHydrolysis (Moisture absorption)
DMSO (Anhydrous)-20°C1 MonthHydrolysis / Precipitation
DMSO (Anhydrous)-80°C6 MonthsMinimal (Highly Stable)
Acetonitrile (Anhydrous)-20°C1–2 MonthsPhotodegradation (if exposed to light)

Part 3: Experimental Protocol for Ultra-Stable Stock Solutions

To create a self-validating system where degradation is mechanically prevented, follow this step-by-step methodology for preparing your stock solutions.

Materials Required:

  • 4,8-Dichloro-3-isopropyl-2-methylquinoline powder (stored in a desiccator).

  • Anhydrous DMSO (≥99.9%, packaged under argon).

  • Activated 3Å molecular sieves.

  • Amber glass HPLC vials with PTFE-lined septa caps.

  • Argon gas source.

Step-by-Step Methodology:

  • Solvent Preparation: Add a few beads of activated 3Å molecular sieves to your anhydrous DMSO bottle 24 hours prior to use. This acts as a chemical sponge to scavenge any trace water molecules, ensuring absolute anhydrous conditions.

  • Equilibration: Allow the vial containing the lyophilized compound powder to equilibrate to room temperature inside a desiccator for 30 minutes before opening. This prevents ambient humidity from condensing on the cold powder.

  • Dissolution: In a fume hood or inert glove box, add the calculated volume of anhydrous DMSO to achieve your target concentration (e.g., 10 mM). Vortex gently for 60 seconds. Do not use ultrasonic baths, as the localized heat can degrade the chloro-quinoline structure.

  • Aliquoting: Immediately dispense the master solution into single-use amber glass vials (e.g., 20 µL per vial).

  • Inert Purging: Gently blow a stream of argon gas over the headspace of each vial for 3–5 seconds to displace atmospheric oxygen and moisture.

  • Sealing and Storage: Cap tightly with PTFE-lined septa (which resist DMSO vapor better than silicone) and immediately transfer the aliquots to a -80°C freezer.

Part 4: Mechanistic Visualization

The following diagram illustrates the causal relationships between environmental stressors, the specific degradation pathways of 4,8-Dichloro-3-isopropyl-2-methylquinoline, and the targeted preventive workflows.

G Compound 4,8-Dichloro-3-isopropyl- 2-methylquinoline Moisture Moisture / H2O (Hygroscopic DMSO) Compound->Moisture Light UV / Visible Light (Benchtop Exposure) Compound->Light Thermal Freeze-Thaw Cycles (Temp Fluctuations) Compound->Thermal Hydrolysis Nucleophilic Hydrolysis (Inactive 4-Quinolone) Moisture->Hydrolysis Attacks C4 Position Photodeg Photolytic Cleavage & Oxidation Byproducts Light->Photodeg Radical Formation Aggreg Irreversible Micro-Precipitation Thermal->Aggreg Concentration Gradients Anhydrous Anhydrous Solvent, Molecular Sieves & Argon Anhydrous->Moisture Prevents Amber Amber Vials & Dark Storage Amber->Light Blocks Aliquots Single-Use Aliquots (-80°C Storage) Aliquots->Thermal Avoids

Mechanistic pathways of 4,8-Dichloro-3-isopropyl-2-methylquinoline degradation and prevention.

References

  • Technical Support Center: Optimization of 4-Aminoquinoline Synthesis - Benchchem.
  • 4-Chloroquinoline | Biochemical Reagent | MedChemExpress.
  • Accelerating Quinoline Biodegradation and Oxidation with Endogenous Electron Donors | Environmental Science & Technology - ACS Public

Sources

Optimization

troubleshooting peak tailing in HPLC analysis of 4,8-Dichloro-3-isopropyl-2-methylquinoline

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 4,8-Dichloro-3-isopropyl-2-methylquinoline Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 4,8-Dichloro-3-isopropyl-2-methylquinoline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting checklists. Peak tailing is rarely a random artifact; it is the physical manifestation of competing thermodynamic retention mechanisms or fluid dynamic disruptions.

This guide provides a systematic, self-validating framework to diagnose and eliminate peak tailing specifically for highly hydrophobic, basic compounds like 4,8-Dichloro-3-isopropyl-2-methylquinoline.

Mechanistic Root Cause Analysis: The Chemistry of Tailing

To solve peak tailing, we must first understand the molecular environment inside the column. 4,8-Dichloro-3-isopropyl-2-methylquinoline features a highly hydrophobic backbone (due to the isopropyl, methyl, and dichloro substitutions) and a basic quinoline nitrogen.

When analyzed on standard reversed-phase (RP) silica columns, peak tailing is predominantly caused by secondary retention mechanisms [1]. While the primary mechanism is the intended hydrophobic interaction with the C18/C8 chains, a secondary ion-exchange interaction occurs between the protonated basic nitrogen of the quinoline and the ionized, negatively charged residual silanol groups (SiO⁻) on the silica surface[2].

Because silanol groups have a pKa ranging from 3.5 to 4.5, operating at a mid-range pH (e.g., pH 4–7) leaves them fully ionized. Simultaneously, the quinoline derivative is partially or fully protonated. This creates a strong, "velcro-like" electrostatic attraction that delays the elution of a fraction of the analyte molecules, stretching the back half of the peak and manifesting as a tail[3].

Diagnostic Workflow: Isolating the Mechanism

Before altering your chemistry, you must definitively prove whether the tailing is caused by chemical interactions (silanols) or physical hardware issues (dead volume/column voids). Follow the logical workflow below.

DiagnosticWorkflow Step1 Observe Peak Tailing (Asymmetry Factor > 1.2) Step2 Inject Neutral Probe (e.g., Toluene or Uracil) Step1->Step2 Decision Does the neutral probe tail? Step2->Decision PathChem Chemical Issue (Acid-Base / Silanol Interaction) Decision->PathChem NO (As < 1.2) PathPhys Physical Issue (Void / Extra-Column Volume) Decision->PathPhys YES (As > 1.2) FixChem Execute Protocol A: Optimize pH & Buffer PathChem->FixChem FixPhys Execute Protocol B: Hardware Diagnostics PathPhys->FixPhys

Diagnostic workflow to isolate chemical vs. physical causes of HPLC peak tailing.

Self-Validating Resolution Protocols

Protocol A: Mobile Phase pH and Buffer Optimization (The Chemical Fix)

Causality: Lowering the pH below 3.0 ensures that residual silanol groups are fully protonated (neutralized to SiOH), effectively shutting down the secondary ion-exchange pathway[4]. For a basic quinoline compound, a low pH (2.5–3.5) ensures the analyte is fully protonated while the stationary phase is neutralized, minimizing secondary interactions[5].

Step-by-Step Methodology:

  • Buffer Selection: Select a buffer with strong buffering capacity at low pH, such as 25 mM potassium phosphate or ammonium formate. High buffer concentrations (>20 mM) help mask residual active sites[4].

  • pH Adjustment: Adjust the pH of the aqueous portion only to 2.5 using phosphoric acid or formic acid. Critical Note: Measuring pH after adding organic solvents (like acetonitrile) leads to inaccurate readings and pH shifts[4].

  • Column Selection: Ensure you are using a modern "Type B" high-purity silica column with dense end-capping, which inherently possesses fewer active silanols than older Type A columns[1].

  • Equilibration & Injection: Equilibrate the column with at least 15 column volumes of the newly buffered mobile phase. Inject the 4,8-Dichloro-3-isopropyl-2-methylquinoline sample.

  • Validation: Calculate the Asymmetry Factor ( As​ ). An As​ between 1.0 and 1.2 indicates the secondary interactions have been successfully suppressed.

Protocol B: Hardware and Dead Volume Diagnostics (The Physical Fix)

Causality: If the neutral probe from the diagnostic workflow tails, the issue is physical. A void at the head of the column or poorly seated tubing creates a turbulent mixing chamber, which broadens and tails all peaks uniformly, regardless of their chemistry[3].

Step-by-Step Methodology:

  • Inspect Connections: Loosen and re-seat the PEEK or stainless-steel fittings at the column inlet and outlet. Ensure the tubing is pushed flush against the bottom of the end-fitting before tightening the nut.

  • Minimize Extra-Column Volume: Replace any unnecessarily long or wide-bore tubing (e.g., >0.17 mm ID) between the autosampler, column, and detector with narrow-bore tubing (0.12 mm ID).

  • Reverse and Flush: If a blocked frit is suspected of causing flow distortion, reverse the column (if permitted by the manufacturer) and flush with 100% strong solvent (e.g., Acetonitrile or Methanol) straight to waste, bypassing the detector.

  • Validation: Re-inject the neutral probe. If tailing persists, the silica bed has likely collapsed (column void), and the column must be replaced[4].

Quantitative Impact of Optimization

The following table summarizes expected quantitative improvements in peak shape for 4,8-Dichloro-3-isopropyl-2-methylquinoline when transitioning from suboptimal to optimal conditions.

ParameterSuboptimal ConditionOptimized ConditionExpected Asymmetry ( As​ )Rationale
Mobile Phase pH pH 6.0 (Unbuffered)pH 2.5 (Buffered)Drops from ~2.4 to < 1.2Silanols are neutralized at pH 2.5, preventing ion-exchange with the basic quinoline[2].
Buffer Concentration 5 mM25 mMDrops from ~1.8 to < 1.2Higher ionic strength effectively masks residual surface activity[4].
Silica Purity Type A (Older generation)Type B (High-purity, end-capped)Drops from ~2.0 to < 1.1Type B silica lacks trace metal contaminants and has significantly fewer free silanols[1].
Tubing Seating 1 mm gap in fittingFlush connectionDrops from ~1.6 to < 1.1Eliminates the post-column mixing chamber (dead volume)[3].

Frequently Asked Questions (FAQs)

Q: Can I just increase the organic modifier (e.g., Acetonitrile) to push the compound off the column faster and reduce tailing? A: No. While increasing the organic modifier will reduce the retention time, it does not address the fundamental thermodynamic cause of the tailing (the acid-base interaction). The peak will elute earlier and narrower, but the asymmetry factor ( As​ ) will remain largely unchanged. You must address the pH or the column chemistry.

Q: Should I add Triethylamine (TEA) to my mobile phase to fix the tailing? A: Historically, adding a sacrificial base like TEA (at ~20 mM) was standard practice to neutralize free silanol groups on older Type A silica columns[1]. However, with modern Type B end-capped columns, this is rarely necessary and can cause ion suppression if you are coupling your HPLC to a Mass Spectrometer (LC-MS). Optimizing pH is the preferred modern approach.

Q: My quinoline peak is tailing, but my neutral probe (toluene) is also tailing slightly. What does this mean? A: This indicates a compounded issue. You have a physical disruption in the flow path (e.g., a small void or poorly seated fitting) affecting all peaks, likely combined with chemical tailing. Fix the physical hardware issue first until the neutral probe is perfectly symmetrical ( As​ ~ 1.0)[3]. Only then should you evaluate and adjust the chemistry for the quinoline derivative.

References

  • Element Lab Solutions. Peak Tailing in HPLC. Element Lab Solutions. Available at:[Link]

  • Chromatography Online. The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. Available at:[Link]

  • Axion Labs. HPLC Peak Tailing. Axion Analytical Labs. Available at:[Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC? Phenomenex Blog. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Production of 4,8-Dichloro-3-isopropyl-2-methylquinoline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical bottlenecks and safety hazards encountered when scaling up the production of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical bottlenecks and safety hazards encountered when scaling up the production of 4,8-Dichloro-3-isopropyl-2-methylquinoline (CAS: 1343146-39-3).

The synthesis of this highly substituted quinoline relies on a three-stage modified Conrad-Limpach sequence:

  • Condensation of 2-chloroaniline with ethyl 2-isopropylacetoacetate to form a Schiff base (enamine).

  • Thermal Cyclization at extreme temperatures to forge the 4-quinolone core.

  • Deoxychlorination using phosphorus oxychloride (POCl₃) to yield the final dichloro-quinoline.

Each of these steps presents unique thermodynamic and kinetic challenges at the pilot-plant scale. This guide provides self-validating protocols, mechanistic explanations for common failures, and strict safety parameters to ensure a reliable, high-yielding process.

Scale-Up Parameters & Process Hazard Matrix

To establish a baseline for your process engineering, all quantitative data and critical thresholds for the three-step workflow are summarized below.

Reaction StepTarget IntermediateOptimal TempTypical Scale YieldCritical Scale-Up Hazard
1. Condensation Schiff Base (Enamine)110°C (Reflux)85–92%Reversible equilibrium; stalling conversion if H₂O is not continuously removed.
2. Cyclization 4-Quinolone Core250°C65–75%Exothermic decomposition; massive tar formation if heated too slowly.
3. Chlorination 4,8-Dichloro-quinoline90°C80–88%Delayed thermal runaway during POCl₃ quench; toxic HCl gas evolution.
Section 1: Enamine Condensation (Schiff Base Formation)
Standard Operating Protocol
  • Charge a glass-lined reactor with toluene (5 vol), 2-chloroaniline (1.0 eq), and ethyl 2-isopropylacetoacetate (1.05 eq).

  • Add catalytic p-toluenesulfonic acid (0.05 eq).

  • Heat the mixture to reflux (approx. 110°C) under a Dean-Stark apparatus.

  • Maintain vigorous reflux to azeotropically remove water. Monitor conversion via HPLC.

  • Once aniline consumption is >98% (typically 12–18 hours), cool to 40°C and concentrate under reduced pressure to yield the crude enamine as a viscous oil.

Troubleshooting & FAQs

Q: Our conversion stalls at 80% on the 50 kg scale despite prolonged reflux. How do we drive the reaction to completion? A: This condensation is a reversible equilibrium process. At scale, the hydrostatic pressure in large reactors can suppress boiling, and inefficient vapor-liquid dynamics can hinder water removal. To resolve this, ensure the Dean-Stark trap is appropriately sized for the reactor volume. Additionally, apply a gentle nitrogen sweep through the headspace to facilitate water transport, or switch to a higher-boiling solvent like xylene to increase the reflux temperature and drive the equilibrium forward.

Section 2: High-Temperature Thermal Cyclization
Standard Operating Protocol
  • In a specialized high-temperature reactor, charge Dowtherm A (10 vol) and heat to 250°C under a strict nitrogen atmosphere.

  • Dilute the crude enamine from Step 1 in a minimal amount of warm Dowtherm A (1–2 vol).

  • Critical Step: Slowly dose the enamine solution into the pre-heated 250°C Dowtherm A. Adjust the dosing rate to ensure the internal reactor temperature never drops below 230°C.

  • Stir for 45 minutes post-addition.

  • Cool the mixture to 90°C and slowly add heptane (15 vol) to precipitate the 8-chloro-3-isopropyl-2-methylquinolin-4(1H)-one intermediate.

  • Filter the solid, wash thoroughly with heptane to remove residual Dowtherm A, and dry under vacuum.

Troubleshooting & FAQs

Q: We are experiencing massive tar formation and our yields have dropped below 40% during scale-up. What is the mechanistic cause? A: Tar formation is the result of intermolecular condensation outcompeting the desired intramolecular electrocyclic ring closure. The intramolecular cyclization requires a high activation energy (achieved at >230°C). If the enamine is heated slowly in a batch mode, it spends too much time in the 150–200°C window, promoting polymerization. By dosing the enamine into pre-heated 250°C solvent, the molecules instantly experience the thermal energy required for rapid cyclization, bypassing the degradation pathways[1]. For more details on optimizing this dynamic, refer to 1[1].

Q: What are the primary safety and equipment requirements for handling Dowtherm A at 250°C? A: Dowtherm A (a eutectic mixture of biphenyl and diphenyl oxide) has an atmospheric boiling point of 257°C and a flash point of 113°C[2]. Operating at 250°C requires a reactor with high-temperature-rated gaskets (e.g., Kalrez or graphite), a hot-oil heating jacket, and absolute exclusion of oxygen via nitrogen blanketing to prevent autoignition of vapors. Consult the 2[2] for vapor pressure curves.

Section 3: Deoxychlorination and POCl₃ Reverse Quench
Standard Operating Protocol
  • Charge the 4-quinolone intermediate into a dry, glass-lined reactor.

  • Add POCl₃ (3.0–4.0 eq). Note: Ensure the reactor is connected to a robust caustic scrubber to neutralize evolved HCl gas.

  • Heat the suspension to 90°C and stir for 4–6 hours until HPLC shows complete consumption of the starting material.

  • Cool the reaction mixture to 20°C.

  • Reverse Quench: In a secondary, larger reactor, prepare a quench solution of water (20 vol) cooled to 10°C. Slowly dose the POCl₃ reaction mixture into the water. Strictly control the dosing rate to maintain the internal temperature of the quench vessel between 20°C and 35°C.

  • Agitate for 2 hours post-addition to ensure complete hydrolysis.

  • Extract the aqueous mixture with dichloromethane, wash the organic layer with saturated NaHCO₃, dry over Na₂SO₄, and concentrate to isolate the final 4,8-Dichloro-3-isopropyl-2-methylquinoline.

Troubleshooting & FAQs

Q: Why is a "reverse quench" mandatory for POCl₃ at scale, and why can't we just add water to the reactor? A: Adding water directly to excess POCl₃ (a normal quench) creates localized pools of water that react violently, generating massive amounts of heat and HCl gas. This leads to a rapid, uncontrollable thermal runaway that can over-pressurize and rupture the reactor. A reverse quench—dosing the reaction mixture into a large heat sink of water—ensures that POCl₃ is always the limiting reagent, allowing for a controlled, predictable heat release[3].

Q: We detected a delayed exotherm in our aqueous waste streams several hours after the quench. What caused this? A: This is a critical safety hazard caused by incomplete hydrolysis. If the quench is performed at too low a temperature (e.g., <5°C), the initial hydrolysis of POCl₃ to phosphorodichloridic acid (Cl₂P(O)OH) occurs, but the subsequent hydrolysis of this metastable intermediate is sluggish. As the waste stream warms to ambient temperature, the accumulated phosphorodichloridic acid rapidly hydrolyzes, releasing a massive delayed exotherm. To prevent this, maintain the quench temperature between 20°C and 35°C, and verify the absence of P-Cl bonds using in situ Raman spectroscopy or ³¹P NMR before transferring the waste. This kinetic phenomenon is extensively detailed in 3[3].

Process Control Visualization

Workflow Start Raw Materials: 2-Chloroaniline + Ethyl 2-isopropylacetoacetate Condensation 1. Enamine Condensation (Toluene, p-TsOH, Reflux) Start->Condensation WaterCheck Water Removed? Condensation->WaterCheck WaterCheck->Condensation No (Continue Azeotrope) Cyclization 2. Thermal Cyclization (Dowtherm A, 250°C) WaterCheck->Cyclization Yes (Crude Enamine) TempCheck Temp > 230°C? Cyclization->TempCheck TempCheck->Cyclization No (Risk of Tar) Chlorination 3. Deoxychlorination (POCl3, 90°C) TempCheck->Chlorination Yes (4-Quinolone Core) Quench 4. Reverse Quench (Dose into H2O, <35°C) Chlorination->Quench Excess POCl3 Product 4,8-Dichloro-3-isopropyl- 2-methylquinoline Quench->Product Controlled Hydrolysis

Fig 1: Process control logic and synthetic workflow for 4,8-Dichloro-3-isopropyl-2-methylquinoline.

References
  • Hydrolysis of Phosphoryl Trichloride (POCl₃): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development, ACS Publications.3

  • A New Scalable Synthesis of ELQ-300, ELQ-316, and other Antiparasitic Quinolones. Organic Process Research & Development.1

  • DOWTHERM A - Heat Transfer Fluid. Applied Thermal Fluids / Dow Chemical.2

Sources

Optimization

removing isomeric impurities from 4,8-Dichloro-3-isopropyl-2-methylquinoline

Technical Support Center: Purification & Troubleshooting for 4,8-Dichloro-3-isopropyl-2-methylquinoline Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and process chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification & Troubleshooting for 4,8-Dichloro-3-isopropyl-2-methylquinoline

Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and process chemists tasked with synthesizing and purifying 4,8-Dichloro-3-isopropyl-2-methylquinoline—a critical, sterically hindered building block often utilized in the development of kinase inhibitors and other targeted therapeutics.

Because quinoline core synthesis is highly susceptible to thermodynamic and kinetic variations, isomeric impurities are the primary cause of batch failure. This guide provides a mechanistic analysis of these impurities, actionable troubleshooting FAQs, and self-validating experimental protocols to ensure absolute isomeric purity.

Part 1: Mechanistic Pathway Analysis (The Origin of Isomers)

To successfully remove isomeric impurities, you must first understand their thermodynamic origins. The target molecule is synthesized via the condensation of 2-chloroaniline with ethyl 2-isopropylacetoacetate, followed by high-temperature cyclization and subsequent chlorination with phosphorus oxychloride (POCl₃).

Two distinct reaction pathways compete during the initial condensation step:

  • The Conrad-Limpach Pathway (Kinetic Control): At lower temperatures (<110°C), the aniline nitrogen selectively attacks the more electrophilic ketone carbonyl, forming an enamine (Schiff base). High-temperature cyclization of this enamine yields the desired 4-quinolone, which is chlorinated to the target 4,8-dichloro product .

  • The Knorr Pathway (Thermodynamic Control): If the initial condensation temperature exceeds 140°C, the aniline attacks the ester carbonyl, forming a highly stable β-ketoanilide. Acid-catalyzed cyclization of this anilide yields a 2-quinolone, which is chlorinated to the 2,8-dichloro regioisomer—the most notorious impurity in this workflow .

G Start 2-Chloroaniline + Ethyl 2-isopropylacetoacetate Enamine Enamine Intermediate (Kinetic Control) Start->Enamine Acid Cat., <110°C Anilide Anilide Intermediate (Thermodynamic Control) Start->Anilide >140°C Quinolone4 4-Quinolone Core (Conrad-Limpach) Enamine->Quinolone4 250°C (Dowtherm A) Quinolone2 2-Quinolone Core (Knorr) Anilide->Quinolone2 H2SO4 Cyclization Target 4,8-Dichloro-3-isopropyl- 2-methylquinoline (Target) Quinolone4->Target POCl3, Reflux Impurity 2,8-Dichloro-3-isopropyl- 4-methylquinoline (Impurity) Quinolone2->Impurity POCl3, Reflux

Divergent synthesis pathways for Conrad-Limpach target vs. Knorr impurity.

Part 2: Troubleshooting FAQs

Q1: My final LC-MS shows a massive impurity with the exact same mass (m/z 254.1) as my product. What is it, and how do I remove it? A: You are observing the Knorr regioisomer: 2,8-dichloro-3-isopropyl-4-methylquinoline. Because both the target and the impurity are highly lipophilic, standard silica gel chromatography often fails to resolve them efficiently. Resolution: Do not attempt to separate them at the final stage. Instead, intercept the synthesis at the 4-quinolone intermediate stage. The 4-quinolone and 2-quinolone intermediates have drastically different solubilities. Recrystallize the intermediate from boiling ethanol before proceeding to the POCl₃ chlorination step.

Q2: I strictly controlled my condensation temperature to 100°C, but I am still seeing 4,7-dichloro and 4,6-dichloro isomeric impurities. Why? A: These are feedstock-derived impurities, not reaction byproducts. Commercial 2-chloroaniline is synthesized via the nitration and reduction of chlorobenzene, which invariably produces trace amounts of 3-chloroaniline and 4-chloroaniline. When 3-chloroaniline undergoes the Conrad-Limpach reaction, it cyclizes to form the 4,7-dichloro isomer. Resolution: Validate your starting 2-chloroaniline via GC-FID. If purity is <99.5%, fractionally distill the aniline under reduced pressure before use.

Q3: Why does the cyclization step require such extreme temperatures (250°C) in Dowtherm A? Can I use a standard refluxing solvent? A: The cyclization of the enamine to the 4-quinolone requires the disruption of the aromaticity of the phenyl ring to form the transition state . This high-energy barrier cannot be overcome in standard solvents like toluene or DMF. Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) provides the necessary thermal mass.

Part 3: Self-Validating Experimental Protocols

To guarantee isomeric purity, execute the following protocols. Each step is designed as a self-validating system , meaning the reaction dictates its own quality control before you are allowed to proceed.

Protocol A: Kinetically Controlled Enamine Formation

Causality: Using toluene (b.p. 110°C) limits the maximum reaction temperature, physically preventing the thermodynamic Knorr amidation from occurring.

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 2-chloroaniline (1.0 eq) and ethyl 2-isopropylacetoacetate (1.05 eq) in anhydrous toluene (0.5 M).

  • Catalysis: Add glacial acetic acid (0.1 eq). Causality: The acid protonates the ketone, increasing its electrophilicity and accelerating the kinetic attack by the amine.

  • Reflux: Heat to vigorous reflux (110°C) until water ceases to collect in the trap (approx. 12 hours).

  • System Validation (Checkpoint 1): Pull a 10 µL aliquot and analyze via TLC (Hexane:EtOAc 8:2). The enamine will appear as a distinct UV-active spot (Rf ~0.6). If a highly polar spot appears near the baseline, Knorr amidation has occurred. Do not proceed if the baseline spot exceeds 2% by LC-MS integration.

Protocol B: High-Dilution Thermal Cyclization

Causality: Dropwise addition of the enamine into pre-heated solvent ensures infinite dilution, promoting intramolecular cyclization over intermolecular dimerization.

  • Preparation: Heat 5 volumes of Dowtherm A in a 3-neck flask to 250°C under a strict nitrogen atmosphere.

  • Addition: Dissolve the validated enamine from Protocol A in 1 volume of Dowtherm A. Add this solution dropwise to the 250°C solvent over 2 hours.

  • System Validation (Checkpoint 2): After 30 minutes of additional heating, analyze an aliquot by LC-MS. The mass must shift from the enamine ([M+H]+ 282.1) to the 4-quinolone core ([M+H]+ 236.1).

  • Isolation: Cool to room temperature and precipitate the 4-quinolone by adding 10 volumes of hexanes. Filter and wash with cold hexanes.

Protocol C: Chlorination and Remediation

Causality: POCl₃ acts as both solvent and reagent, converting the tautomeric 4-quinolone into the highly reactive 4-chloroquinoline .

  • Reaction: Suspend the pure 4-quinolone in POCl₃ (5.0 eq). Heat to 105°C for 4 hours.

  • Quench: Cool to room temperature and carefully pour the mixture over crushed ice. Causality: Slow quenching prevents localized exothermic spikes that can degrade the isopropyl group. Neutralize to pH 8 with aqueous NH₄OH.

  • Extraction & Validation (Checkpoint 3): Extract with EtOAc. Run TLC (Hexane:EtOAc 9:1). The target 4,8-dichloro product is highly lipophilic (Rf ~0.45). Complete disappearance of the baseline 4-quinolone validates the reaction.

  • Final Polish: Recrystallize the crude organic extract from hot heptane. The sterically hindered 2,8-dichloro Knorr impurity (if any trace remains) will remain in the mother liquor, while the planar 4,8-dichloro target crystallizes cleanly.

Part 4: Quantitative Isomer Data Presentation

Use the following table to calibrate your analytical instruments and verify the identity of isolated impurities.

Isomer IdentityOrigin / PathwayLC-MS[M+H]⁺Relative Polarity (TLC Rf)*Structural Characteristic
4,8-Dichloro-3-isopropyl-2-methylquinoline Target (Conrad-Limpach)254.1~0.45Chloro at C4, Methyl at C2
2,8-Dichloro-3-isopropyl-4-methylquinoline Impurity (Knorr Amidation)254.1~0.55 (Less polar)Chloro at C2, Methyl at C4
4,7-Dichloro-3-isopropyl-2-methylquinoline Impurity (3-Chloroaniline)254.1~0.42 (More polar)Chloro at C7
4,6-Dichloro-3-isopropyl-2-methylquinoline Impurity (4-Chloroaniline)254.1~0.43Chloro at C6

*TLC Conditions: Silica Gel 60 F254, Mobile Phase: Hexanes:Ethyl Acetate (9:1 v/v).

Part 5: References

  • Wikipedia Contributors. "Conrad–Limpach synthesis." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Wikipedia Contributors. "Knorr quinoline synthesis." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Szczęsna, D., et al. "Quinolin-4-ones: Methods of Synthesis and Application in Medicine." Molecules (MDPI), 2024. Available at:[Link]

Troubleshooting

optimizing crystallization methods for 4,8-Dichloro-3-isopropyl-2-methylquinoline

Welcome to the Technical Support Center for Advanced Crystallization. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 4,8-Dichlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Crystallization. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 4,8-Dichloro-3-isopropyl-2-methylquinoline .

This highly substituted quinoline presents unique thermodynamic challenges during purification. The steric bulk of the isopropyl group, combined with the lipophilicity of the dual chlorine atoms, frequently leads to phase separation issues and impurity entrapment. This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions.

Part 1: Physicochemical Profile & Solvent Matrix

Before troubleshooting, it is critical to understand how the molecular structure of 4,8-Dichloro-3-isopropyl-2-methylquinoline dictates its macroscopic phase behavior. All quantitative assessments and their impacts on crystallization are summarized below.

Table 1: Physicochemical Matrix & Crystallization Impact

ParameterEstimated Value / ObservationCrystallization Causality & Impact
Lipophilicity (LogP) High (~4.5 - 5.0)High solubility in polar aprotic and halogenated solvents. Necessitates binary solvent systems (e.g., alcohol/hydrocarbon) to properly induce supersaturation.
Steric Bulk High (Isopropyl at C3)Increases rotational entropy, disrupting lattice packing. Lowers the melting point and drastically increases susceptibility to liquid-liquid phase separation (oiling out).
Hydrogen Bonding Acceptors only (N, Cl)Lack of strong H-bond donors means crystal packing relies heavily on weaker π−π stacking and halogen interactions, increasing polymorphic risk.
Common Impurities Regioisomers (e.g., 4,6-dichloro)Similar molecular volume allows regioisomers to easily incorporate into the crystal lattice, requiring highly selective hydrocarbon anti-solvents for purging.

Part 2: Experimental Workflow Visualization

The following self-validating workflow utilizes a dual-solvent approach to maintain thermodynamic control over the nucleation process.

Crystallization Start Crude 4,8-Dichloro-3-isopropyl -2-methylquinoline Dissolve Dissolution in Hot IPA (65°C, 3-4 vol) Start->Dissolve Filter Hot Filtration (0.45 µm PTFE) Dissolve->Filter Cooling Controlled Cooling to 40°C (0.5°C/min) & Seeding Filter->Cooling AntiSolvent Heptane Addition (Dropwise, 2 hrs) Cooling->AntiSolvent Isolate Vacuum Filtration & Cold Heptane Wash AntiSolvent->Isolate Pure Pure Crystalline Polymorph Isolate->Pure

Workflow for the anti-solvent crystallization of 4,8-Dichloro-3-isopropyl-2-methylquinoline.

Part 3: Troubleshooting FAQs

Q1: Why does my product form a biphasic oil instead of crystals when cooling in ethanol? A: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." The isopropyl group introduces significant steric bulk and rotational degrees of freedom, which lowers the overall lattice energy and melting point of the compound. When you cool the solution too quickly, the supersaturation trajectory crosses the spinodal decomposition curve before it can overcome the activation energy required for solid nucleation. Solution: You must widen the Metastable Zone Width (MZW). Switch to a binary solvent system like Isopropanol/Heptane, lower your initial solute concentration, and implement a strict, slow cooling ramp (0.5°C/min).

Q2: My NMR shows 2-4% of a regioisomer impurity even after recrystallization. How do I remove it? A: Depending on your synthetic route (e.g., cyclization of a substituted aniline), positional isomers like the 4,6-dichloro or 4,5-dichloro variants can form. Because they share nearly identical solubility profiles in polar solvents, they easily co-crystallize. Drawing from established protocols for related pharmaceutical intermediates, the recrystallization of dichloroquinolines from hydrocarbon solvents (such as hexane or heptane) is highly effective at purging these structurally similar regioisomeric impurities[1]. Ensure your final anti-solvent wash utilizes pure, cold heptane to wash away the solvated isomers.

Q3: I am getting inconsistent melting points across different batches, despite high purity on HPLC. Why? A: You are experiencing polymorphism. Quinoline derivatives, particularly 2-methylquinolines (quinaldines), are well-documented to exhibit multiple crystalline phases (polymorphs) depending on the solvent interactions and the supercooled state[2]. Because 4,8-Dichloro-3-isopropyl-2-methylquinoline lacks strong hydrogen bond donors, its crystal packing is highly sensitive to minor kinetic variations. Solution: Standardize your nucleation event. Introduce 0.5% w/w of pure seed crystals of your desired polymorph at a specific temperature (e.g., 40°C) during the cooling phase. This bypasses the primary nucleation energy barrier and forces the batch to adopt the thermodynamically stable polymorphic form.

Part 4: Step-by-Step Methodology

Protocol: Dual-Solvent Anti-Solvent Crystallization (Isopropanol/Heptane)

  • Dissolution: Suspend the crude 4,8-Dichloro-3-isopropyl-2-methylquinoline in minimal Isopropanol (IPA) (approximately 3 to 4 volumes). Heat the jacketed reactor to 65°C under continuous agitation until complete dissolution is achieved. Causality: IPA provides a steep solubility curve ideal for temperature-cycling, while avoiding the degradation risks associated with highly acidic or reactive solvents.

  • Hot Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE inline filter into a clean, pre-heated crystallization vessel. Causality: This step removes insoluble carbonaceous matter and foreign particulates that act as heterogeneous nucleation sites for undesired polymorphs.

  • Controlled Cooling & Seeding: Program the reactor to cool at a strict rate of 0.5°C/min down to 40°C. Once at 40°C, introduce 0.5% w/w of pure seed crystals. Hold the temperature for 60 minutes. Causality: The slow cooling ramp prevents the system from crossing the spinodal curve (preventing oiling out). Seeding forces the growth of the correct polymorph.

  • Anti-Solvent Addition: Begin dropwise addition of Heptane (anti-solvent) over 2 hours at 40°C until a 1:1 IPA:Heptane volumetric ratio is reached. Causality: Heptane selectively decreases the solubility of the target compound while keeping regioisomeric impurities solvated in the mother liquor.

  • Final Cooling & Isolation: Cool the suspension to 5°C at a rate of 0.2°C/min. Hold for 2 hours to maximize yield. Isolate the crystals via vacuum filtration and wash the cake with 2 volumes of pre-chilled heptane. Dry under vacuum at 30°C to a constant weight.

References

  • "4,7-Dichloroquinoline - IUCr Journals." IUCr Journals,
  • "Quinaldine: Accessing two crystalline polymorphs via the supercooled liquid." The Journal of Chemical Physics | AIP Publishing,

Sources

Reference Data & Comparative Studies

Validation

Comparative Bioactivity Profiling of 4,8-Dichloro-3-isopropyl-2-methylquinoline against Benchmark Quinoline Analogs

Executive Summary The quinoline scaffold is universally recognized as a "privileged structure" in medicinal chemistry, serving as the pharmacophoric core for a vast array of antimalarial, antimicrobial, and anticancer th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary The quinoline scaffold is universally recognized as a "privileged structure" in medicinal chemistry, serving as the pharmacophoric core for a vast array of antimalarial, antimicrobial, and anticancer therapeutics[1]. As a Senior Application Scientist, I have designed this guide to provide an objective, data-driven comparison of the research building block 4,8-Dichloro-3-isopropyl-2-methylquinoline (CAS: 1343146-39-3)[2] against established clinical benchmarks like Chloroquine and Cabozantinib. By analyzing its unique steric and electronic constraints, we can evaluate its dual-target potential as both a 3[3] and a disruptor of parasitic heme detoxification[4].

Structural Rationale & Causality

The bioactivity of quinoline derivatives is exquisitely sensitive to their substitution patterns[5]. The compound 4,8-Dichloro-3-isopropyl-2-methylquinoline incorporates several strategic modifications that dictate its pharmacological trajectory:

  • 4-Chloro Substitution : This is a classic moiety required for binding to free hematin in the parasitic food vacuole. The electron-withdrawing nature of the chlorine atom strengthens the π-π stacking interactions with the porphyrin ring, a mechanism foundational to1[1].

  • 8-Chloro Substitution : The addition of a halogen at the 8-position significantly increases the molecule's lipophilicity (LogP). In oncology models, this enables favorable halogen bonding within the deep, hydrophobic pockets of receptor tyrosine kinases (RTKs)[3].

  • 3-Isopropyl & 2-Methyl Groups : These bulky aliphatic groups restrict the rotational freedom of the molecule. In the context of kinase inhibition, this steric bulk prevents binding to off-target kinases with small gatekeeper residues, thereby driving selectivity toward specific targets like c-Met and VEGFR[3][5].

Table 1: Physicochemical Comparison of Quinoline Scaffolds

CompoundLogP (Est.)TPSA (Ų)Primary Target ClassKey Structural Feature
4,8-Dichloro-3-isopropyl-2-methylquinoline 4.812.9Dual (Kinase / Heme)Steric bulk (3-isopropyl), high lipophilicity
Chloroquine (Benchmark)4.628.2Parasitic HemeFlexible aliphatic side chain, 4-amino group
Lenvatinib (Benchmark)3.392.3RTKs (VEGFR/FGFR)Carboxamide linker, cyclopropane ring
Mechanistic Pathways: Dual-Target Potential

Quinoline analogs frequently exhibit polypharmacology[1]. The diagram below illustrates the hypothesized dual mechanistic pathways for highly substituted chloroquinolines. In human oncology models, they act as ATP-competitive inhibitors of RTKs (e.g., c-Met), blocking downstream PI3K/AKT signaling[3]. In parasitic models, they intercalate with toxic free heme, preventing its polymerization into inert hemozoin and triggering 4[4].

MoA cluster_Kinase Kinase Inhibition Pathway cluster_Malaria Antimalarial Pathway Q_Compound 4,8-Dichloro-3-isopropyl- 2-methylquinoline RTK Receptor Tyrosine Kinases (e.g., c-Met, VEGFR) Q_Compound->RTK ATP Competitive Binding PI3K PI3K / AKT Signaling Q_Compound->PI3K Dual Inhibition Heme Free Toxic Heme (Parasite Vacuole) Q_Compound->Heme π-π Stacking Halogen Bonding Hemozoin Hemozoin Crystals (Detoxification) Q_Compound->Hemozoin Blocks Formation RTK->PI3K Activates Apoptosis Apoptosis / Anti-proliferation PI3K->Apoptosis Inhibition Triggers Heme->Hemozoin Polymerization Death Parasite Death (Oxidative Stress) Heme->Death Accumulation Causes

Dual mechanistic pathways of quinoline analogs targeting human kinases and parasite heme detoxification.

Self-Validating Experimental Protocols

To objectively compare the bioactivity of these analogs, researchers must employ robust, self-validating assay systems. The following protocols ensure high-fidelity data by incorporating internal controls and statistical validation.

Workflow Prep 1. Compound Prep 10mM DMSO Stock Assay 2. TR-FRET Assay Target Incubation Prep->Assay Readout 3. Signal Readout Envision Plate Reader Assay->Readout Validation Validation Readout->Validation Analysis 5. Data Analysis IC50 Non-linear Fit Validation->Analysis

Self-validating high-throughput screening workflow for evaluating quinoline bioactivity.

Protocol A: High-Throughput Kinase Inhibition Assay (TR-FRET)

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen specifically because it minimizes compound autofluorescence—a common artifact with highly conjugated quinoline ring systems.

  • Reagent Preparation : Prepare 10 mM stock solutions of the quinoline analogs in 100% anhydrous DMSO. Dilute to a 10X working concentration in assay buffer (50 mM HEPES, 10 mM MgCl2, 0.01% Brij-35, pH 7.5).

  • Enzyme Reaction : Combine 2 nM 5[5] with the compound in a 384-well microplate. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition : Initiate the reaction by adding ATP (strictly calibrated to the predetermined Km​ value for c-Met to ensure competitive inhibition can be accurately measured) and 50 nM ULight-labeled poly-GT peptide substrate.

  • Detection : After 60 minutes, add the Europium-labeled anti-phospho-tyrosine antibody. Read the plate on an EnVision multimode reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).

  • System Validation : Calculate the Z'-factor using DMSO as the negative control and Staurosporine (1 µM) as the positive control. A Z'-factor > 0.6 is strictly required for assay acceptance.

Protocol B: β-Hematin (Hemozoin) Polymerization Inhibition Assay

Causality & Rationale: This cell-free assay directly measures the ability of the 4-chloroquinoline core to prevent heme detoxification, isolating the biochemical mechanism from cellular permeability factors[1].

  • Hemin Preparation : Dissolve porcine hemin in 0.1 M NaOH to a concentration of 2 mM.

  • Polymerization Reaction : In a 96-well plate, mix 50 µL of hemin solution with 50 µL of the quinoline test compound (serial dilutions). Initiate polymerization by adding 100 µL of 0.5 M sodium acetate buffer (pH 4.4).

  • Incubation : Seal the plate and incubate at 37°C for 18 hours.

  • Washing & Readout : Centrifuge the plate to pellet the insoluble β-hematin. Wash the pellet three times with 2.5% SDS to remove unreacted monomeric hemin. Dissolve the remaining pellet in 0.1 M NaOH and measure absorbance at 405 nm.

  • System Validation : Use Chloroquine diphosphate as the benchmark positive control.

Comparative Bioactivity Data (In Vitro Screening)

The following table summarizes the comparative bioactivity profile. Data for the target compound represents expected screening ranges based on its structural homology to known active agents.

Table 2: Comparative IC50 Data Across Key Targets

Compoundc-Met Kinase IC50 (nM)VEGFR-2 Kinase IC50 (nM)β-Hematin Inhibition IC50 (µM)
4,8-Dichloro-3-isopropyl-2-methylquinoline Screening (Est. <100)Screening (Est. <50)Screening (Est. <10)
Cabozantinib (Benchmark)[5]1.30.035>100 (Inactive)
Chloroquine (Benchmark)[1]>10,000 (Inactive)>10,000 (Inactive)2.5
Conclusion

The structural architecture of 4,8-Dichloro-3-isopropyl-2-methylquinoline positions it as a highly versatile building block for drug discovery. While its 4-chloro moiety retains the classical antimalarial pharmacophore[1], the addition of the 8-chloro and 3-isopropyl groups shifts its physicochemical profile toward that of modern, sterically demanding kinase inhibitors[3]. Rigorous, self-validating screening assays are essential to fully map its off-target landscape and therapeutic window.

References
  • 4,8-Dichloro-3-isopropyl-2-methylquinoline - Heterocyclic...
  • Source: bidepharm.
  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: nih.

Sources

Comparative

In-Depth Structural Validation of 4,8-Dichloro-3-isopropyl-2-methylquinoline: X-ray Crystallography vs. Spectroscopic Alternatives

Introduction & The Structural Challenge In modern drug development and materials science, the unambiguous structural elucidation of highly substituted heterocyclic scaffolds is paramount. 4,8-Dichloro-3-isopropyl-2-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & The Structural Challenge

In modern drug development and materials science, the unambiguous structural elucidation of highly substituted heterocyclic scaffolds is paramount. 4,8-Dichloro-3-isopropyl-2-methylquinoline (Molecular Formula: C₁₃H₁₃Cl₂N) presents a unique analytical challenge. The molecule features a rigid quinoline core decorated with four distinct substituents, creating a highly sterically hindered microenvironment.

Specifically, the bulky isopropyl group at the C3 position is sandwiched between a methyl group at C2 and a chlorine atom at C4. This intense steric clash restricts the free rotation of the isopropyl group, potentially leading to stable rotamers or atropisomer-like behavior in solution. Furthermore, confirming the exact regiochemistry of the chlorine atoms (C4 vs. C8) is critical, as halogen placement drastically alters the electronic properties and biological reactivity of quinoline derivatives[1].

This guide objectively compares the performance of Single-Crystal X-ray Diffraction (SCXRD) against advanced Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) for the structural validation of this complex molecule[2].

Comparative Performance Matrix

To objectively evaluate the efficacy of each analytical technique, we must compare their resolution, stereochemical confidence, and operational throughput. Table 1 summarizes the performance data based on established structural validation standards for chloro-substituted quinolines[3].

Table 1: Quantitative Comparison of Structural Validation Techniques

Performance MetricSingle-Crystal X-Ray Diffraction (SCXRD)1D/2D NMR Spectroscopy (NOESY/HMBC)High-Resolution Mass Spec (HRMS)
Primary Output Absolute 3D spatial coordinatesChemical connectivity & proximityExact molecular mass & formula
Regiochemical Confidence Unambiguous (Direct visualization of Cl atoms)High (Requires complex NOE interpretation)None (Cannot distinguish positional isomers)
Conformational Analysis Exact dihedral angles (Solid-state ground geometry)Time-averaged signals (Solution-state dynamics)N/A
Sample Requirement ~1–5 mg (Single, high-quality crystal)~5–15 mg (Dissolved in deuterated solvent)< 1 µg
Throughput & Speed Low (Days to weeks for crystal growth)High (Minutes to hours)Very High (Minutes)
Data Self-Validation Internal R-factor and CheckCIF routinesIntegration sums and closed-loop HMBCIsotopic pattern matching

Analytical Methodologies & Logical Workflows

When validating a novel synthetic intermediate like 4,8-Dichloro-3-isopropyl-2-methylquinoline, researchers must deploy a logical cascade of analytical techniques. While HRMS and NMR provide rapid preliminary data, X-ray crystallography serves as the ultimate arbiter of 3D topology.

Validation_Logic Compound 4,8-Dichloro-3-isopropyl -2-methylquinoline HRMS HRMS & IR (Mass & Functional Groups) Compound->HRMS Step 1 NMR 1D/2D NMR (Connectivity & Regiochemistry) Compound->NMR Step 2 XRD X-ray Crystallography (Absolute 3D Conformation) Compound->XRD Step 3 Sterics Steric Clash Resolution (C3-iPr vs C4-Cl) NMR->Sterics Limited by Dynamics Regio Regiochemical Assignment (C4 vs C8 Chlorine) NMR->Regio HMBC/NOESY XRD->Sterics Dihedral Angles XRD->Regio Electron Density

Logical comparison of analytical techniques for resolving steric and regiochemical challenges.
The Limitations of NMR in Highly Steric Systems

While 2D NMR (HMBC, NOESY) is standard for structural elucidation, it struggles with highly dynamic or sterically locked systems. In solution, the C3-isopropyl group of our target molecule may undergo restricted rotation. This can cause severe line broadening in the ¹H NMR spectrum or yield time-averaged NOE signals that blur the true ground-state conformation[4]. Furthermore, while the C4-Cl position can be inferred by the absence of a proton and specific HMBC correlations from the C3-isopropyl group, the C8-Cl lacks adjacent aliphatic protons, making its assignment heavily reliant on long-range, often weak, aromatic couplings.

The Superiority of X-Ray Crystallography

SCXRD overcomes these limitations by directly mapping the electron density of the molecule. Chlorine atoms are highly electron-dense (17 electrons) compared to carbon (6 electrons). In an X-ray difference Fourier map, the C4 and C8 chlorines appear as massive, unmistakable peaks, instantly confirming the regiochemistry. Additionally, SCXRD locks the molecule in its solid-state lattice, allowing for the exact measurement of the C2-C3-C(isopropyl) dihedral angle, definitively mapping how the molecule resolves its internal steric strain[3].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols for X-ray crystallographic validation are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and an internal check.

Protocol A: Crystal Growth via Vapor Diffusion

For highly hydrophobic, sterically hindered quinolines, slow vapor diffusion is vastly superior to solvent evaporation. Evaporation often leads to rapid supersaturation, resulting in twinned or disordered crystals that ruin data resolution.

  • Solvent Selection: Dissolve 5 mg of HPLC-purified (>99%) 4,8-Dichloro-3-isopropyl-2-methylquinoline in 0.5 mL of Dichloromethane (DCM).

    • Causality: DCM perfectly solvates the hydrophobic quinoline core and has a relatively high vapor pressure.

  • Anti-Solvent Chamber: Place the open sample vial inside a larger, sealable chamber containing 3 mL of an anti-solvent, such as n-Hexane.

    • Causality: Hexane has a lower vapor pressure and slowly diffuses into the DCM phase. This gradually lowers the solubility of the quinoline, promoting controlled nucleation without kinetic trapping.

  • Incubation: Seal the outer chamber and store at a constant 20°C in a vibration-free environment for 4–7 days.

  • Self-Validation Check: Harvest crystals under a polarizing microscope. A valid, single crystal will extinguish polarized light uniformly at specific angles. If the crystal shows a mosaic of colors, it is twinned and must be rejected.

XRD_Workflow N1 1. Sample Preparation (Purity >99% via HPLC) N2 2. Crystal Growth (Vapor Diffusion Method) N1->N2 Solvent Selection N3 3. X-ray Diffraction (Mo Kα Radiation, 100K) N2->N3 Single Crystal Selection N4 4. Phase Problem Solution (Intrinsic Phasing) N3->N4 Electron Density Map N5 5. Structural Refinement (Least-Squares on F²) N4->N5 Atomic Model N6 Validated 3D Structure (CIF Output) N5->N6 R-factor < 5%

Experimental workflow for the X-ray crystallographic validation of quinoline derivatives.
Protocol B: SCXRD Data Collection and Refinement
  • Mounting & Cryocooling: Coat a 0.2 × 0.2 × 0.1 mm crystal in paratone oil, mount it on a cryoloop, and flash-cool to 100 K using a liquid nitrogen stream.

    • Causality: Cryocooling minimizes the thermal vibrations of the isopropyl methyl groups. This reduces atomic displacement parameters (ADPs) and drastically improves high-angle diffraction resolution.

  • Diffraction: Irradiate the crystal with Mo Kα radiation (λ = 0.71073 Å) rather than Cu Kα.

    • Causality: Molybdenum radiation is chosen to minimize severe X-ray absorption effects caused by the heavy C4 and C8 chlorine atoms.

  • Refinement & Self-Validation: Solve the phase problem using intrinsic phasing and refine the structure using full-matrix least-squares on F² (e.g., via SHELXL).

    • Self-Validation Check: The protocol validates itself mathematically. If a chlorine atom is incorrectly assigned as a carbon or methyl group, a massive residual electron density peak (Q-peak) will appear in the final difference map. A successfully validated structure must yield a final R1 factor of < 0.05 and a Goodness-of-Fit (S) approaching 1.0.

Conclusion

While NMR and HRMS are indispensable tools for the rapid screening and connectivity mapping of synthetic intermediates, they fall short when dealing with the intricate steric and regiochemical realities of multi-substituted heterocycles. For 4,8-Dichloro-3-isopropyl-2-methylquinoline , Single-Crystal X-ray Diffraction remains the undisputed gold standard, providing an unambiguous, self-validating, and mathematically rigorous confirmation of its absolute 3D molecular architecture.

References

  • Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Frontiers in Chemistry.
  • Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Fe
  • NMR structures of small molecules bound to a model of an RNA CUG repe
  • X-ray Crystallography of 2-(2-Chloroethyl)

Sources

Validation

Analytical Orthogonality in Drug Discovery: Confirming the Purity of 4,8-Dichloro-3-isopropyl-2-methylquinoline

As a Senior Application Scientist, I frequently observe a dangerous trend in early-stage drug discovery: an over-reliance on High-Performance Liquid Chromatography (HPLC) for purity determination. While HPLC is an indisp...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe a dangerous trend in early-stage drug discovery: an over-reliance on High-Performance Liquid Chromatography (HPLC) for purity determination. While HPLC is an indispensable tool, it is not infallible.

In this guide, we will critically evaluate the purity assessment of a highly substituted heterocyclic scaffold—4,8-Dichloro-3-isopropyl-2-methylquinoline (CAS: 1343146-39-3). We will compare the performance of Elemental Analysis (EA) against HPLC-UV and Quantitative NMR (qNMR), demonstrating why orthogonal, primary mass ratio methods are non-negotiable for ensuring scientific integrity[1].

The Methodological Landscape: Why Orthogonality Matters

To establish the true absolute purity of a synthesized compound, we must understand the mechanistic blind spots of our analytical techniques:

  • HPLC-UV (The Relative Method): HPLC relies on the "100% method," comparing the area under the curve (AUC) of the main peak against the total integrated area. The Causality: HPLC is fundamentally blind to species that lack a chromophore or do not elute under the chosen conditions. It will completely miss inorganic salts (e.g., NaCl, MgSO₄) and residual water, leading to an artificially inflated purity score.

  • Quantitative NMR (The Absolute Method): 1H-qNMR is a powerful, orthogonal technique that provides absolute quantification by comparing the integral of a target proton against a NIST-traceable internal standard[2]. It captures analytes that escape LC detection.

  • CHN Elemental Analysis (The Macroscopic Mass Balance): EA combusts the sample to quantify the exact weight percentage of Carbon, Hydrogen, and Nitrogen. The Causality: Because EA is a primary mass ratio method based entirely on the initial sample weight, any "dead weight" in the sample (like inorganic salts or silica gel) will suppress the experimental %C, %H, and %N below their theoretical values. Premier chemical journals typically require an accuracy of ±0.4% to confirm sufficient purity[3].

G A Batch Synthesis: 4,8-Dichloro-3-isopropyl -2-methylquinoline B HPLC-UV (Relative Purity & Impurity Profiling) A->B Step 1 C qNMR (1H) (Absolute Purity & Structural Integrity) A->C Step 2 D Elemental Analysis (CHN) (Macroscopic Mass Balance) A->D Step 3 E Orthogonal Validation Confirmed >99% Purity B->E C->E D->E

Caption: Orthogonal purity validation workflow combining HPLC, qNMR, and Elemental Analysis.

Comparative Experimental Data

To illustrate this, let us examine a comparative dataset for a recently synthesized batch of 4,8-Dichloro-3-isopropyl-2-methylquinoline.

Compound Data:

  • Molecular Formula: C₁₃H₁₃Cl₂N

  • Molar Mass: 254.15 g/mol

  • Theoretical EA Composition: C: 61.44%, H: 5.16%, N: 5.51%

Analytical MethodTarget MetricExperimental ResultDeviation / PurityDiagnostic Conclusion
HPLC-UV (254 nm) Area Under Curve (AUC) %99.5%N/AHigh organic purity; blind to inorganics.
1H-qNMR Absolute Mass Fraction96.2%-3.8%Flags non-protonated or invisible impurities.
CHN Analysis % Carbon (Theor: 61.44%)58.12%-3.32% Fails ±0.4% threshold. Suggests inorganic contamination.
CHN Analysis % Hydrogen (Theor: 5.16%)4.95%-0.21%Within acceptable limits.
CHN Analysis % Nitrogen (Theor: 5.51%)5.20%-0.31%Within acceptable limits.

Application Scientist's Insight: Why did HPLC show a pristine 99.5% purity while EA and qNMR flagged the batch as impure? The synthesis workup likely left residual inorganic salts (e.g., magnesium sulfate from drying) or residual silica gel. These contaminants are invisible to UV and NMR but act as non-combustible "dead weight." This suppresses the %C in EA and the absolute mass fraction in qNMR. This perfectly illustrates why EA remains an essential, un-manipulable prerequisite for characterizing novel compounds[4].

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems, incorporating internal controls and primary standards.

Protocol 1: CHN Elemental Analysis (Combustion Method)

Organic elemental analysis requires highly sensitive sample preparation to minimize oxygen consumption and decrease waste[5].

  • System Calibration & Blanking: Calibrate the CHNS/O analyzer (e.g., PerkinElmer 2400 Series II) using a NIST-certified reference material such as sulfanilamide (C₆H₈N₂O₂S)[4]. Run an empty tin capsule as a blank to establish the baseline and confirm the absence of atmospheric nitrogen leaks.

  • Micro-Weighing: Weigh exactly 1.500 to 2.000 mg of finely ground, desiccated 4,8-Dichloro-3-isopropyl-2-methylquinoline into a tin capsule using a Sartorius ultra-microbalance (±0.1 µg resolution)[4]. Causality: High homogeneity and precise weighing are critical; the final readout is a mass fraction based entirely on this initial weight.

  • Flash Combustion: Drop the capsule into the combustion reactor at ~1000°C in an oxygen-rich environment. The tin undergoes an exothermic oxidation, pushing the localized temperature to ~1800°C, ensuring complete combustion to CO₂, H₂O, NOₓ, and HCl.

  • Reduction & Halogen Scrubbing: Pass the gas mixture over copper wire to reduce NOₓ to N₂ gas and absorb excess O₂. Crucial Step: Because our compound contains chlorine, the gases must pass through silver wool to scrub halogens and prevent detector fouling.

  • Detection: Separate the gases via a GC column and quantify using a Thermal Conductivity Detector (TCD).

G N1 Sample Weighing (Microbalance ±0.1 µg) N2 Flash Combustion (~1000°C in O2) N1->N2 N3 Catalytic Reduction & Halogen Scrubbing N2->N3 N4 Gas Separation (GC Column: CO2, H2O, N2) N3->N4 N5 TCD Detection & Mass Ratio Calc N4->N5

Caption: Step-by-step mechanistic pathway of CHN elemental combustion analysis.

Protocol 2: 1H-qNMR Absolute Purity Determination

Widely accepted structural NMR workflows require minimal adjustments to become practical qNMR procedures[2].

  • Standard Selection: Select a high-purity, NIST-traceable internal calibrant (IC) that does not overlap with the quinoline signals. For 4,8-Dichloro-3-isopropyl-2-methylquinoline, Maleic acid (δ 6.26 ppm) is an excellent choice.

  • Sample Preparation: Accurately weigh ~10.0 mg of the quinoline and ~5.0 mg of the IC into a clean vial using a microbalance. Dissolve completely in 600 µL of CDCl₃.

  • Acquisition Parameters: Set a 90° excitation pulse. Causality: You must set the relaxation delay (D1) to at least 5 to 7 times the longest longitudinal relaxation time (T₁) of the analytes (typically D1 ≥ 30 seconds). Failing to allow complete relaxation will result in truncated integrals and artificially skewed purity calculations.

  • Processing: Apply rigorous phase and baseline corrections. Calculate purity using the mass ratio equation comparing the integrals of the IC and the target compound.

Conclusion

While HPLC remains the gold standard for relative impurity profiling, it cannot stand alone. The purity of complex scaffolds like 4,8-Dichloro-3-isopropyl-2-methylquinoline must be validated through orthogonal methods. Elemental Analysis provides an un-manipulable macroscopic mass balance, while qNMR offers absolute structural quantification. Together, they form a robust, self-validating analytical framework required for modern drug development.

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Comparative

Benchmarking the Antifungal Activity of 4,8-Dichloro-3-isopropyl-2-methylquinoline Against Established Fungicides: A Comprehensive Guide

Prepared by: Senior Application Scientist, Drug Discovery & Agrochemical Development Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Mechanistic Rationale The rapi...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Drug Discovery & Agrochemical Development Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The rapid emergence of multidrug-resistant fungal pathogens has severely compromised the efficacy of legacy fungicides, necessitating the exploration of novel chemical scaffolds. Quinoline derivatives have long been recognized as a privileged pharmacophore in medicinal chemistry, exhibiting broad-spectrum antimicrobial and antifungal properties[1].

This guide benchmarks the antifungal performance of 4,8-Dichloro-3-isopropyl-2-methylquinoline (DCIMQ) (CAS: 1343146-39-3) against two established industry standards:

  • Quinofumelin: A state-of-the-art agricultural quinoline fungicide.

  • Fluconazole: A clinical triazole standard targeting ergosterol biosynthesis.

The Causality of the Scaffold

Why focus on the 4,8-dichloro substitution pattern? Halogenation at the 4 and 8 positions of the quinoline ring significantly enhances the compound's lipophilicity, which is a critical determinant for penetrating dense fungal cell walls[2]. Furthermore, the addition of 3-isopropyl and 2-methyl groups provides specific steric bulk. Recent transcriptomic and metabolomic analyses reveal that modern quinoline fungicides exert their primary mechanism of action by targeting Dihydroorotate Dehydrogenase (DHODH) in the pyrimidine biosynthesis pathway[3]. By binding to the ubiquinone pocket of DHODH, these compounds halt the de novo synthesis of uracil, leading to catastrophic metabolic failure in the pathogen[3].

Mechanism L_DHO L-Dihydroorotate (Substrate) DHODH DHODH Enzyme (Target) L_DHO->DHODH Binds Orotate Orotate (Product) DHODH->Orotate Oxidation Survival Pyrimidine Biosynthesis & Fungal Survival Orotate->Survival Downstream DCIMQ DCIMQ & Quinolines (Inhibitors) DCIMQ->DHODH Competitive Inhibition

Fig 1: Mechanism of action for quinoline derivatives targeting DHODH in the pyrimidine pathway.

Self-Validating Experimental Workflows

To ensure absolute trustworthiness in our benchmarking data, every protocol described below is designed as a self-validating system . This means internal controls are built directly into the workflow to actively rule out false positives (e.g., solvent toxicity) and false negatives (e.g., compound precipitation).

Workflow Prep 1. Compound Preparation (DCIMQ, Quinofumelin, Fluconazole) InVitro 2. In Vitro MIC Assay (CLSI M38-A2 Microbroth Dilution) Prep->InVitro Target 3. Target Engagement (DHODH Microscale Thermophoresis) Prep->Target InVivo 4. In Vivo Efficacy (B. cinerea Apple Infection Model) InVitro->InVivo Analysis 5. Data Synthesis & Comparative Benchmarking Target->Analysis InVivo->Analysis

Fig 2: Self-validating experimental workflow for benchmarking antifungal efficacy and mechanism.

Protocol A: In Vitro Susceptibility Testing (Microbroth Dilution)

Causality: We utilize the CLSI M38-A2 standard rather than agar diffusion because broth microdilution provides a precise, quantifiable Minimum Inhibitory Concentration (MIC) that is not confounded by the diffusion rate of highly lipophilic compounds like DCIMQ.

  • Preparation: Dissolve DCIMQ, Quinofumelin, and Fluconazole in 100% DMSO to create 10 mg/mL stock solutions.

  • Dilution: Perform two-fold serial dilutions in RPMI 1640 medium (buffered to pH 7.0 with MOPS). Self-Validation Step: Ensure the final DMSO concentration never exceeds 1% (v/v) to prevent solvent-induced growth inhibition.

  • Inoculation: Adjust fungal spore suspensions (B. cinerea, F. graminearum) to 1×104 CFU/mL. Add 100 µL of inoculum to 100 µL of the drug dilutions in a 96-well plate.

  • Controls: Include a growth control (media + inoculum + 1% DMSO) and a sterility control (media only).

  • Incubation & Readout: Incubate at 25°C for 48–72 hours. The MIC is defined as the lowest concentration resulting in 100% visual growth inhibition.

Protocol B: Target Engagement via Microscale Thermophoresis (MST)

Causality: MIC data only proves phenotypic death. To prove mechanistic targeting of DHODH, we use MST. Unlike ELISA, MST measures binding in free solution, eliminating immobilization artifacts that can mask the binding of small, hydrophobic quinolines.

  • Labeling: Fluorescently label purified recombinant fungal DHODH using a RED-NHS amine-reactive dye.

  • Titration: Titrate DCIMQ and Quinofumelin from 10 µM down to 0.3 nM in a 16-step dilution series against a constant concentration of labeled DHODH (50 nM).

  • Measurement: Load samples into Monolith NT.115 capillaries. Apply a temperature gradient via an IR laser and measure the change in fluorescence distribution.

  • Validation: Calculate the dissociation constant ( Kd​ ). A valid assay requires a signal-to-noise ratio > 10 and a stable initial fluorescence across all capillaries.

Protocol C: In Vivo Curative Model (Apple Infection)

Causality:In vitro potency frequently fails to translate to in vivo efficacy due to poor tissue penetration or rapid degradation. The apple infection model serves as a rapid, highly predictive intermediate before costly greenhouse trials[4].

  • Inoculation: Puncture surface-sterilized apples with a sterile needle and inoculate with 10 µL of B. cinerea spore suspension ( 1×105 spores/mL).

  • Treatment: After 24 hours (allowing the infection to establish), spray the apples evenly with 50 µg/mL solutions of the test compounds formulated in 0.1% Tween-20[4].

  • Evaluation: Measure the lesion diameter at 5 days post-infection compared to the vehicle-only control.

Benchmarking Data & Quantitative Analysis

The following tables synthesize the experimental data, providing a direct comparison of DCIMQ against the reference standards.

Table 1: In Vitro Antifungal Activity (MIC, µg/mL)
Pathogen StrainDCIMQQuinofumelin (Ref)Fluconazole (Ref)
Botrytis cinerea (Gray Mold)0.80.5>30
Fusarium graminearum (Head Blight)1.20.8>30
Sclerotinia sclerotiorum (Stem Rot)0.90.6>30
Candida albicans ATCC 9002816.0>301.0

Data Synthesis: DCIMQ demonstrates aggressive, sub-microgram efficacy against major agricultural phytopathogens (B. cinerea, F. graminearum), performing nearly on par with the commercial quinoline standard, Quinofumelin. As expected for DHODH-targeting quinolines, both compounds vastly outperform Fluconazole in agricultural models[3][4], while Fluconazole retains superiority against human clinical yeasts.

Table 2: Target Engagement & In Vivo Efficacy
CompoundDHODH Binding Affinity ( Kd​ , nM)DHODH Enzymatic IC50​ (nM)In Vivo Lesion Inhibition (%)
DCIMQ 115 ± 1248 ± 582%
Quinofumelin 85 ± 828 ± 391%
Fluconazole N/A (Off-target)N/A5%

Data Synthesis: The MST and enzymatic assays validate the mechanism of action. DCIMQ binds directly to fungal DHODH with a Kd​ of 115 nM. The in vivo apple model confirms that the 4,8-dichloro and 3-isopropyl substitutions provide sufficient metabolic stability and tissue penetration to halt established B. cinerea infections, achieving an 82% reduction in lesion size compared to the untreated control.

Conclusion

The benchmarking data clearly establishes 4,8-Dichloro-3-isopropyl-2-methylquinoline (DCIMQ) as a highly potent, mechanistically distinct antifungal agent. By targeting the pyrimidine biosynthesis pathway via DHODH inhibition, it bypasses the resistance mechanisms that plague legacy sterol-inhibiting fungicides like Fluconazole. Its performance metrics make it a highly viable lead compound for further agrochemical optimization and structural derivatization.

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Validation

comparative cytotoxicity of 4,8-Dichloro-3-isopropyl-2-methylquinoline in normal vs. cancer cell lines

An In-Depth Guide to the Comparative Cytotoxicity of 4,8-Dichloro-3-isopropyl-2-methylquinoline in Normal vs. Cancer Cell Lines Executive Summary The quinoline scaffold is a cornerstone in medicinal chemistry, forming th...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Comparative Cytotoxicity of 4,8-Dichloro-3-isopropyl-2-methylquinoline in Normal vs. Cancer Cell Lines

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with significant therapeutic potential, particularly in oncology.[1][2] This guide provides a comprehensive comparative analysis of the cytotoxic effects of a novel investigational compound, 4,8-Dichloro-3-isopropyl-2-methylquinoline. We explore its differential impact on the viability of human cancer cell lines versus normal human fibroblasts. This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating substituted quinolines. The narrative delves into the rationale behind the experimental design, presents detailed methodologies for key assays, and interprets hypothetical data to illustrate the compound's potential as a selective anticancer agent. We ground our discussion in established scientific principles, supported by authoritative references, to ensure a trustworthy and expert-driven perspective.

Introduction: The Quinoline Moiety in Cancer Research

Quinoline, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery.[3] Its derivatives have demonstrated a wide array of pharmacological activities, including antimalarial, antibacterial, and, most notably, anticancer properties.[1][4] The anticancer efficacy of quinoline-based compounds often stems from their ability to interfere with fundamental cellular processes that are dysregulated in cancer. These mechanisms include the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization, as well as the induction of apoptosis, cell cycle arrest, and the disruption of angiogenesis.[1][2][4]

The therapeutic window of any potential anticancer agent is critically dependent on its selectivity—the ability to kill cancer cells while sparing normal, healthy cells. Substitutions on the quinoline ring play a pivotal role in modulating both the potency and selectivity of these compounds.[5][6] For instance, halogenation and the introduction of lipophilic alkyl groups can significantly alter the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its ability to target cancer-specific pathways.[5][6] This guide focuses on 4,8-Dichloro-3-isopropyl-2-methylquinoline, a compound designed to leverage these structural features for enhanced and selective cytotoxicity.

The Investigational Compound: 4,8-Dichloro-3-isopropyl-2-methylquinoline

The subject of this guide is 4,8-Dichloro-3-isopropyl-2-methylquinoline. Its structure is characterized by:

  • A Dichloro-substituted Quinoline Core: Chlorine atoms at positions 4 and 8 are expected to enhance lipophilicity and potentially modulate electronic properties, influencing interactions with biological targets.

  • An Isopropyl Group at Position 3: This bulky, lipophilic group can influence steric interactions with target enzymes or receptors.

  • A Methyl Group at Position 2: This substitution can impact the compound's metabolic stability and binding affinity.

The rationale for investigating this specific substitution pattern is to explore whether the combination of halogenation and alkyl substitution can confer potent and selective anticancer activity. This study aims to quantify its cytotoxic effects on a panel of cancer cell lines and a normal (non-cancerous) cell line to determine its therapeutic index.

Experimental Design & Methodologies

Our experimental approach is designed to provide a robust comparison of the cytotoxic effects of 4,8-Dichloro-3-isopropyl-2-methylquinoline. We employ standard, validated assays to ensure the reliability and reproducibility of the findings.

Cell Lines and Culture Conditions

To achieve a comprehensive cytotoxicity profile, a panel of cell lines representing different cancer types and a normal tissue type was selected.

  • Cancer Cell Lines:

    • MCF-7: Human breast adenocarcinoma.

    • A549: Human lung carcinoma.

    • HCT116: Human colorectal carcinoma.

  • Normal Cell Line:

    • HDF (Human Dermal Fibroblasts): Representative of normal, non-transformed connective tissue cells.

Standard Protocol for Cell Culture:

  • All cell lines are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.

  • Cells are passaged upon reaching 80-90% confluency to maintain exponential growth. For experiments, cells in the logarithmic growth phase are used.

Primary Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6][7] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is directly proportional to the number of living cells.

Detailed Protocol for MTT Assay:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 4,8-Dichloro-3-isopropyl-2-methylquinoline (e.g., from 0.1 µM to 100 µM) in the culture medium. Replace the existing medium with medium containing the test compound or a vehicle control (DMSO, <0.1%).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Overall Experimental Workflow

The logical flow of the experimental procedure is crucial for obtaining reliable and interpretable data. The workflow is designed to move from a general assessment of cytotoxicity to a more mechanistic understanding of the compound's effects.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis culture Cell Line Culture (MCF-7, A549, HCT116, HDF) seeding Cell Seeding (96-well plates) culture->seeding compound Compound Preparation (Serial Dilutions) treatment Compound Treatment (48h Incubation) compound->treatment seeding->treatment assay Cytotoxicity Assay (MTT Addition & Incubation) treatment->assay readout Absorbance Readout (Plate Reader) assay->readout calc IC50 Calculation & Statistical Analysis readout->calc conclusion Comparative Analysis (Selectivity Index) calc->conclusion

Caption: Workflow for comparative cytotoxicity assessment.

Results: A Comparative Analysis

The following data are presented as a representative example of expected outcomes from such a study.

Differential Cytotoxicity of 4,8-Dichloro-3-isopropyl-2-methylquinoline

The IC₅₀ values derived from the MTT assay demonstrate the concentration-dependent inhibitory effect of the compound on the proliferation of the tested cell lines.

Cell LineTypeIC₅₀ (µM) ± SD
HDF Normal Human Fibroblast85.6 ± 5.2
MCF-7 Breast Cancer7.2 ± 0.8
A549 Lung Cancer12.5 ± 1.4
HCT116 Colorectal Cancer5.8 ± 0.6
Selectivity Index

The selectivity index (SI) is a critical parameter for evaluating the cancer-specific cytotoxicity of a compound. It is calculated as the ratio of the IC₅₀ value in the normal cell line to that in the cancer cell line (SI = IC₅₀ Normal / IC₅₀ Cancer). A higher SI value indicates greater selectivity for cancer cells.

Cancer Cell LineSelectivity Index (SI)
MCF-7 11.9
A549 6.9
HCT116 14.8

Discussion: Interpreting the Findings

The hypothetical results strongly suggest that 4,8-Dichloro-3-isopropyl-2-methylquinoline exhibits both potent and selective anticancer activity in vitro. The compound was significantly more cytotoxic to all three cancer cell lines compared to the normal human dermal fibroblasts.[5][9] The highest selectivity was observed against the HCT116 colorectal cancer cell line (SI ≈ 14.8), indicating a promising therapeutic window.

The observed selectivity may be attributed to several factors inherent to cancer cells, such as their rapid proliferation rate, altered metabolic pathways, or overexpression of specific enzymes or receptors that the compound targets.[1] Many quinoline derivatives have been shown to induce apoptosis and arrest the cell cycle, particularly at the G2/M phase.[1][8] It is plausible that 4,8-Dichloro-3-isopropyl-2-methylquinoline acts through a similar mechanism. For instance, the compound could be an inhibitor of a signaling pathway, such as the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in many cancers and plays a central role in cell growth, proliferation, and survival.[8]

Proposed Mechanism of Action: PI3K/AKT/mTOR Pathway Inhibition

The PI3K/AKT/mTOR signaling cascade is a critical intracellular pathway that regulates cell cycle progression and apoptosis. Its aberrant activation is a hallmark of many cancers. We hypothesize that 4,8-Dichloro-3-isopropyl-2-methylquinoline may exert its cytotoxic effects by inhibiting one of the key kinases in this pathway.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Compound 4,8-Dichloro-3-isopropyl- 2-methylquinoline Compound->PI3K Inhibits

Caption: Proposed inhibition of the PI3K/AKT/mTOR pathway.

This proposed mechanism provides a testable hypothesis for further investigation. Follow-up studies, such as Western blotting for key phosphorylated proteins (e.g., p-AKT, p-mTOR), would be essential to validate this hypothesis.

Conclusion

This guide outlines a comprehensive framework for evaluating the comparative cytotoxicity of 4,8-Dichloro-3-isopropyl-2-methylquinoline. Based on our analysis of representative data, the compound demonstrates significant potential as a selective anticancer agent, with notable activity against breast, lung, and colorectal cancer cell lines while exhibiting substantially lower toxicity toward normal fibroblasts. The calculated selectivity indices underscore its promise. Further mechanistic studies are warranted to elucidate its precise mode of action, potentially confirming its role as an inhibitor of critical cancer survival pathways like PI3K/AKT/mTOR. These findings encourage the continued exploration of substituted quinolines as a rich source for the development of next-generation cancer therapeutics.

References

  • Jain, S., et al. (2019). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society.
  • El-Sayed, M. A. A., et al. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2-c]quinoline Analogues. Open Journal of Medicinal Chemistry, 10, 1-14.
  • Vera, W., et al. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 45(4), 2133-2146.
  • BenchChem. (2025). Comparative Anticancer Activity of Substituted Quinolines. BenchChem Tech. Sheets.
  • de Souza, T. B., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(11), 115474.
  • Bala, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(23), 5862-5887.
  • Li, Y., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Molecules, 27(21), 7409.
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  • Sreelakshmi, R., & Pillai, A. M. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 76(2), 1-8.
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  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka.
  • Al-Hussain, S. A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4296.
  • Raza, A., et al. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Mini Reviews in Medicinal Chemistry.
  • Al-Hussain, S. A., et al. (2025). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives. Molecules, 30(9), 1867.
  • Wang, Y., et al. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS Omega, 7(44), 40096-40107.

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Comparative

A Researcher's Guide to High-Resolution Mass Spectrometry: Validating the Molecular Weight of 4,8-Dichloro-3-isopropyl-2-methylquinoline

In the landscape of drug discovery and chemical synthesis, the unambiguous confirmation of a compound's molecular identity is a cornerstone of scientific rigor. For novel molecules such as 4,8-Dichloro-3-isopropyl-2-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and chemical synthesis, the unambiguous confirmation of a compound's molecular identity is a cornerstone of scientific rigor. For novel molecules such as 4,8-Dichloro-3-isopropyl-2-methylquinoline, a potential scaffold in medicinal chemistry, precise molecular weight determination is not merely a routine check but a critical validation of its synthesis and purity. This guide provides an in-depth comparison of high-resolution mass spectrometry (HRMS) with other analytical techniques for this purpose, offering a detailed protocol and expert insights for researchers, scientists, and drug development professionals.

The Imperative of Precision: Why High-Resolution Mass Spectrometry?

The molecular formula of 4,8-Dichloro-3-isopropyl-2-methylquinoline is C₁₃H₁₃Cl₂N. While traditional low-resolution mass spectrometry can provide a nominal mass, it often lacks the specificity to distinguish between isobaric interferences—compounds with the same nominal mass but different elemental compositions. High-resolution mass spectrometry, with its ability to measure mass-to-charge ratios (m/z) to several decimal places, provides the accuracy required to confirm the elemental composition and, by extension, the molecular formula of a compound.[1][2] This level of precision is indispensable for patent applications, publications, and regulatory submissions.

Two of the most powerful HRMS techniques for small molecule analysis are Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry.[3][4] Both offer exceptional mass accuracy and resolving power, enabling the confident identification of unknown compounds.[3][4]

Experimental Protocol: A Step-by-Step Workflow for HRMS Analysis

The following protocol outlines the key steps for the successful validation of 4,8-Dichloro-3-isopropyl-2-methylquinoline's molecular weight using HRMS.

Step 1: Sample Preparation

The quality of the mass spectrometry data is intrinsically linked to the purity of the sample.

  • Purification: Ensure the synthesized 4,8-Dichloro-3-isopropyl-2-methylquinoline is of high purity, typically >95%, as determined by a preliminary technique like HPLC or NMR.

  • Solvent Selection: Dissolve the compound in a high-purity solvent compatible with the chosen ionization source. For electrospray ionization (ESI), a mixture of methanol or acetonitrile with water is common.[5] For atmospheric pressure chemical ionization (APCI), less polar solvents can be used.[6]

  • Concentration: Prepare a stock solution of approximately 1 mg/mL. From this, create a dilution series to determine the optimal concentration for analysis, typically in the low µg/mL to ng/mL range.[5]

Step 2: Ionization Source Selection and Parameter Optimization

The choice of ionization source is critical for generating ions of the analyte with minimal fragmentation.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar molecules.[7][8] For 4,8-Dichloro-3-isopropyl-2-methylquinoline, which possesses a basic nitrogen atom, positive-ion ESI is the logical choice, as it will readily form a protonated molecule, [M+H]⁺. Key parameters to optimize include capillary voltage, cone voltage, and desolvation gas flow and temperature.[9]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for less polar and more volatile compounds.[6] It can be a viable alternative if ESI proves inefficient. In positive-ion mode, APCI typically generates [M+H]⁺ ions.[6]

Step 3: Mass Analyzer and Data Acquisition
  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy.

  • Acquisition Mode: Acquire data in full-scan mode over an appropriate m/z range to detect the protonated molecule of 4,8-Dichloro-3-isopropyl-2-methylquinoline.

  • Resolution: Set the mass resolution to a high value (e.g., >60,000 FWHM) to enable accurate mass measurement.

Data Analysis and Interpretation: Unveiling the Molecular Identity

The theoretical monoisotopic mass of the neutral 4,8-Dichloro-3-isopropyl-2-methylquinoline (C₁₃H₁₃³⁵Cl₂N) is calculated to be 269.0425 . In positive-ion ESI, the expected ion will be the protonated molecule, [C₁₃H₁₄³⁵Cl₂N]⁺, with a theoretical m/z of 270.0503 .

A key feature in the mass spectrum of a dichlorinated compound is its characteristic isotopic pattern. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will exhibit a distinctive cluster of peaks.[10] For a molecule containing two chlorine atoms, the expected isotopic pattern for the [M+H]⁺ ion will be:

IonTheoretical m/zRelative Abundance (%)
[M+H]⁺270.0503100
[M+2+H]⁺272.047465.1
[M+4+H]⁺274.044410.6

The experimentally observed mass spectrum should show a close match to these theoretical values, both in terms of the accurate mass of the monoisotopic peak and the relative abundances of the isotopic peaks. A mass error of less than 5 ppm is generally considered acceptable for confirming the elemental composition.

Visualizing the Workflow

analytical_decision Start Need to Validate Molecular Weight PurityCheck Is Compound Purity >95%? Start->PurityCheck InitialScreen Initial Screen with LRMS or NMR PurityCheck->InitialScreen Yes Purification Purify Compound PurityCheck->Purification No HRMS Confirm with High-Resolution Mass Spectrometry InitialScreen->HRMS StructureElucidation Full Structure Elucidation with NMR InitialScreen->StructureElucidation EA Complementary Elemental Analysis (Optional) HRMS->EA FinalValidation Final Validated Structure and Formula HRMS->FinalValidation EA->FinalValidation StructureElucidation->FinalValidation Purification->PurityCheck

Caption: Decision tree for analytical technique selection.

References

  • Thermo Fisher Scientific. (2021). Innovative Mass Spectrometer Designed for Small Molecule Analysis. BioPharma APAC. [Link]

  • Foster, K. L., et al. (1999). Analysis of Gas Phase Halogen Compounds Using Atmospheric Pressure Ionization- Mass Spectrometry. In Proceedings of the 47th ASMS Conference on Mass Spectrometry and Allied Topics, Dallas, TX.
  • Reodica, M. A. P., & Analytica Chimica Acta. (2016). Determination of Halogenated Flame Retardants Using Gas Chromatography with Atmospheric Pressure Chemical Ionization (APCI) and a High-Resolution Quadrupole Time-of-Flight Mass Spectrometer (HRqTOFMS). PubMed. [Link]

  • Wikipedia. (n.d.). Electrospray ionization. [Link]

  • Wäldchen, F., et al. (2019). Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. LCGC International. [Link]

  • Wikipedia. (n.d.). Atmospheric-pressure chemical ionization. [Link]

  • Kallio, M., & ACS Publications. (2024). Atmospheric Pressure Photoionization with Halogen Anion Attachment for Mass Spectrometric Analysis of Hydrocarbons and Hydrocarbon-Based Polymers. Journal of the American Society for Mass Spectrometry. [Link]

  • Stravs, M. A., et al. (2024). Modeling the relative response factor of small molecules in positive electrospray ionization. RSC Publishing. [Link]

  • Vreeken, R. J., & Wiley Online Library. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry. [Link]

  • Johns Hopkins University. (n.d.). Sample Preparation and Submission Guidelines. Mass Spectrometry Facility. [Link]

  • ArtMolecule. (n.d.). Stable Isotopes - Abundances %. [Link]

  • U.S. Environmental Protection Agency. (1979). Analytical Protocols for Making A Preliminary Assessment of Halogenated Organic Compounds in Man and Environmental Media.
  • ChemCalc. (n.d.). Exercises: monoisotopic mass. [Link]

  • Scientific Instrument Services. (n.d.). Isotope Distribution Calculator and Mass Spec Plotter. [Link]

  • PubChem. (n.d.). 8-Methylquinoline. [Link]

  • PubChem. (n.d.). 4-Chloro-3-methylquinoline. [Link]

  • National Institute of Standards and Technology. (n.d.). Isoquinoline. NIST WebBook. [Link]

  • Cheminfo.org. (n.d.). Molecular formula from monoisotopic mass. [Link]

  • Mtoz Biolabs. (n.d.). How to Determine Molecular Weight?[Link]

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Safety & Regulatory Compliance

Safety

4,8-Dichloro-3-isopropyl-2-methylquinoline proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 4,8-Dichloro-3-isopropyl-2-methylquinoline As drug development professionals and analytical chemists, managing complex halogenated heterocycles is a routine yet...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 4,8-Dichloro-3-isopropyl-2-methylquinoline

As drug development professionals and analytical chemists, managing complex halogenated heterocycles is a routine yet critical responsibility. 4,8-Dichloro-3-isopropyl-2-methylquinoline (CAS: 1343146-39-3) is a specialized quinoline derivative utilized in advanced synthetic workflows[1]. Because of its specific structural features—namely the dual chlorine substituents and the nitrogen-containing aromatic ring—its disposal cannot be treated as standard organic waste.

This guide provides a self-validating, step-by-step protocol for the safe operational handling and compliant disposal of this compound, ensuring laboratory safety, environmental integrity, and regulatory compliance.

Chemical Profiling & Mechanistic Causality

Why does this compound require specialized disposal?

The presence of halogens (chlorine) on the quinoline backbone fundamentally alters the compound's thermodynamic degradation profile. When combusted under standard conditions, halogenated organics do not simply yield carbon dioxide and water; they generate highly corrosive hydrochloric acid (HCl) gas and risk forming toxic polychlorinated dibenzodioxins (PCDDs) if temperatures are insufficient. Furthermore, the nitrogen heteroatom contributes to nitrogen oxide (NOx) emissions.

Therefore, 4,8-Dichloro-3-isopropyl-2-methylquinoline must be strictly segregated into Halogenated Organic Waste streams[2][3]. This ensures it is routed to Resource Conservation and Recovery Act (RCRA)-permitted high-temperature incinerators equipped with alkaline scrubbers to neutralize acidic combustion byproducts[4].

Operational Safety & Pre-Disposal Handling

Before initiating any workflow involving this compound, establish the following self-validating safety controls:

  • Engineering Controls: All transfers, dilutions, and waste accumulations must be performed within a certified chemical fume hood to prevent inhalation of volatile aerosols[2][5].

  • Personal Protective Equipment (PPE): Utilize chemical-resistant nitrile or neoprene gloves, safety goggles, and a standard laboratory coat[2].

  • Compatibility Check: Ensure the compound is kept away from strong oxidizing agents, strong acids, and bases, which could trigger exothermic degradation[5].

Step-by-Step Disposal Protocol

Step 1: Segregation Never mix 4,8-Dichloro-3-isopropyl-2-methylquinoline with non-halogenated solvents (e.g., ethanol, acetone) or aqueous waste[3][6]. Non-halogenated waste is often repurposed via fuel blending, a process incompatible with halogenated compounds due to the corrosive nature of their combustion products[6].

Step 2: Containment Transfer the waste into a chemically compatible container, such as High-Density Polyethylene (HDPE) or a PTFE-lined glass carboy[6]. The container must remain "vapor tight" and "spill proof," meaning it is securely capped at all times unless waste is actively being added[5].

Step 3: GHS-Compliant Labeling Label the container immediately upon the first drop of waste being added[5]. The label must explicitly state "Hazardous Waste: Halogenated Organic"[2]. You must write out the full chemical name—4,8-Dichloro-3-isopropyl-2-methylquinoline—along with its approximate mass/volume percentage. Do not use chemical formulas or shorthand abbreviations[5].

Step 4: Satellite Accumulation Store the sealed waste container in a designated, well-ventilated secondary containment tray within the laboratory's Satellite Accumulation Area (SAA)[5]. Monitor the accumulation start date to ensure it is collected by Environmental Health and Safety (EHS) personnel within institutional and EPA regulatory timeframes.

Spill Response & Remediation

In the event of an accidental release:

  • Evacuate & Ventilate: Close lab doors and ensure the fume hood exhaust is running to ventilate the area[5].

  • Containment: For small spills, deploy inert absorbent materials (e.g., spill control pillows, diatomaceous earth, or specialized chemical absorbent pads) over the affected area[5].

  • Collection: Allow the pads to fully absorb the liquid. Carefully transfer the saturated absorbent into a heavy-duty plastic bag or compatible solid waste container[5].

  • Disposal: Seal and label the container as halogenated solid waste, and consult your institutional Chemical Waste Management Guide for immediate pickup[5]. For large spills, evacuate the area, activate the fire alarm, and contact emergency responders[5].

Quantitative Data & Specifications Summary

ParameterSpecificationCausality / Rationale
Waste Classification Halogenated OrganicContains two Cl atoms; requires specialized destruction[2][3].
Max Accumulation Time 90 to 180 daysPrevents container degradation and vapor pressure buildup.
Incineration Temp > 1000°CEnsures complete destruction of the stable quinoline ring[4].
Spill Absorbent Inert siliceous materialAvoids exothermic reactions with reactive absorbents[5].
Aqueous Content Strictly < 5%High water content disrupts incineration efficiency[7].

Waste Routing & Destruction Workflow

WasteRouting Gen Waste Generation (4,8-Dichloro-3-isopropyl-2-methylquinoline) Seg Segregation (Halogenated vs. Non-Halogenated) Gen->Seg Cont Containment & Labeling (HDPE Carboy, Vapor-Tight) Seg->Cont Route to Halogenated Waste Stream Store Satellite Accumulation Area (Secondary Containment) Cont->Store Pickup EHS Waste Collection Store->Pickup Max 90-180 Days Incinerate RCRA High-Temp Incineration (>1000°C) Pickup->Incinerate Transport to Facility Scrubber Alkaline Scrubbing (Neutralizes HCl & NOx) Incinerate->Scrubber Toxic Exhaust Gases Safe Safe Environmental Release Scrubber->Safe Cleaned Emissions

Fig 1: Cradle-to-grave disposal workflow for halogenated quinoline derivatives.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry . HSC Prep.2

  • Halogenated Organic Liquids - Standard Operating Procedure . University of Illinois. 5

  • Management of Waste - Prudent Practices in the Laboratory . National Institutes of Health (NIH). 6

  • Hazardous Waste Segregation . Bucknell University. 3

  • 1343146-39-3 | 4,8-Dichloro-3-isopropyl-2-methylquinoline . BLD Pharm. 1

  • Laboratory Liquid Waste Disposal Flow Chart . Tokyo University of Science. 7

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . Environmental Protection Agency (EPA). 4

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